Product packaging for Maraviroc(Cat. No.:CAS No. 376348-65-1)

Maraviroc

Katalognummer: B1676071
CAS-Nummer: 376348-65-1
Molekulargewicht: 513.7 g/mol
InChI-Schlüssel: GSNHKUDZZFZSJB-HLMSNRGBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Maraviroc is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 4,4-difluorocyclohexanecarboxylic acid and the primary amino group of (1S)-3-[(3-exo)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropylamine. An antiretroviral drug, it prevents the interaction of HIV-1 gp120 and chemokine receptor 5 (CCR5) necessary for CCR5-tropic HIV-1 to enter cells. It has a role as an antiviral drug, a chemokine receptor 5 antagonist and a HIV fusion inhibitor. It is an azabicycloalkane, an organofluorine compound, a member of triazoles and a monocarboxylic acid amide.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2007 and has 4 approved and 17 investigational indications. This drug has a black box warning from the FDA.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H41F2N5O B1676071 Maraviroc CAS No. 376348-65-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41F2N5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t23-,24+,25?,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNHKUDZZFZSJB-HLMSNRGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048949
Record name Maraviroc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Maraviroc
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.06e-02 g/L
Record name Maraviroc
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White solid from toluene/hexane (2:1), White- to pale-colored powder

CAS No.

376348-65-1, 2414315-81-2
Record name Maraviroc [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376348651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maraviroc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04835
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Maraviroc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Maraviroc
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD6P741W8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Maraviroc, endo-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3C7SRV8DV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Maraviroc
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8021
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Maraviroc
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

197-198 °C
Record name Maraviroc
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8021
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Maraviroc mechanism of action as a CCR5 antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Maraviroc as a CCR5 Antagonist

Executive Summary

This compound is a first-in-class, orally bioavailable small molecule that functions as a selective, slowly reversible, allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] By binding to a transmembrane pocket within the CCR5 receptor, this compound induces and stabilizes a receptor conformation that is unrecognizable to the HIV-1 envelope glycoprotein gp120.[3][4] This action effectively blocks the entry of CCR5-tropic (R5) HIV-1 strains into host CD4+ cells, a critical step in the viral lifecycle.[5] This document provides a detailed examination of this compound's mechanism of action, its quantitative pharmacological profile, its impact on cellular signaling, and the experimental methodologies used to characterize its function. It is intended for researchers, scientists, and professionals in the field of drug development.

HIV-1 Entry and the Role of the CCR5 Co-Receptor

The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target immune cells, such as T-helper cells and macrophages. This initial interaction triggers a significant conformational change in gp120, exposing a binding site for a secondary co-receptor. Depending on the viral strain, this co-receptor is typically either CCR5 or CXCR4. Strains that utilize CCR5 are termed R5-tropic and are predominant in early-stage infection. The subsequent binding of gp120 to CCR5 induces further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.

Figure 1: HIV-1 Entry Pathway via CCR5 Co-Receptor cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-Receptor Binding gp41 gp41 Membrane Cell Membrane gp41->Membrane 5. Membrane Fusion & Viral Entry CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41 Unfolds, Fusion Peptide Inserts

Figure 1: HIV-1 Entry Pathway via CCR5 Co-Receptor

Core Mechanism of Action: Allosteric Antagonism

This compound is not a competitive inhibitor that directly blocks the gp120 binding site. Instead, it functions as a non-competitive, allosteric antagonist. It binds reversibly to a hydrophobic pocket formed by the transmembrane (TM) helices of CCR5, a site distinct from the extracellular domains where gp120 and native chemokines interact.

Molecular Binding Site

Crystallographic studies of the CCR5-Maraviroc complex reveal that this compound inserts deep within the 7TM bundle. This binding site is distinct from the proposed recognition sites for both chemokines and the viral gp120 glycoprotein. Key residues within CCR5 that are critical for this compound binding include Trp86, Tyr108, Ile198, Phe109, Trp248, and Glu283. The binding of this compound within this pocket stabilizes the receptor in an inactive conformation.

Induction of Conformational Change and Inverse Agonism

Upon binding, this compound induces a conformational change in the extracellular loops (ECLs) of CCR5. This altered conformation is no longer recognized by the CD4-bound gp120 protein, thereby preventing viral attachment and subsequent entry. This compound has been characterized as an inverse agonist, meaning it stabilizes CCR5 in an inactive state, which is evident by the conformation of conserved GPCR residues like Trp2486.48. This stabilization not only blocks viral entry but also inhibits the downstream signaling that would normally be triggered by natural chemokine ligands like RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).

Figure 2: this compound's Allosteric Mechanism of Action cluster_uninhibited Standard HIV-1 Entry cluster_inhibited This compound-Mediated Inhibition gp120_u gp120 CCR5_u CCR5 (Native Conformation) gp120_u->CCR5_u Binding Occurs Entry Viral Entry CCR5_u->Entry This compound This compound CCR5_i CCR5 (Altered Conformation) This compound->CCR5_i Binds to TM Pocket NoEntry No Viral Entry CCR5_i->NoEntry gp120_i gp120 gp120_i->CCR5_i Binding Blocked

Figure 2: this compound's Allosteric Mechanism of Action

Quantitative Pharmacology

The potency of this compound has been extensively characterized through a variety of in vitro assays. The data demonstrate its high affinity for CCR5 and potent antiviral activity against R5-tropic HIV-1.

Table 1: this compound Activity in CCR5 Binding and Functional Assays
Assay TypeLigand/StimulantCell Type/PreparationEndpointIC50 Value (nM)Reference(s)
Radioligand BindingMIP-1α (CCL3)HEK-293 MembranesInhibition of Binding3.3
Radioligand BindingMIP-1β (CCL4)HEK-293 MembranesInhibition of Binding7.2
Radioligand BindingRANTES (CCL5)HEK-293 MembranesInhibition of Binding5.2
Calcium FluxMIP-1α, MIP-1β, RANTESHEK-293 CellsInhibition of Ca2+ Release7 - 30
GTPγS BindingMIP-1βHEK-293 MembranesInhibition of GDP/GTP Exchange- (Effective)
Table 2: this compound Antiviral Activity
HIV-1 Strain(s)Cell TypeAssay DurationEndpointValue (nM)Reference(s)
Lab-adapted (Ba-L)PBMCs (Pooled Donor)5 daysIC903.1
Lab-adapted (Ba-L)PM-1 Cells5 daysIC901.1
43 Primary IsolatesPBMCs-Geometric Mean IC902.0
200 Pseudotyped VirusesHeLa-P4 CellsSingle-cycleGeometric Mean IC9013.7
HIV-1 Bal R5TZM-bl Cells3 daysIC500.2

Impact on CCR5 Signaling

As a functional antagonist, this compound blocks the intracellular signaling cascades typically initiated by chemokine binding to CCR5. In a canonical pathway, chemokine binding leads to the coupling of Gαi proteins, inhibition of adenylyl cyclase, and mobilization of intracellular calcium stores. This compound effectively inhibits chemokine-induced calcium redistribution and GDP-GTP exchange at the CCR5/G-protein complex. Importantly, this compound itself does not trigger these downstream events, confirming it is devoid of agonist activity. Furthermore, unlike natural ligands such as RANTES, this compound does not induce the internalization of the CCR5 receptor from the cell surface.

Figure 3: Inhibition of CCR5 Signaling by this compound cluster_pathway Canonical CCR5 Signaling Chemokine Chemokine (e.g., RANTES) CCR5 CCR5 Chemokine->CCR5 Binds G_Protein Gαi/βγ CCR5->G_Protein Activates CCR5->Block Blocks Activation PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers This compound This compound This compound->CCR5

Figure 3: Inhibition of CCR5 Signaling by this compound

Mechanisms of Resistance

HIV-1 can develop resistance to this compound through two primary pathways:

  • Co-receptor Switching: The outgrowth of pre-existing viral variants that use the CXCR4 co-receptor (X4-tropic) or are dual/mixed-tropic. Since this compound is specific to CCR5, it is ineffective against these strains. This is the most common reason for virologic failure in patients on this compound.

  • Recognition of Drug-Bound CCR5: The development of mutations in the V3 loop of the gp120 envelope protein. These mutations allow the R5-tropic virus to recognize and utilize the this compound-bound conformation of CCR5 for cell entry. This mechanism does not involve a shift in co-receptor preference but rather an adaptation to the drug's presence. Phenotypically, this form of resistance is characterized by a plateau of incomplete viral inhibition at high drug concentrations (reduced maximal percentage inhibition, or MPI) rather than a significant shift in the IC50.

Key Experimental Methodologies

The characterization of this compound's mechanism of action relies on a suite of specialized biochemical and cellular assays.

Radioligand Binding Competition Assay

This assay quantifies the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.

  • Protocol:

    • Membrane Preparation: Membranes are prepared from cells engineered to overexpress the human CCR5 receptor (e.g., HEK-293 cells).

    • Incubation: A fixed concentration of a radiolabeled CCR5 chemokine (e.g., 125I-MIP-1β or 3H-Maraviroc) is incubated with the cell membranes in a suitable binding buffer.

    • Competition: The incubation is performed across a range of concentrations of unlabeled this compound.

    • Separation: The reaction mixture is passed through a filter plate to separate membrane-bound radioligand from the unbound radioligand.

    • Detection: The radioactivity retained on the filter is measured using a scintillation counter.

    • Analysis: Data are plotted as percent inhibition versus drug concentration to calculate the IC50 value.

Figure 4: Workflow for Radioligand Binding Assay A Prepare Membranes from CCR5-expressing Cells B Incubate Membranes with Radiolabeled Ligand (e.g., ¹²⁵I-MIP-1β) + Unlabeled this compound A->B C Separate Bound from Free Ligand via Filtration B->C D Quantify Radioactivity on Filter C->D E Calculate IC50 D->E

Figure 4: Workflow for Radioligand Binding Assay
HIV-1 Pseudovirus Entry Assay

This is a single-cycle replication assay used to measure the ability of an antiviral agent to block viral entry into target cells.

  • Protocol:

    • Pseudovirus Production: Plasmids encoding an HIV-1 backbone (lacking the env gene but containing a reporter like luciferase) and a plasmid encoding a specific gp120/gp41 envelope are co-transfected into producer cells (e.g., HEK 293T).

    • Target Cell Preparation: Target cells expressing CD4 and CCR5 (e.g., TZM-bl or U87.CD4.CCR5 cells) are seeded in microplates.

    • Inhibition: Cells are pre-incubated with serial dilutions of this compound.

    • Infection: A standardized amount of pseudovirus supernatant is added to the wells.

    • Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

    • Detection: Cells are lysed, and the reporter gene product (e.g., luciferase activity) is measured using a luminometer.

    • Analysis: The reduction in reporter signal relative to untreated controls is used to calculate the IC50/IC90.

Figure 5: Workflow for HIV-1 Pseudovirus Entry Assay A Produce Pseudoviruses (HIV backbone + R5 Env) D Infect Cells with Pseudovirus A->D B Seed Target Cells (CD4+/CCR5+) C Pre-incubate Cells with this compound B->C C->D E Incubate for 48-72h D->E F Lyse Cells & Measure Reporter Gene Activity E->F G Calculate Antiviral Potency (IC50 / IC90) F->G

Figure 5: Workflow for HIV-1 Pseudovirus Entry Assay

Conclusion

This compound employs a sophisticated allosteric mechanism to inhibit HIV-1 entry. By binding to a transmembrane pocket within CCR5, it stabilizes an inactive receptor conformation that is incapable of facilitating the fusion of R5-tropic HIV-1 with the host cell membrane. This targeted action, distinct from that of other antiretroviral classes, provides a critical therapeutic option for the management of HIV-1 infection. A thorough understanding of its binding kinetics, interaction with the receptor, and potential resistance pathways is essential for its optimal clinical use and for the development of future generations of entry inhibitors.

References

The Preclinical Profile of Maraviroc: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Maraviroc, the first-in-class CCR5 antagonist, marked a significant advancement in antiretroviral therapy by targeting a host cell protein to block HIV-1 entry.[1] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, offering a foundational understanding for researchers and drug development professionals. The data presented herein, derived from a variety of preclinical models, illuminates the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, alongside its potent antiviral activity and mechanism of action.

Pharmacokinetics: A Multi-Species Perspective

The preclinical pharmacokinetic evaluation of this compound has been instrumental in predicting its human dosage regimens and understanding its disposition.[2] Studies in rats and dogs have been particularly crucial in characterizing its absorption and elimination profiles.

Table 1: Comparative Pharmacokinetic Parameters of this compound in Preclinical Models

SpeciesDoseRoute of AdministrationTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (t1/2) (h)Bioavailability (%)Reference
Rat2 mg/kgOral---0.9~30[3]
Rat-Intravenous Infusion-----[4]
Dog2 mg/kgOral1.5256-2.340[3]

Note: '-' indicates data not specified in the provided search results.

Key Insights from Pharmacokinetic Studies:
  • Absorption and Bioavailability: this compound is orally bioavailable, with approximately 30% absorption in rats and 40% in dogs following a 2 mg/kg oral dose. Peak plasma concentrations are generally reached within 0.5 to 4 hours post-administration in preclinical and clinical settings.

  • Distribution: this compound exhibits limited distribution to the central nervous system (CNS). In rats, cerebrospinal fluid (CSF) concentrations were only about 10% of the free plasma concentration, likely due to the action of the P-glycoprotein efflux transporter. Conversely, distribution to gut-associated lymphoid tissue (GALT) was more favorable, with radioactivity in lymph nodes exceeding blood concentrations.

  • Metabolism: The primary route of metabolism for this compound is through the cytochrome P450 isoenzyme CYP3A4. This is a critical consideration for potential drug-drug interactions, as co-administration with CYP3A4 inhibitors or inducers can significantly alter this compound's plasma concentrations.

  • Elimination: The elimination half-life of this compound is relatively short in preclinical models, being 0.9 hours in rats and 2.3 hours in dogs. Renal clearance accounts for a portion of its total clearance.

Experimental Protocols in Preclinical Pharmacokinetic Assessment

The determination of this compound's pharmacokinetic profile involved a series of well-defined experimental protocols:

Typical In Vivo Pharmacokinetic Study Workflow:

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Animal_Selection Animal Model Selection (e.g., Rat, Dog) Fasting Overnight Fasting Animal_Selection->Fasting Dosing This compound Administration (Oral or Intravenous) Fasting->Dosing Blood_Sampling Serial Blood Sampling (e.g., via cannula) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis of Plasma Samples Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) LC_MS_MS->PK_Analysis

Figure 1: A generalized workflow for in vivo pharmacokinetic studies.

Methodology for Tissue Distribution Studies in Rats:

  • Animal Model: Male rats are typically used.

  • Drug Administration: Radiolabeled this compound is administered intravenously.

  • Sample Collection: At various time points post-administration, blood, cerebrospinal fluid (CSF), and tissues (including brain and gut-associated lymphoid tissue) are collected.

  • Analysis: Radioactivity in the collected samples is quantified to determine the concentration of this compound and its metabolites.

Pharmacodynamics: Targeting CCR5 to Inhibit HIV-1 Entry

This compound's mechanism of action is unique among antiretrovirals as it targets a host protein, the C-C chemokine receptor type 5 (CCR5), rather than a viral enzyme. CCR5 is a coreceptor required by the most commonly transmitted HIV-1 strains (R5-tropic) to enter CD4+ T-cells.

The CCR5 Signaling Pathway and this compound's Mechanism of Action:

cluster_cell Host Cell Membrane CD4 CD4 Receptor gp120 HIV-1 gp120 CD4->gp120 CCR5 CCR5 Co-receptor gp41 HIV-1 gp41 CCR5->gp41 3. gp41 Unfolds This compound This compound This compound->CCR5 Blocks Binding gp120->CD4 1. Binding gp120->CCR5 2. Conformational Change & Co-receptor Binding Cell Fusion & Viral Entry Cell Fusion & Viral Entry gp41->Cell Fusion & Viral Entry 4. Membrane Fusion

Figure 2: this compound allosterically binds to CCR5, preventing HIV-1 entry.

This compound is a selective and slowly reversible antagonist of the interaction between HIV-1 gp120 and CCR5. By binding to a hydrophobic pocket within the transmembrane helices of CCR5, this compound induces a conformational change in the receptor, which prevents its interaction with the viral envelope glycoprotein gp120. This allosteric inhibition effectively blocks the entry of CCR5-tropic HIV-1 into host cells. Importantly, this compound does not exhibit agonist activity and does not lead to the internalization of CCR5 from the cell surface.

Table 2: In Vitro Pharmacodynamic Profile of this compound

Assay TypeCell Line/SystemVirus StrainIC50 / IC90Reference
Antiviral ActivityPeripheral Blood LymphocytesHIV-1 Ba-LIC50: 0.56 nM
Antiviral ActivityPrimary Isolates (various clades)43 strainsIC90 (geometric mean): 2.0 nM
CCR5 AntagonismCell-free assayMIP-1αIC50: 3.3 nM
CCR5 AntagonismCell-free assayMIP-1βIC50: 7.2 nM
CCR5 AntagonismCell-free assayRANTESIC50: 5.2 nM
Calcium Redistribution InhibitionHEK-293 cellsMIP-1β, MIP-1α, RANTESIC50: 7-30 nM
Cell-cell Fusion AssayHeLa-P4 cellsHIV gp120IC50: 0.0002 µM
Antiviral ActivityTZM-bl cellsHIV-1 Bal R5IC50: 0.0002 µM

IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration.

Linking Pharmacokinetics and Pharmacodynamics

The preclinical data strongly suggest that maintaining this compound concentrations above the antiviral IC90 is achievable with once- or twice-daily oral dosing. The relationship between plasma drug concentration and antiviral effect is a critical aspect of drug development.

PK/PD Relationship in Preclinical Evaluation:

cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics Dose Dose & Regimen Concentration Plasma Concentration (Cmax, AUC) Dose->Concentration Target_Engagement CCR5 Occupancy Concentration->Target_Engagement Drives Viral_Inhibition Antiviral Effect (IC50, IC90) Target_Engagement->Viral_Inhibition Clinical_Outcome Therapeutic Efficacy Viral_Inhibition->Clinical_Outcome Predicts

Figure 3: The interplay between this compound's PK and PD properties.

Pharmacokinetic-pharmacodynamic (PK/PD) modeling has been employed to predict the in vivo antiviral activity of this compound based on in vitro potency and preclinical pharmacokinetic data. This modeling approach helps in selecting appropriate doses for clinical trials and understanding the exposure-response relationship.

Conclusion

The preclinical evaluation of this compound has provided a robust foundation for its clinical development and use. Its favorable oral bioavailability, well-characterized metabolic pathway, and potent and specific mechanism of action as a CCR5 antagonist have established it as a valuable component of antiretroviral therapy. The data from animal models have been instrumental in predicting its pharmacokinetic profile and effective dose ranges in humans. This in-depth understanding of this compound's preclinical pharmacokinetics and pharmacodynamics continues to be vital for optimizing its therapeutic use and exploring its potential in other disease areas.

References

The Molecular Architecture of Maraviroc's Interaction with the CCR5 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular underpinnings of the binding of Maraviroc to the CC Chemokine Receptor 5 (CCR5). This compound, a pivotal therapeutic agent in the management of HIV-1 infection, functions as a non-competitive allosteric inhibitor of CCR5, a key co-receptor for viral entry into host cells.[1][2] This document provides a comprehensive overview of the binding mechanism, quantitative interaction data, detailed experimental methodologies, and the consequential impact on cellular signaling pathways.

Mechanism of Action: An Allosteric Embrace

This compound's inhibitory action is not achieved by direct competition with the natural ligands of CCR5, such as the chemokine RANTES (CCL5), or the HIV-1 envelope glycoprotein gp120.[3][4] Instead, this compound binds to a distinct allosteric site within the transmembrane helices of the CCR5 receptor.[1] This binding event induces a conformational change in the receptor, which in turn prevents the interaction between gp120 and CCR5, a critical step for the fusion of the viral and host cell membranes. The crystal structure of the CCR5-Maraviroc complex, resolved at 2.7 Å resolution, reveals that this compound inserts itself deep into a hydrophobic cavity formed by transmembrane helices I, II, III, V, VI, and VII. This unique mechanism of action circumvents direct competition at the orthosteric binding site, offering a distinct advantage in drug design and overcoming potential resistance mechanisms.

Quantitative Analysis of this compound-CCR5 Binding

The affinity and potency of this compound's interaction with the CCR5 receptor have been quantified through various in vitro assays. These data are crucial for understanding the drug's pharmacological profile and for the development of next-generation CCR5 antagonists.

ParameterValueAssay ConditionsReference
IC50 2.0 nM (geometric mean)Inhibition of HIV-1 primary isolates replication
IC50 5.2 nMInhibition of RANTES binding to CCR5 in HEK-293 cells
IC50 2 nMInhibition of MIP-1β binding to CCR5
EC90 1 nMInhibition of HIVBAL replication in PM1 cells
Dissociation rate (k-2) 1.2 × 10−3 min−1From a stable this compound-CCR5 complex (R'A)

Key Interacting Residues

Site-directed mutagenesis and crystallographic studies have identified several key amino acid residues within the CCR5 receptor that are critical for the binding of this compound. These residues form a complex network of interactions that stabilize the drug within its allosteric pocket.

Table 2: Key CCR5 Residues in this compound Binding

ResidueLocationType of InteractionReference
Trp86Transmembrane Helix 2 (TM2)Hydrophobic
Tyr108Transmembrane Helix 3 (TM3)Hydrophobic
Phe109Transmembrane Helix 3 (TM3)Hydrophobic
Phe112Transmembrane Helix 3 (TM3)Hydrophobic
Ile198Transmembrane Helix 5 (TM5)Hydrophobic
Tyr251Transmembrane Helix 6 (TM6)Hydrophobic
Glu283Transmembrane Helix 7 (TM7)Salt bridge with the protonated nitrogen of this compound's tropane group

Experimental Protocols

The elucidation of the this compound-CCR5 binding mechanism has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are fundamental for quantifying the binding affinity of this compound to CCR5.

Protocol: [3H]this compound Saturation Binding Assay

  • Membrane Preparation: Prepare membrane fractions from HEK 293T cells transiently transfected with a CCR5 expression vector.

  • Incubation: In a 96-well plate, incubate membrane aliquots (containing 2.5 µg of protein) with increasing concentrations of [3H]this compound (0.5 to 32 nM). The incubation is performed for 1 hour at room temperature in an assay buffer (50 mM HEPES, pH 7.4, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA).

  • Nonspecific Binding Determination: To determine nonspecific binding, a parallel set of incubations is performed in the presence of a high concentration (2 µm) of unlabeled this compound.

  • Washing and Scintillation Counting: After incubation, the membranes are washed to remove unbound radioligand. The amount of bound [3H]this compound is then quantified using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the nonspecific binding from the total binding. The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by analyzing the saturation binding data using nonlinear regression analysis.

Protocol: [125I]CCL5 Displacement Assay

  • Membrane Preparation: Utilize membrane preparations from CCR5-expressing cells as described above.

  • Incubation: Incubate the membranes with a fixed concentration of [125I]CCL5 (a natural CCR5 ligand) in the presence of increasing concentrations of unlabeled this compound.

  • Separation and Counting: Separate the bound from free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific [125I]CCL5 binding (IC50) is determined. This value can be used to calculate the inhibitory constant (Ki).

Site-Directed Mutagenesis

This technique is employed to identify the specific amino acid residues in CCR5 that are crucial for this compound binding.

Protocol: Site-Directed Mutagenesis and Binding Analysis

  • Mutagenesis: Introduce point mutations into the CCR5 cDNA using a commercially available site-directed mutagenesis kit. The mutations are designed to alter specific amino acid residues within the predicted transmembrane binding pocket.

  • Expression: Transfect HEK 293T cells with the wild-type or mutant CCR5 constructs.

  • Binding Assays: Perform radioligand binding assays (as described in section 4.1) on membranes prepared from cells expressing the wild-type and mutant receptors.

  • Analysis: Compare the binding affinity of this compound to the mutant receptors with its affinity for the wild-type receptor. A significant reduction in binding affinity for a particular mutant indicates that the mutated residue is important for this compound interaction.

Impact on CCR5 Signaling

CCR5 is a G protein-coupled receptor (GPCR) that, upon binding to its natural chemokine ligands, initiates a cascade of intracellular signaling events. This compound, by stabilizing an inactive conformation of the receptor, acts as a functional antagonist, blocking these signaling pathways.

CCR5 Signaling Pathway

The binding of chemokines like RANTES (CCL5) to CCR5 triggers the dissociation of the heterotrimeric G protein (Gαi, Gβγ) from the intracellular domain of the receptor. This initiates downstream signaling cascades, including the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mediate calcium mobilization and the activation of protein kinase C (PKC), ultimately leading to cellular responses such as chemotaxis and inflammation.

CCR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CCR5 CCR5 G_protein Gαiβγ CCR5->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Chemokine Chemokine (e.g., RANTES/CCL5) Chemokine->CCR5 Binds to This compound This compound This compound->CCR5 Allosteric Binding gp120 HIV-1 gp120 gp120->CCR5 Binding Blocked by this compound G_beta_gamma->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Cellular_Response Cellular Response (e.g., Chemotaxis) Ca2_release->Cellular_Response PKC->Cellular_Response

Figure 1: CCR5 Signaling Pathway and this compound Inhibition.

Experimental Workflow for Assessing Signaling Inhibition

The inhibitory effect of this compound on CCR5-mediated signaling can be assessed by measuring changes in intracellular calcium concentration following chemokine stimulation.

Calcium_Flux_Assay_Workflow start Start: CCR5-expressing cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) start->load_dye pre_incubation Pre-incubate cells with varying concentrations of this compound load_dye->pre_incubation stimulate Stimulate cells with a CCR5 agonist (e.g., RANTES/CCL5) pre_incubation->stimulate measure_fluorescence Measure changes in intracellular calcium concentration via fluorescence stimulate->measure_fluorescence analyze Analyze data to determine the IC50 of this compound for inhibition of calcium flux measure_fluorescence->analyze end End: Quantify signaling inhibition analyze->end

References

Maraviroc: A Negative Allosteric Modulator of CCR5 - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maraviroc is a first-in-class antiretroviral drug that functions as a negative allosteric modulator of the C-C chemokine receptor type 5 (CCR5).[1][2] By binding to a site on the CCR5 receptor distinct from the binding site of its natural chemokine ligands and the HIV-1 envelope glycoprotein gp120, this compound induces a conformational change in the receptor.[3][4][5] This alteration effectively blocks the interaction between CCR5 and gp120, thereby preventing the entry of CCR5-tropic (R5) HIV-1 into host cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Negative Allosteric Modulation

This compound selectively and reversibly binds to the human CCR5 receptor, a G protein-coupled receptor (GPCR) expressed on the surface of various immune cells, including T-cells and macrophages. This binding is not at the orthosteric site where endogenous chemokines (like RANTES, MIP-1α, and MIP-1β) or the viral gp120 protein interact. Instead, this compound occupies a hydrophobic pocket within the transmembrane helices of CCR5.

This interaction induces a conformational change in the extracellular loops of the CCR5 receptor. This altered conformation is incompatible with the binding of the HIV-1 gp120 V3 loop, a critical step for viral entry into the host cell. Consequently, this compound effectively functions as an entry inhibitor, specifically for R5-tropic HIV-1 strains. It is important to note that this compound is not effective against CXCR4-tropic (X4) or dual/mixed-tropic HIV-1, as these strains utilize the CXCR4 coreceptor for cellular entry.

The binding of this compound to CCR5 follows a multi-step kinetic mechanism. An initial interaction leads to the formation of a ligand-receptor complex, which then undergoes reorganization to form a more stable, longer-residence-time complex. This slow reversibility contributes to its sustained antiviral activity.

Signaling Pathway Modulation

CCR5 activation by its natural chemokine ligands initiates a cascade of intracellular signaling events through G protein-dependent and independent pathways. This includes the activation of pathways such as JAK/STAT, PI3K/AKT, and MAPK, leading to cellular responses like chemotaxis and cytokine release. This compound, as a negative allosteric modulator, does not activate these downstream signaling pathways. In fact, it has been characterized as an inverse agonist, suggesting it stabilizes CCR5 in an inactive conformation. By preventing chemokine binding and receptor activation, this compound inhibits these signaling cascades.

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokine Chemokine CCR5 CCR5 (Inactive) Chemokine->CCR5 Binds gp120 gp120 gp120->CCR5 Binds This compound This compound This compound->CCR5 Binds allosterically CCR5_Active CCR5 (Active) CCR5->CCR5_Active Activation CCR5_this compound CCR5-Maraviroc (Inactive) CCR5->CCR5_this compound G_Protein Gαβγ CCR5_Active->G_Protein Activates CCR5_this compound->CCR5_Active Prevents Activation G_Protein_dissociated Gα + Gβγ G_Protein->G_Protein_dissociated Downstream_Signaling Downstream Signaling (e.g., Ca2+ flux, MAPK) G_Protein_dissociated->Downstream_Signaling Initiates Cellular_Response Cellular Response (e.g., Chemotaxis) Downstream_Signaling->Cellular_Response Leads to

Caption: this compound's allosteric modulation of CCR5 signaling.

Quantitative Data

The potency and binding affinity of this compound have been extensively characterized in numerous in vitro studies. The following tables summarize key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound
ParameterValueCell Type/Assay ConditionReference
IC50 0.56 nM (95% CI: 0.36-0.9 nM)HIV-1 Ba-L replication in peripheral blood lymphocytes
IC90 2.0 nM (geometric mean)43 primary HIV-1 isolates from various clades
IC50 0.1 - 1.25 nMHIV-1 group M and O isolates
IC50 11 nM (95% CI: 10.4-11.6 nM)Inhibition of gp120-sCD4 complex binding to CCR5
Table 2: Binding Affinity and Kinetics of this compound for CCR5
ParameterValueExperimental ConditionReference
IC50 (MIP-1α binding) 3.3 nM (95% CI: 1.9-5.7 nM)Radioligand binding competition assay
IC50 (MIP-1β binding) 7.2 nM (95% CI: 5.5-9.5 nM)Radioligand binding competition assay
IC50 (RANTES binding) 5.2 nMRadioligand binding competition assay
Kd 0.18 ± 0.02 nM[3H]this compound binding to CCR5
Dissociation half-life (t1/2) 7.5 ± 0.7 hours[3H]this compound dissociation from CCR5
Dissociation rate (k-2) 1.2 x 10^-3 min^-1From a more stable complex (R'A)

Experimental Protocols

The characterization of this compound's interaction with CCR5 relies on several key in vitro assays. Detailed methodologies for these experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the CCR5 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the IC50 and Kd of this compound for CCR5.

Materials:

  • HEK 293T cells transiently transfected with human CCR5-encoding plasmids.

  • Membrane preparation buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, pH 7.4).

  • Radioligand (e.g., [3H]this compound or [125I]CCL3).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest transfected HEK 293T cells.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of radioligand to each well.

    • Add increasing concentrations of unlabeled this compound to the wells.

    • To determine non-specific binding, add a high concentration of unlabeled this compound to a set of control wells.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour) to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Dry the filters and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of unlabeled this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the unlabeled this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • The Kd can be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the radioligand is known.

Radioligand_Binding_Assay Start Start Prepare CCR5-expressing cell membranes Prepare CCR5-expressing cell membranes Start->Prepare CCR5-expressing cell membranes Incubate membranes with radioligand and varying concentrations of this compound Incubate membranes with radioligand and varying concentrations of this compound Prepare CCR5-expressing cell membranes->Incubate membranes with radioligand and varying concentrations of this compound Separate bound and free radioligand via filtration Separate bound and free radioligand via filtration Incubate membranes with radioligand and varying concentrations of this compound->Separate bound and free radioligand via filtration Measure radioactivity Measure radioactivity Separate bound and free radioligand via filtration->Measure radioactivity Analyze data to determine IC50/Kd Analyze data to determine IC50/Kd Measure radioactivity->Analyze data to determine IC50/Kd End End Analyze data to determine IC50/Kd->End

Caption: Workflow for a radioligand binding assay.
Calcium Flux Assay

This functional assay measures the ability of this compound to block CCR5-mediated intracellular calcium mobilization induced by a chemokine agonist.

Objective: To assess the functional antagonist activity of this compound.

Materials:

  • Cells expressing CCR5 (e.g., 300.19 cell line).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound.

  • CCR5 agonist (e.g., RANTES/CCL5).

  • Assay buffer.

  • Fluorometric Imaging Plate Reader (FLIPR) or flow cytometer.

Procedure:

  • Cell Preparation:

    • Culture CCR5-expressing cells to the desired density.

    • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

  • Assay:

    • Resuspend the dye-loaded cells in assay buffer and plate them into a 96-well plate.

    • Measure the baseline fluorescence.

    • Add varying concentrations of this compound to the wells and incubate for a short period.

    • Add a fixed concentration of a CCR5 agonist (e.g., RANTES) to stimulate the cells.

    • Immediately measure the change in fluorescence over time using a FLIPR or flow cytometer.

  • Data Analysis:

    • Calculate the peak fluorescence intensity for each well.

    • Plot the peak fluorescence intensity as a function of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximum calcium flux induced by the agonist.

Chemotaxis Assay

This assay evaluates the ability of this compound to inhibit the migration of CCR5-expressing cells towards a chemokine gradient.

Objective: To determine the effect of this compound on chemokine-induced cell migration.

Materials:

  • CCR5-expressing cells (e.g., primary T-cells or a relevant cell line).

  • Chemotaxis chamber (e.g., Transwell plate).

  • This compound.

  • CCR5 ligand/chemoattractant (e.g., MIP-1β/CCL4).

  • Assay medium.

  • Cell counting method (e.g., hemocytometer, automated cell counter, or fluorescent labeling and plate reader).

Procedure:

  • Assay Setup:

    • Place the chemoattractant in the lower chamber of the chemotaxis plate.

    • In the upper chamber, place the CCR5-expressing cells that have been pre-incubated with varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a sufficient time to allow cell migration (typically a few hours).

  • Quantification of Migration:

    • Remove the non-migrated cells from the top of the membrane.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring a fluorescent label, or by detaching and counting the cells.

  • Data Analysis:

    • Calculate the percentage of inhibition of migration for each concentration of this compound compared to the control (no this compound).

    • Plot the percentage of inhibition as a function of the this compound concentration to determine the IC50.

Conclusion

This compound represents a significant advancement in antiretroviral therapy due to its unique mechanism of action as a negative allosteric modulator of CCR5. By inducing a conformational change in the receptor, it effectively blocks the entry of R5-tropic HIV-1 into host cells. The quantitative data from various in vitro assays consistently demonstrate its high potency and binding affinity. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other CCR5 antagonists. A thorough understanding of its allosteric mechanism is crucial for the development of next-generation entry inhibitors and for managing the emergence of drug resistance.

References

Maraviroc: A Technical Guide to its Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maraviroc, marketed under the trade names Selzentry® and Celsentri®, is an antiretroviral drug used in the treatment of human immunodeficiency virus (HIV) infection.[1] It belongs to a class of drugs known as chemokine receptor antagonists, specifically targeting the C-C chemokine receptor type 5 (CCR5).[1][2] This technical guide provides an in-depth overview of the chemical structure and key physicochemical properties of this compound, along with its mechanism of action.

Chemical Structure

This compound is a complex small molecule with the systematic IUPAC name 4,4-difluoro-N-{(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl}cyclohexanecarboxamide.[1][3]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 4,4-difluoro-N-{(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl}cyclohexanecarboxamide
SMILES CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)C(C)C
Molecular Formula C29H41F2N5O
Molecular Weight 513.67 g/mol
CAS Number 376348-65-1

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its therapeutic efficacy and safety.

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point 197-198 °C
pKa 7.3
Solubility Soluble in DMSO (up to 75 mM) and ethanol (up to 100 mM). Sparingly soluble in aqueous buffers.
XLogP 6.82
Protein Binding Approximately 76%
Bioavailability 23%
Appearance White to off-white solid

Experimental Protocols

Melting Point Determination

The melting point of this compound is determined using the capillary melting point method. A small, tightly packed sample of the crystalline solid is placed in a thin-walled capillary tube. The tube is then heated in a calibrated melting point apparatus at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For this compound, a heating rate of 1°C per minute is typically employed, with the apparatus being pre-heated to a temperature about 5°C below the expected melting point.

Solubility Determination

The solubility of this compound in various solvents is determined by adding an excess amount of the compound to a known volume of the solvent. The resulting suspension is agitated at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. After this period, the undissolved solid is removed by centrifugation or filtration. The concentration of this compound in the clear supernatant is then quantified using a validated analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

pKa Determination

The pKa of this compound can be determined by potentiometric titration. A solution of this compound in a suitable solvent system (e.g., a mixture of water and an organic co-solvent to ensure solubility) is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa value is then calculated from the titration curve, typically as the pH at which half of the compound is ionized.

Mechanism of Action

This compound is a selective and reversible antagonist of the CCR5 co-receptor. The entry of HIV-1 into host T-cells is a multi-step process that begins with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the cell surface. This initial binding induces a conformational change in gp120, allowing it to interact with a co-receptor, either CCR5 or CXCR4. This compound specifically binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding event allosterically inhibits the interaction between gp120 and CCR5, thereby preventing the fusion of the viral and cellular membranes and blocking the entry of CCR5-tropic HIV-1 into the host cell.

Maraviroc_Mechanism_of_Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 BlockedCCR5 Blocked CCR5 gp120->BlockedCCR5 4. HIV-1 Entry Blocked CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & gp120-CCR5 Interaction This compound This compound This compound->CCR5 3. This compound Binding

Caption: this compound's mechanism of action in preventing HIV-1 entry into host cells.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and physicochemical properties of this compound. The detailed information on its molecular characteristics, solubility, and other key parameters is essential for researchers and professionals involved in the development and optimization of antiretroviral therapies. Understanding the precise mechanism by which this compound inhibits HIV-1 entry at the molecular level continues to be a critical area of study for the design of new and more effective therapeutic agents.

References

The Preclinical Odyssey of Maraviroc: A CCR5-Targeted Antiviral

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Development of the First-in-Class CCR5 Antagonist for HIV-1 Therapy

This technical guide provides a comprehensive overview of the preclinical research that led to the discovery and development of Maraviroc (brand names Selzentry, Celsentri), a first-in-class CCR5 antagonist for the treatment of HIV-1 infection. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the key experiments, quantitative data, and scientific rationale that underpinned the success of this novel host-targeted antiviral agent.

Introduction: Targeting the Host for HIV-1 Inhibition

The journey to this compound's discovery was paved by a fundamental understanding of the HIV-1 entry mechanism.[1][2] Scientists recognized that the virus requires not only the CD4 receptor but also a co-receptor, primarily CCR5 or CXCR4, to fuse with and enter host T-cells.[3][4][5] The observation that individuals with a natural 32-base-pair deletion in the CCR5 gene (CCR5-Δ32) exhibit strong resistance to HIV-1 infection provided a powerful genetic validation for CCR5 as a therapeutic target. This led to the hypothesis that blocking the interaction between the viral envelope glycoprotein gp120 and the CCR5 co-receptor could be an effective antiviral strategy.

The Discovery Pathway: From High-Throughput Screening to a Lead Candidate

Pfizer initiated a high-throughput screening (HTS) campaign of their extensive compound library to identify small molecules that could inhibit the binding of the natural CCR5 ligand, macrophage inflammatory protein-1β (MIP-1β), to the receptor. This effort led to the identification of an imidazopyridine compound, UK-107,543, which served as the starting point for an intensive medicinal chemistry program. The optimization process focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of this compound (formerly UK-427,857).

Mechanism of Action: Allosteric Modulation of CCR5

This compound is not a competitive inhibitor that directly blocks the ligand-binding site of CCR5. Instead, it acts as a negative allosteric modulator. It binds to a pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change in the extracellular loops. This altered conformation prevents the viral gp120 protein from effectively engaging with CCR5, thereby inhibiting the fusion of the viral and cellular membranes and blocking viral entry.

cluster_cell Host Cell Membrane CCR5 CCR5 Receptor CD4 CD4 Receptor gp120 gp120 CD4->gp120 2. Conformational Change This compound This compound This compound->CCR5 Blocks Binding gp120->CCR5 3. Co-receptor Binding gp120->CD4 1. Binding

Caption: this compound's mechanism of action in blocking HIV-1 entry.

Preclinical Pharmacological Profile

A battery of in vitro and in vivo studies was conducted to characterize the pharmacological properties of this compound. These studies were crucial in establishing its potency, selectivity, and suitability for clinical development.

Quantitative In Vitro Activity

The following tables summarize the key quantitative data from preclinical in vitro assays.

Table 1: CCR5 Binding Affinity

Assay TypeLigandCell LineIC50 (nM)
Radioligand BindingMIP-1αHEK-2933.3
Radioligand BindingMIP-1βHEK-2937.2
Radioligand BindingRANTESHEK-2935.2

Table 2: Antiviral Activity

Assay TypeHIV-1 Strain(s)Cell LineEC90 (nM)
Antiviral Assay43 primary isolates (various clades)-2.0 (geometric mean)
Pseudovirus Assay200 clinically derived envelope-recombinant pseudoviruses-13.7 (geometric mean)

Table 3: Selectivity Profile

TargetAssay TypeInhibition
hERG ion channelElectrophysiologyIC50 >10 µM
Various receptors and enzymesBroad screening panelHighly selective for CCR5
Experimental Protocols

Objective: To determine the affinity of this compound for the CCR5 receptor by measuring its ability to displace the binding of radiolabeled natural ligands.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human CCR5 receptor were cultured under standard conditions.

  • Membrane Preparation: Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the CCR5 receptors.

  • Binding Reaction: Membranes were incubated with a constant concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]MIP-1β) and varying concentrations of this compound in a binding buffer.

  • Separation: The reaction mixture was filtered to separate the membrane-bound radioligand from the unbound radioligand.

  • Detection: The amount of radioactivity on the filter was quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was calculated.

Objective: To evaluate the antiviral activity of this compound by measuring its ability to inhibit the entry and replication of CCR5-tropic HIV-1 in susceptible cells.

Methodology:

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line (e.g., PM-1) were cultured.

  • Infection: Cells were infected with a CCR5-tropic strain of HIV-1 in the presence of varying concentrations of this compound.

  • Incubation: The infected cells were incubated for several days to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication was measured by quantifying the amount of viral p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of this compound that inhibits 90% of viral replication (EC90) was determined.

cluster_protocol Experimental Workflow: Cell-Based HIV-1 Entry Assay Start Start Culture 1. Culture PBMCs or T-cell line Start->Culture Prepare 2. Prepare serial dilutions of this compound Culture->Prepare Infect 3. Infect cells with CCR5-tropic HIV-1 Prepare->Infect Incubate 4. Incubate for 5-7 days Infect->Incubate Measure 5. Measure p24 antigen levels (ELISA) Incubate->Measure Analyze 6. Calculate EC90 value Measure->Analyze End End Analyze->End

Caption: Workflow for determining the antiviral activity of this compound.

Preclinical Pharmacokinetics and Safety

This compound demonstrated favorable pharmacokinetic properties in preclinical studies, including good oral bioavailability. Animal studies were conducted to assess its absorption, distribution, metabolism, and excretion (ADME) profile. Disposition studies in rats showed that while this compound has limited distribution to the central nervous system, it does penetrate gut-associated lymphoid tissue, a key site of HIV replication.

Safety pharmacology studies indicated that this compound has a low potential for off-target effects, including a weak affinity for the hERG potassium channel, which is associated with cardiac risk. In vitro cytotoxicity assays showed no detectable cell damage at therapeutic concentrations.

Conclusion

The preclinical development of this compound represents a landmark achievement in HIV-1 therapeutics. It validated the concept of targeting a host protein to inhibit viral replication, offering a new mechanism of action with a high barrier to the development of resistance. The rigorous preclinical evaluation, encompassing target identification, lead optimization, and comprehensive pharmacological and safety profiling, laid a solid foundation for its successful clinical development and eventual approval as a valuable therapeutic option for individuals with CCR5-tropic HIV-1 infection.

References

Technical Guide: Target Validation of CCR5 for HIV Therapy Using Marav-iroc

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for macrophage-tropic (R5) strains of HIV-1, which are predominant, especially in early-stage infection. The validation of CCR5 as a therapeutic target represents a landmark in antiretroviral therapy, shifting the paradigm from targeting viral enzymes to host-cell factors. This strategy offers a high barrier to the development of resistance. Maraviroc, the first-in-class CCR5 antagonist approved by the FDA, functions by binding to CCR5 and inducing a conformational change that prevents the viral envelope protein gp120 from engaging the co-receptor, thereby blocking viral entry into host cells.[1][2][3] This document provides a comprehensive technical overview of the scientific rationale, key experimental methodologies, and critical data supporting the validation of CCR5 as a drug target for HIV therapy, with a specific focus on the pharmacological profile of this compound.

Introduction to CCR5 as a Therapeutic Target

The Role of CCR5 in HIV-1 Infection

HIV-1 entry into target cells, such as CD4+ T-cells and macrophages, is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the primary cellular receptor, CD4.[4][5] This initial binding triggers conformational changes in gp120, exposing a binding site for a secondary co-receptor. The two major co-receptors used by HIV-1 are CCR5 and CXCR4. Viruses that utilize CCR5 are termed 'R5-tropic', while those using CXCR4 are 'X4-tropic'. R5-tropic viruses are most commonly transmitted and dominate the early stages of infection.

The critical role of CCR5 was solidified by the discovery of a naturally occurring 32-base-pair deletion in the CCR5 gene (CCR5-Δ32). Individuals homozygous for this mutation lack functional CCR5 receptors on their cell surfaces and exhibit profound resistance to R5-tropic HIV-1 infection, with no apparent adverse health consequences. This genetic evidence provided a powerful validation of CCR5 as a viable and safe therapeutic target.

This compound: A Non-competitive Allosteric Inhibitor

This compound (brand name Selzentry®) is a small molecule CCR5 antagonist. Unlike competitive inhibitors that would compete with the natural chemokine ligands (like RANTES, MIP-1α, and MIP-1β), this compound is a functional antagonist that binds to a deep, hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This allosteric binding induces a conformational change in the extracellular loops of CCR5, rendering it unrecognizable to the HIV-1 gp120 protein, thus preventing viral entry.

Target Validation Workflow

The validation of a drug target like CCR5 follows a structured, multi-stage process to build confidence in its therapeutic potential and minimize late-stage failures in clinical development. This workflow progresses from initial identification to full clinical validation.

TargetValidationWorkflow cluster_0 Discovery & Identification cluster_1 Preclinical Validation cluster_2 Clinical Validation TargetID Target Identification (e.g., CCR5-Δ32 Genetic Studies) Hypothesis Hypothesis Generation (CCR5 blockade prevents HIV entry) TargetID->Hypothesis ToolCompounds Tool Compound Dev. (e.g., this compound precursors) Hypothesis->ToolCompounds InVitro In Vitro Assays (Binding, Viral Entry, Signaling) AnimalModels Animal Models (e.g., HIV-infected humanized mice) InVitro->AnimalModels ToolCompounds->InVitro Phase1 Phase I Trials (Safety & PK in healthy volunteers) AnimalModels->Phase1 Phase2 Phase II Trials (Efficacy & Dosing in patients) Phase1->Phase2 Phase3 Phase III Trials (MOTIVATE 1 & 2) (Large-scale efficacy & safety) Phase2->Phase3 Approval Regulatory Approval (FDA, EMA) Phase3->Approval

Caption: General workflow for drug target validation, from initial discovery to regulatory approval.

Quantitative Data Summary for this compound

The potency and efficacy of this compound have been quantified through a series of preclinical and clinical studies. The following tables summarize key data points.

Table 1: In Vitro Pharmacological Profile of this compound
ParameterValueCell/Assay TypeDescription
Binding Affinity (Kd) 0.18 ± 0.02 nMCCR5 MembranesDissociation constant, measuring the affinity of this compound for the CCR5 receptor.
Binding Affinity (IC50) 2 nMPM1 CellsConcentration required to inhibit 50% of MIP-1β binding to CCR5.
Antiviral Potency (EC90) 2.0 nM (Geo. Mean)PBMCsGeometric mean 90% effective concentration against 43 primary HIV-1 isolates.
Antiviral Potency (IC50) 1.23 nM (Mean)U87.CD4.CCR5 CellsMean 50% inhibitory concentration against a large panel of HIV-1 Group O strains.
hERG Inhibition (IC50) >10 µMhERG Channel AssayHigh concentration needed for off-target activity indicates a good safety profile.
Table 2: Summary of Clinical Efficacy (MOTIVATE 1 & 2 Trials, 96-Week Data)

The MOTIVATE 1 and 2 trials were pivotal Phase III studies evaluating this compound in treatment-experienced adults with R5-tropic HIV-1.

Outcome MeasureThis compound (Twice Daily) + OBTPlacebo + OBT
Patients with HIV-1 RNA <50 copies/mL 41%N/A (unblinded at 48 wks)
Mean CD4+ Cell Count Increase (cells/µL) 12462 (at 48 wks)
Virologic Failure 23%55% (at 48 wks)
Discontinuation due to Adverse Events 4.4%13.5% (at 48 wks)

*OBT: Optimized Background Therapy

Mechanism of Action and Signaling Pathway

CCR5 is a G protein-coupled receptor (GPCR). Natural ligand binding activates downstream signaling cascades involving G-proteins, leading to cellular responses like chemotaxis. HIV-1 gp120 binding also triggers signaling events. This compound acts as a functional antagonist, blocking the receptor from adopting the conformation required for gp120 binding without affecting its ability to internalize or its baseline signaling.

MOA cluster_cell CD4+ T-Cell membrane CD4 CD4 CCR5 CCR5 CD4->CCR5 2. Conformational Change & Co-receptor Binding CCR5->membrane 3. Membrane Fusion & Viral Entry G_protein G-Protein Signaling Cascade CCR5->G_protein Natural Ligand (e.g., RANTES) CCR5_blocked CCR5 (Blocked Conformation) HIV HIV-1 Virion gp120 HIV->gp120 gp120->CD4 1. Binding This compound This compound This compound->CCR5_blocked Allosteric Binding Blocks gp120 Interaction

References

Initial high-throughput screening for CCR5 antagonists like Maraviroc

Author: BenchChem Technical Support Team. Date: November 2025

Primary High-Throughput Screening: Radioligand Binding Assay

The initial step in the discovery of Maraviroc at Pfizer involved a large-scale HTS campaign to identify small molecules that could displace the binding of a radiolabeled natural ligand to the CCR5 receptor.[1] This competitive binding assay is a robust and reliable method for identifying compounds that interact with the target receptor.

Experimental Protocol: Radioligand Binding Assay

  • Cell Line and Membrane Preparation:

    • A stable cell line expressing high levels of human CCR5, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, is used.

    • Cells are cultured to a high density and harvested.

    • Cell membranes are prepared by homogenization and differential centrifugation to isolate the membrane fraction containing the CCR5 receptor.

  • Assay Components:

    • Radioligand: Typically, a tritiated ([³H]) or iodinated ([¹²⁵I]) version of a high-affinity CCR5 ligand, such as [¹²⁵I]-MIP-1α or [³H]-RANTES, is used.

    • Test Compounds: Compounds from a chemical library are dissolved in dimethyl sulfoxide (DMSO) and serially diluted.

    • Assay Buffer: A buffered saline solution (e.g., Tris-HCl or HEPES) containing divalent cations (e.g., MgCl₂, CaCl₂) and a protease inhibitor cocktail.

  • Assay Procedure (96-well or 384-well plate format):

    • To each well, add the CCR5-expressing cell membranes.

    • Add the test compound at various concentrations.

    • Add the radioligand at a fixed concentration (typically at or below its dissociation constant, Kd).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition of radioligand binding by the test compound is calculated.

    • The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Secondary Assays for Hit Confirmation and Characterization

Hits identified from the primary screen are subjected to a battery of secondary assays to confirm their antagonistic activity, determine their functional potency, and rule out non-specific effects.

Calcium Mobilization Assay

CCR5 is a Gq-coupled receptor, and its activation by a natural ligand leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[2] A calcium mobilization assay is a functional screen to identify antagonists that can block this signaling event.

Experimental Protocol: Calcium Mobilization Assay

  • Cell Line: A cell line co-expressing CCR5 and a promiscuous G-protein (e.g., Gα16) or a cell line endogenously expressing the Gq pathway components is used.

  • Calcium Indicator Dye Loading:

    • Cells are seeded into 96- or 384-well black-walled, clear-bottom plates.

    • The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, which exhibits an increase in fluorescence upon binding to Ca²⁺.

  • Assay Procedure:

    • The dye-loaded cells are pre-incubated with the test compounds.

    • A CCR5 agonist (e.g., RANTES) is added to stimulate the receptor.

    • The change in fluorescence intensity is measured in real-time using a fluorescence plate reader (e.g., a FLIPR instrument).

  • Data Analysis:

    • The ability of the test compound to inhibit the agonist-induced calcium flux is quantified.

    • The IC50 value is determined from the concentration-response curve.

Chemotaxis Assay

A key physiological function of CCR5 is to mediate the directed migration of immune cells towards a chemokine gradient. A chemotaxis assay assesses the ability of a compound to block this migratory response.

Experimental Protocol: Chemotaxis Assay

  • Cell Line: A motile cell line expressing CCR5, such as the CEM.NKR-CCR5 T-cell line, is used.

  • Assay Setup (Transwell plate format):

    • A Transwell plate with a porous membrane (e.g., 5 µm pore size) separating an upper and a lower chamber is used.

    • The lower chamber is filled with media containing a CCR5 chemokine agonist (e.g., MIP-1β) as a chemoattractant.

    • The CCR5-expressing cells, pre-incubated with the test compound, are added to the upper chamber.

  • Incubation and Cell Migration:

    • The plate is incubated for several hours to allow the cells to migrate through the porous membrane towards the chemoattractant in the lower chamber.

  • Quantification of Migration:

    • The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer, flow cytometry, or by using a fluorescent dye to label the cells and measuring the fluorescence in the bottom chamber.

  • Data Analysis:

    • The percentage of inhibition of cell migration by the test compound is calculated.

    • The IC50 value is determined from the concentration-response curve.

Quantitative Data from Initial Screening

The initial HTS campaign for this compound at Pfizer screened a large compound library. While specific hit rates for the entire screen are not publicly detailed, the process led to the identification of several promising chemical series.

Table 1: Potency of an Initial Hit Compound from the Imidazopyridine Series

Compound IDPrimary Assay: [¹²⁵I]-MIP-1β Binding IC50 (µM)
UK-107,5430.4

Data sourced from scientific literature.[3]

Visualizing the Molecular and Experimental Landscape

CCR5 Signaling Pathway

CCR5 activation by its chemokine ligands initiates a signaling cascade through the Gαi and Gαq G-protein subunits. This leads to the activation of downstream effectors such as phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC).

CCR5_Signaling_Pathway Ligand Chemokine (e.g., RANTES, MIP-1α/β) CCR5 CCR5 Receptor Ligand->CCR5 Binds G_Protein Heterotrimeric G-Protein (Gαq/i, Gβγ) CCR5->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Chemotaxis Chemotaxis Ca2_release->Chemotaxis Leads to PKC->Chemotaxis Contributes to Antagonist CCR5 Antagonist (e.g., this compound) Antagonist->CCR5 Blocks

Caption: CCR5 Signaling Pathway.

High-Throughput Screening Workflow

The HTS workflow for identifying CCR5 antagonists is a multi-step process designed to efficiently screen large numbers of compounds and progressively filter them to identify the most promising candidates.

HTS_Workflow Compound_Library Large Compound Library (~500,000 compounds) Primary_Screen Primary HTS: Radioligand Binding Assay Compound_Library->Primary_Screen Initial_Hits Initial Hits (Displace Radioligand) Primary_Screen->Initial_Hits Hit_Confirmation Hit Confirmation & Triage Initial_Hits->Hit_Confirmation Secondary_Assays Secondary Assays: - Calcium Mobilization - Chemotaxis Assay Hit_Confirmation->Secondary_Assays Confirmed_Hits Confirmed Functional Antagonists Secondary_Assays->Confirmed_Hits Lead_Optimization Lead Optimization: - Improve Potency - Improve ADME Properties Confirmed_Hits->Lead_Optimization Preclinical_Candidate Preclinical Candidate (e.g., this compound) Lead_Optimization->Preclinical_Candidate

Caption: HTS Workflow for CCR5 Antagonists.

Conclusion

The discovery of this compound and other CCR5 antagonists is a landmark achievement in modern drug discovery, showcasing the power of a well-designed high-throughput screening cascade. By integrating a primary binding assay with a suite of functional secondary assays, researchers were able to efficiently identify and characterize potent and selective inhibitors of the CCR5 receptor. The methodologies outlined in this guide provide a foundational framework for the discovery of novel modulators of GPCRs and other challenging drug targets.

References

Methodological & Application

Application Notes and Protocols for Determining the In Vitro Antiviral Activity of Maraviroc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maraviroc (brand name Selzentry® or Celsentri®) is an antiretroviral drug belonging to a class of medications known as C-C chemokine receptor type 5 (CCR5) antagonists.[1][2] It is utilized in combination with other antiretroviral agents for the treatment of CCR5-tropic Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] Unlike many other antiretroviral drugs that target viral enzymes, this compound targets a human host cell protein, CCR5, which acts as a co-receptor for HIV-1 entry into immune cells such as T-cells and macrophages.[2][3] This document provides detailed application notes and protocols for the in vitro determination of this compound's antiviral activity, intended for use by researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a selective and reversible small-molecule antagonist of the CCR5 co-receptor. The entry of CCR5-tropic HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the primary CD4 receptor on the surface of the target cell. This initial binding event induces conformational changes in gp120, exposing a binding site for a co-receptor, which for R5 viruses is CCR5. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell's cytoplasm.

This compound exerts its antiviral effect by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding allosterically modifies the conformation of the extracellular loops of CCR5, thereby preventing the interaction with the HIV-1 gp120 V3 loop. By blocking this crucial interaction, this compound effectively inhibits the entry of CCR5-tropic HIV-1 into host cells.

Signaling Pathway of HIV-1 Entry and this compound Inhibition

HIV_Entry_this compound cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell, Macrophage) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor gp120->CCR5 Blocked Entry Blocked gp120->Blocked Interaction Prevented gp41 gp41 Fusion Membrane Fusion & Viral Entry gp41->Fusion 5. Fusion CD4->gp120 2. Conformational Change CCR5->gp41 4. gp41 Unfolding CCR5->Blocked This compound This compound This compound->CCR5 Binds & Induces Conformational Change

Caption: HIV-1 entry and this compound's mechanism of action.

Data Presentation: In Vitro Antiviral Activity of this compound

The antiviral activity of this compound is typically quantified by determining its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represent the concentration of the drug required to inhibit viral replication or activity by 50%. The 90% inhibitory concentration (IC₉₀) is also frequently reported.

Assay Type Virus Strain/Isolate Cell Line IC₅₀ (nM) IC₉₀ (nM) Reference
Pseudovirus NeutralizationHIV-1 BALPM1 cells-1
Pseudovirus NeutralizationPanel of 200 clinical isolates--13.7 (geometric mean)
MIP-1β Binding Inhibition-CCR5-expressing cells2-
gp120 Binding Inhibition-CCR5-expressing cells0.22-
Acute Infection Assay43 primary isolates (various clades)Activated PBLs-2.0 (geometric mean)
Phenotypic SusceptibilityHIV-1/M R5 strain (ARP1102)-1.89-
Phenotypic Susceptibility40 HIV-1/O strains-1.23 (median)-

PBL: Peripheral Blood Lymphocyte

Experimental Protocols

HIV-1 Env-Pseudotyped Virus Neutralization Assay

This assay measures the ability of this compound to inhibit the entry of single-round infectious pseudoviruses expressing the HIV-1 envelope glycoprotein (Env) into target cells engineered to express CD4, CCR5, and a reporter gene (e.g., luciferase).

Materials:

  • HEK293T/17 cells

  • Env-expressing plasmid and an Env-defective HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

  • Transfection reagent (e.g., FuGENE® 6)

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4 with Tat-responsive luciferase and β-galactosidase reporter genes)

  • Complete Growth Medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)

  • This compound stock solution

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Protocol:

Part A: Production of Env-Pseudotyped Viruses

  • Seed 293T/17 cells in a T-75 flask and incubate overnight to achieve 50-80% confluency.

  • Prepare the transfection complex by co-transfecting the Env-expressing plasmid and the Env-defective backbone plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubate the cells with the transfection complex for 3-8 hours at 37°C.

  • Replace the transfection medium with fresh complete growth medium and incubate for 48-72 hours.

  • Harvest the virus-containing supernatant, clarify by centrifugation, and filter through a 0.45 µm filter.

  • Aliquot and store the pseudovirus stocks at -80°C.

Part B: Virus Titration

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Prepare serial dilutions of the pseudovirus stock.

  • Infect the TZM-bl cells with the virus dilutions in the presence of DEAE-Dextran to enhance infectivity.

  • Incubate for 48-72 hours at 37°C.

  • Measure luciferase activity using a luminometer. The titer is determined as the reciprocal of the virus dilution that yields a luciferase activity at least 10 times the background.

Part C: Neutralization Assay

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Pre-incubate the pseudovirus (at a predetermined dilution that gives a robust signal) with the this compound dilutions for 1 hour at 37°C.

  • Add the virus-drug mixture to the TZM-bl cells.

  • Incubate for 48-72 hours at 37°C.

  • Measure the reduction in luciferase activity compared to virus control wells (no drug).

  • Calculate the IC₅₀ value by non-linear regression analysis of the dose-response curve.

Experimental Workflow: Pseudovirus Neutralization Assay

Pseudovirus_Assay_Workflow cluster_prep Virus Preparation cluster_assay Neutralization Assay cluster_analysis Data Analysis Transfection Co-transfect 293T cells with Env & Backbone Plasmids Harvest Harvest & Filter Pseudovirus Supernatant Transfection->Harvest Titration Titrate Pseudovirus on TZM-bl cells Harvest->Titration Pre_Incubate Pre-incubate Pseudovirus with this compound Titration->Pre_Incubate Seed_Cells Seed TZM-bl cells in 96-well plate Infect Infect TZM-bl cells with Virus-Maraviroc Mixture Seed_Cells->Infect Prepare_MVC Prepare this compound Serial Dilutions Prepare_MVC->Pre_Incubate Pre_Incubate->Infect Incubate_Assay Incubate for 48-72h Readout Measure Luciferase Activity Calculate_IC50 Calculate IC50 from Dose-Response Curve Readout->Calculate_IC50

Caption: Workflow for the HIV-1 Env-pseudovirus neutralization assay.

Cell Viability/Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to non-specific toxic effects on the host cells. Tetrazolium-based assays like MTT or XTT are commonly used for this purpose.

Materials:

  • TZM-bl cells (or other relevant cell line)

  • Complete Growth Medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or isopropanol/DMSO mixture)

  • 96-well cell culture plates

  • Spectrophotometer or microplate reader

Protocol:

  • Seed TZM-bl cells in a 96-well plate at the same density used for the antiviral assay and incubate overnight.

  • Prepare serial dilutions of this compound in complete growth medium, identical to the concentrations used in the antiviral assay.

  • Remove the old medium from the cells and add the medium containing the this compound dilutions.

  • Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Add the MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of this compound that reduces cell viability by 50% compared to untreated control cells.

  • The Selectivity Index (SI) can then be calculated as the ratio of CC₅₀ to IC₅₀ (SI = CC₅₀ / IC₅₀). A higher SI value indicates a more favorable safety profile for the compound.

Logical Relationship: Antiviral Efficacy vs. Cytotoxicity

Efficacy_vs_Toxicity cluster_exp In Vitro Experiments cluster_results Primary Endpoints cluster_index Therapeutic Window Assessment Antiviral_Assay Antiviral Assay (e.g., Neutralization) IC50 IC50 (50% Inhibitory Concentration) Antiviral_Assay->IC50 Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) CC50 CC50 (50% Cytotoxic Concentration) Cytotoxicity_Assay->CC50 SI Selectivity Index (SI) SI = CC50 / IC50 IC50->SI CC50->SI

References

Application Notes and Protocols for Studying the HIV-1 gp120-CCR5 Interaction Using Maraviroc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a critical first step in its lifecycle and a primary target for antiretroviral therapy. This process is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target immune cells, such as T-helper cells and macrophages.[1][2][3] This initial binding triggers a conformational change in gp120, exposing a binding site for a coreceptor, most commonly the C-C chemokine receptor type 5 (CCR5) or the C-X-C chemokine receptor type 4 (CXCR4).[1][2] The interaction between gp120 and a coreceptor facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm. Viruses that utilize CCR5 are termed R5-tropic, those that use CXCR4 are X4-tropic, and those that can use both are dual/mixed-tropic.

Maraviroc is an FDA-approved antiretroviral drug that potently and specifically inhibits the entry of R5-tropic HIV-1. It functions as a CCR5 receptor antagonist, binding to a hydrophobic pocket within the transmembrane helices of CCR5. This binding induces a conformational change in the extracellular loops of CCR5, rendering it unrecognizable to the gp120 protein of R5-tropic HIV-1, thereby blocking the virus from entering and infecting the host cell. This compound is an allosteric inhibitor, meaning it does not directly compete with the natural chemokine ligands of CCR5 for binding but rather alters the receptor's shape.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate the intricate interactions between HIV-1 gp120 and the CCR5 coreceptor.

Quantitative Data Summary

The following table summarizes key quantitative data related to the inhibitory activity of this compound from various in vitro studies. This data is crucial for designing experiments and interpreting results.

ParameterValueCell Line/Assay ConditionsReference
Antiviral Activity (IC90) 2.0 nM (geometric mean)Against 43 primary CCR5-tropic HIV-1 isolates
gp120-sCD4 Complex Binding Inhibition (IC50) 11 nMCompetition with soluble gp120-sCD4 complex for binding to CCR5
Cell-Cell Fusion Inhibition (IC50) 0.22 nMHIV-1 gp120 (JRFL strain) mediated fusion between CHO and HeLa-P4 cells
MIP-1β Binding Inhibition (IC50) 2 nMInhibition of MIP-1β binding to the CCR5 receptor
Antiviral Activity (EC90) 1 nMInhibition of HIVBAL replication in PM1 cells
hERG Potassium Channel Inhibition (IC50) >10 µMDemonstrates selectivity for CCR5
Binding Affinity (Kd) 0.18 ± 0.02 nMBinding to CCR5
Dissociation Half-life (t1/2) 7.5 ± 0.7 hoursDissociation from CCR5

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their studies of the HIV-1 gp120-CCR5 interaction using this compound.

Protocol 1: HIV-1 Entry Assay Using Env-Pseudotyped Viruses

This assay measures the ability of this compound to inhibit the entry of HIV-1 into target cells mediated by the interaction between the viral envelope glycoproteins and host cell receptors.

Materials:

  • HEK293T/17 cells

  • Env-expressing plasmid (for R5-tropic virus, e.g., from Ba-L or JR-FL strain)

  • HIV-1 backbone plasmid (Env-defective, containing a reporter gene like luciferase or GFP)

  • Transfection reagent (e.g., FuGENE 6 or Lipofectamine 2000)

  • Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells, U87.CD4.CCR5 cells)

  • This compound (in DMSO, diluted in culture medium)

  • Culture medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • Luciferase assay reagent (if using luciferase reporter)

  • 96-well culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Production of Env-Pseudotyped Viruses:

    • Seed HEK293T/17 cells in a T-75 flask to be 50-80% confluent on the day of transfection.

    • Co-transfect the cells with the Env-expressing plasmid and the HIV-1 backbone plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate the cells for 48-72 hours.

    • Harvest the virus-containing supernatant, clarify by centrifugation (e.g., 500 x g for 10 minutes) to remove cell debris, and filter through a 0.45 µm filter.

    • Aliquot and store the pseudovirus at -80°C.

  • Titration of Pseudovirus:

    • Seed target cells (e.g., TZM-bl) in a 96-well plate.

    • Perform serial dilutions of the pseudovirus stock and infect the target cells.

    • After 48 hours, measure the reporter gene expression (e.g., luciferase activity) to determine the virus titer (TCID50).

  • Inhibition Assay:

    • Seed target cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-incubate the target cells with the this compound dilutions for 30-60 minutes at 37°C.

    • Add a predetermined amount of pseudovirus (at a suitable multiplicity of infection, MOI) to each well.

    • Incubate for 48 hours at 37°C.

    • Measure the reporter gene expression.

    • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the this compound concentration.

Protocol 2: Cell-Cell Fusion Assay

This assay mimics the fusion process between an HIV-1 infected cell and a target cell, which is dependent on the gp120-CD4-CCR5 interaction.

Materials:

  • Effector cells: A cell line stably expressing HIV-1 Env (e.g., CHO-K1 cells expressing gp120/gp41) and Tat protein.

  • Target cells: A cell line expressing CD4 and CCR5 and containing a Tat-responsive reporter gene (e.g., HeLa-P4 cells with a β-galactosidase reporter).

  • This compound

  • Culture medium

  • 96-well plates

  • Assay buffer for β-galactosidase detection (if applicable)

Procedure:

  • Seed the target cells (HeLa-P4) in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the this compound dilutions to the target cells and incubate for 30-60 minutes at 37°C.

  • Add the effector cells (CHO-Env/Tat) to the wells containing the target cells and this compound.

  • Co-culture the cells for 6-8 hours to allow for cell-cell fusion and Tat-transactivation of the reporter gene.

  • Lyse the cells and measure the reporter gene activity (e.g., β-galactosidase).

  • Determine the IC50 of this compound for fusion inhibition.

Protocol 3: gp120-CCR5 Binding Assay

This assay directly measures the ability of this compound to block the binding of the HIV-1 gp120 to the CCR5 coreceptor.

Materials:

  • Cells expressing CCR5 (e.g., HEK293-CCR5 or a T-cell line)

  • Recombinant soluble CD4 (sCD4)

  • Recombinant gp120 from an R5-tropic virus (e.g., Ba-L)

  • Labeled anti-gp120 antibody (e.g., fluorescently labeled or enzyme-conjugated) or labeled gp120

  • This compound

  • Binding buffer (e.g., PBS with 1% BSA)

  • Flow cytometer or plate reader

Procedure:

  • Pre-incubate the CCR5-expressing cells with serial dilutions of this compound in binding buffer for 30 minutes at room temperature.

  • Prepare the gp120-sCD4 complex by incubating recombinant gp120 with sCD4.

  • Add the gp120-sCD4 complex to the cells and incubate for 1-2 hours at room temperature.

  • Wash the cells to remove unbound gp120-sCD4.

  • Add the labeled anti-gp120 antibody and incubate for 1 hour at 4°C.

  • Wash the cells to remove the unbound antibody.

  • Analyze the cells by flow cytometry to detect the amount of bound gp120, or by a plate reader if using an enzyme-linked detection method.

  • Calculate the IC50 for binding inhibition.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in these application notes.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41-mediated Membrane Fusion

Caption: HIV-1 entry into a host cell is a stepwise process.

Maraviroc_Mechanism cluster_cell Host Cell Membrane CCR5 CCR5 Altered_CCR5 Altered CCR5 Conformation CCR5->Altered_CCR5 2. Induces Conformational Change This compound This compound This compound->CCR5 1. Binds to CCR5 gp120 HIV-1 gp120 gp120->Altered_CCR5 3. Binding Blocked

Caption: this compound allosterically inhibits gp120-CCR5 binding.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - this compound dilutions - Cells - Virus/Proteins incubation Incubate Cells with this compound reagents->incubation challenge Add Virus or gp120 incubation->challenge incubation2 Incubate for Assay Duration challenge->incubation2 readout Measure Reporter Signal or Binding incubation2->readout calculation Calculate % Inhibition and IC50 readout->calculation

Caption: General workflow for in vitro inhibition assays.

Conclusion

This compound serves as an invaluable pharmacological tool for dissecting the molecular mechanisms of HIV-1 entry. Its high potency and specificity for the CCR5 coreceptor allow for targeted investigations into the gp120-CCR5 interaction, the conformational changes involved in viral fusion, and the screening of novel entry inhibitors. The protocols and data presented here provide a solid foundation for researchers to design and execute robust experiments in the ongoing effort to understand and combat HIV-1. It is important to note that resistance to this compound can emerge through mutations in the V3 loop of gp120, which allow the virus to recognize and utilize the this compound-bound conformation of CCR5. Therefore, when studying viral isolates from patients on this compound therapy, it is crucial to consider the potential for resistance.

References

Application of Maraviroc in HIV Tropism Determination Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maraviroc is an antiretroviral drug that belongs to a class of HIV entry inhibitors known as CCR5 co-receptor antagonists. It functions by selectively binding to the human C-C chemokine receptor type 5 (CCR5), a co-receptor required for the entry of R5-tropic HIV-1 into CD4+ cells. By blocking this interaction, this compound effectively prevents the virus from entering and infecting host immune cells. However, this compound is not effective against HIV-1 strains that use the CXCR4 co-receptor (X4-tropic) or both CCR5 and CXCR4 co-receptors (dual/mixed-tropic). Therefore, determining the tropism of a patient's HIV-1 population is a critical step before initiating treatment with this compound. This document provides detailed application notes and protocols for the use of this compound in HIV tropism determination assays.

Mechanism of Action of this compound

HIV-1 entry into a target T-cell is a multi-step process. The viral envelope glycoprotein, gp120, first binds to the CD4 receptor on the surface of the T-cell. This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which is either CCR5 or CXCR4. The subsequent binding of gp120 to the co-receptor triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell.

This compound is a small molecule that allosterically binds to a hydrophobic pocket on the CCR5 co-receptor. This binding stabilizes the CCR5 receptor in a conformation that is not recognized by the gp120 protein of R5-tropic HIV-1, thereby inhibiting the gp120-CCR5 interaction and preventing viral entry.

HIV Tropism Determination Assays

The determination of HIV-1 co-receptor usage, or tropism, is essential for the appropriate use of CCR5 antagonists like this compound. The two primary types of tropism assays are phenotypic and genotypic assays.

Phenotypic Assays: These assays directly measure the ability of a patient's virus to use either the CCR5 or CXCR4 co-receptor for entry into target cells in a laboratory setting. The most well-known and clinically validated phenotypic assay is the Trofile™ assay.

Genotypic Assays: These assays infer viral tropism by analyzing the genetic sequence of the V3 loop of the HIV-1 gp120 envelope protein. The V3 loop is the primary determinant of co-receptor usage. Specific amino acid changes in this region can predict whether the virus is likely to use CCR5 or CXCR4.

Data Presentation: Comparison of HIV Tropism Assays

The selection of a tropism assay involves a trade-off between sensitivity, specificity, cost, and turnaround time. The following table summarizes the performance characteristics of different HIV tropism determination assays.

Assay TypeSpecific AssaySensitivity for Detecting CXCR4-using VariantsSpecificityTurnaround TimeViral Load Requirement
Phenotypic Original Trofile™85% for 5% minority, 100% for 10% minority[1]High14-18 days[2]≥1,000 copies/mL[2]
Enhanced Sensitivity Trofile™ (ESTA)100% for 0.3% minority[3][4]High~14-18 days≥1,000 copies/mL
Trofile™ DNADetects proviral DNA in patients with low or undetectable viral loadHigh~14-18 daysN/A (uses proviral DNA)
Genotypic V3 Loop Sequencing (Sanger)48.7% - 55.9% (compared to ESTA)88.2% - 95.3% (compared to ESTA)Shorter than phenotypic≥1,000 copies/mL
V3 Loop Deep SequencingHigher sensitivity than Sanger sequencing for detecting minor variantsHighShorter than phenotypic≥1,000 copies/mL

Experimental Protocols

Protocol 1: Phenotypic HIV Tropism Determination using the Trofile™ Assay

This protocol provides a general overview of the steps involved in the Trofile™ assay. The specific, proprietary details of the commercial assay are not publicly available.

1. Sample Collection and Preparation:

  • Collect 3 mL of whole blood in a lavender-top (EDTA) or plasma preparation tube (PPT).

  • Centrifuge the specimen within six hours of collection to separate plasma.

  • Transfer the plasma to a screw-capped, plastic vial and freeze immediately. A minimum of 1 mL of plasma is required.

  • A viral load of ≥1,000 copies/mL is necessary for successful analysis.

2. Generation of Pseudoviruses:

  • Viral RNA is extracted from the patient's plasma sample.

  • The complete gp160 coding region of the HIV-1 envelope gene is amplified by reverse transcription-polymerase chain reaction (RT-PCR).

  • The amplified patient-derived env genes are cloned into a plasmid vector.

  • HEK293 cells are co-transfected with the plasmid containing the patient's env gene and a proviral HIV-1 vector that is deficient in the env gene but contains a luciferase reporter gene.

  • This co-transfection results in the production of replication-defective pseudoviruses that have the patient's envelope proteins on their surface and carry the luciferase gene.

3. Infection of Target Cells:

  • Two types of engineered human osteosarcoma (U87) cell lines are used as target cells. Both cell lines express the CD4 receptor. One cell line is engineered to also express the CCR5 co-receptor (U87.CD4.CCR5), and the other expresses the CXCR4 co-receptor (U87.CD4.CXCR4).

  • The pseudoviruses are incubated with each of the target cell lines.

4. Data Analysis and Interpretation:

  • After a set incubation period, the cells are lysed, and a luciferase substrate is added.

  • The amount of light produced, measured as relative light units (RLUs), is proportional to the level of viral entry and replication.

  • R5-tropic: Significant luciferase activity is detected only in the U87.CD4.CCR5 cells.

  • X4-tropic: Significant luciferase activity is detected only in the U87.CD4.CXCR4 cells.

  • Dual/Mixed-tropic (D/M): Significant luciferase activity is detected in both cell lines.

  • The tropism is further confirmed by performing the infection in the presence of specific CCR5 (like this compound) and CXCR4 inhibitors to demonstrate specific signal ablation.

Protocol 2: Genotypic HIV Tropism Determination by V3 Loop Sequencing

This protocol outlines the general steps for determining HIV tropism based on the V3 loop sequence.

1. Sample Collection and Preparation:

  • Collect plasma from the patient as described in Protocol 1. A viral load of ≥1,000 copies/mL is generally required for reliable amplification.

  • For patients with undetectable plasma viral load, proviral DNA can be extracted from whole blood.

2. RNA/DNA Extraction and RT-PCR/PCR:

  • Extract viral RNA from plasma or proviral DNA from peripheral blood mononuclear cells (PBMCs).

  • If starting with RNA, perform reverse transcription to synthesize complementary DNA (cDNA).

  • Amplify the V3 region of the env gene using nested PCR with specific primers. It is recommended to perform the amplification in triplicate to increase the likelihood of detecting minor variants.

3. DNA Sequencing:

  • Purify the PCR products.

  • Sequence the amplified V3 loop DNA using Sanger sequencing or a next-generation sequencing (deep sequencing) method. Deep sequencing provides a more sensitive detection of minor variants.

4. Bioinformatic Analysis and Interpretation:

  • The obtained V3 loop sequences are analyzed using bioinformatic algorithms to predict co-receptor usage.

  • Several online tools are available, with geno2pheno[coreceptor] and Position-Specific Scoring Matrix (PSSM) being commonly used.

  • These algorithms analyze the amino acid sequence of the V3 loop, often using rules such as the "11/25 rule" (presence of basic amino acids at positions 11 and/or 25) and a calculated false-positive rate (FPR) to predict CXCR4 usage.

  • A low FPR from the geno2pheno analysis suggests a higher probability of the virus being X4-tropic.

Mandatory Visualizations

HIV_Entry_Signaling_Pathway cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 2a. R5-tropic Binding CXCR4 CXCR4 Co-receptor gp120->CXCR4 2b. X4-tropic Binding gp41 gp41 Membrane gp41->Membrane 4. Viral Entry CD4->gp120 Conformational Change CCR5->gp41 3. Fusion (R5) CXCR4->gp41 3. Fusion (X4) This compound This compound This compound->CCR5 Blocks Binding

Caption: HIV-1 entry mechanism and the inhibitory action of this compound.

Tropism_Testing_Workflow Start Patient with HIV-1 Infection Candidate for this compound Therapy Tropism_Assay Perform Tropism Assay Start->Tropism_Assay Phenotypic Phenotypic Assay (e.g., Trofile™) Tropism_Assay->Phenotypic Preferred Genotypic Genotypic Assay (V3 Loop Sequencing) Tropism_Assay->Genotypic Alternative Result Tropism Result Phenotypic->Result Genotypic->Result R5 R5-tropic Result->R5 CCR5-tropic virus detected X4_DM X4 or Dual/Mixed-tropic Result->X4_DM CXCR4-using virus detected Maraviroc_Rx Initiate this compound-based Antiretroviral Therapy R5->Maraviroc_Rx Alternative_Rx Consider Alternative Antiretroviral Therapy X4_DM->Alternative_Rx

Caption: Clinical workflow for HIV tropism testing before this compound administration.

Trofile_Assay_Workflow cluster_sample Sample Preparation cluster_pseudovirus Pseudovirus Production cluster_infection Infection Assay cluster_analysis Data Analysis Plasma Patient Plasma (VL ≥1,000 copies/mL) RNA_Extraction Viral RNA Extraction Plasma->RNA_Extraction RT_PCR RT-PCR Amplification of env gene RNA_Extraction->RT_PCR Cloning Cloning of env gene into expression vector RT_PCR->Cloning Transfection Co-transfection of HEK293 cells with env vector and env-deficient HIV vector Cloning->Transfection Harvest Harvest Pseudoviruses Transfection->Harvest U87_CCR5 Infect U87.CD4.CCR5 cells Harvest->U87_CCR5 U87_CXCR4 Infect U87.CD4.CXCR4 cells Harvest->U87_CXCR4 Luciferase Luciferase Assay (Measure RLUs) U87_CCR5->Luciferase U87_CXCR4->Luciferase Interpretation Interpret Tropism: R5, X4, or D/M Luciferase->Interpretation

Caption: Workflow of the phenotypic Trofile™ HIV tropism assay.

Genotypic_Assay_Workflow cluster_sample_geno Sample Preparation cluster_sequencing Sequencing cluster_analysis_geno Bioinformatic Analysis Plasma_Geno Patient Plasma or Whole Blood Extraction_Geno Viral RNA/Proviral DNA Extraction Plasma_Geno->Extraction_Geno PCR_Geno RT-PCR/PCR Amplification of V3 Loop (triplicate) Extraction_Geno->PCR_Geno Sequencing Sanger or Deep Sequencing PCR_Geno->Sequencing Bioinfo V3 Loop Sequence Analysis (e.g., geno2pheno) Sequencing->Bioinfo Prediction Predict Tropism: R5 or X4/D/M Bioinfo->Prediction

Caption: Workflow of the genotypic V3 loop sequencing HIV tropism assay.

References

Application Notes and Protocols for Maraviroc in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maraviroc is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for the entry of R5-tropic Human Immunodeficiency Virus-1 (HIV-1) into host cells.[1][2][3] By binding to CCR5, this compound allosterically inhibits the interaction between the viral glycoprotein gp120 and the co-receptor, thereby preventing viral entry and subsequent replication.[1][2] Beyond its well-established role in HIV-1 therapy, this compound is a valuable tool for in vitro studies investigating CCR5-mediated signaling in various primary cell types. These application notes provide detailed protocols for utilizing this compound in primary cell cultures to study HIV-1 entry, chemotaxis, and calcium mobilization.

Mechanism of Action

This compound is a selective and reversible antagonist of CCR5. It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding induces a conformational change in the extracellular loops of CCR5, which prevents their interaction with the V3 loop of the HIV-1 gp120 envelope protein. This blockade is specific to R5-tropic HIV-1 strains, as the virus can also utilize the CXCR4 co-receptor for entry (X4-tropic strains). This compound does not directly compete with the natural chemokine ligands of CCR5, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), but rather acts as a non-competitive allosteric inhibitor of their signaling.

Data Presentation

The following tables summarize key quantitative data for the use of this compound in primary cell culture experiments.

Table 1: this compound Potency in HIV-1 Inhibition Assays

Cell TypeHIV-1 StrainParameterValue (nM)Reference
PM-1 cellsHIV-BALEC901
Peripheral Blood Mononuclear Cells (PBMCs)R5 HIV-1 BaLEC500.74
Peripheral Blood Mononuclear Cells (PBMCs)R5 HIV-1 CC1/85EC500.34
U87.CD4.CCR5 cellsHIV-1 Primary Isolates (Subtypes A, B, C, D)IC50Varies by isolate
Peripheral Blood Mononuclear Cells (PBMCs)Lab-adapted R5 strain (Ba-L)IC903.1
PM-1 cellsLab-adapted R5 strain (Ba-L)IC901.1

Table 2: this compound Inhibition of Chemokine Binding and Signaling

AssayLigandCell TypeParameterValue (nM)Reference
Chemokine BindingMIP-1αHEK-293 (CCR5-expressing)IC503.3
Chemokine BindingMIP-1βHEK-293 (CCR5-expressing)IC507.2
Chemokine BindingRANTES (CCL5)HEK-293 (CCR5-expressing)IC505.2
Calcium MobilizationRANTES (CCL5)300.19 (CCR5-expressing)IC50~20

Table 3: this compound Concentrations for Chemotaxis Assays

Cell TypeChemoattractantThis compound Concentration (µM)Incubation TimeReference
Monocytes, Macrophages, Dendritic CellsRANTES, MIP-1β, fMLP, MCP-10.1, 1, 1018 hours
T LymphocytesChemokines0.1 - 100Not specified

Experimental Protocols

HIV-1 Entry Assay in Primary CD4+ T Cells

This protocol outlines a method to assess the inhibitory effect of this compound on R5-tropic HIV-1 entry into primary human CD4+ T cells.

Materials:

  • Ficoll-Paque

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CD4+ T Cell Isolation Kit

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • R5-tropic HIV-1 virus stock (e.g., BaL)

  • This compound stock solution (in DMSO)

  • p24 ELISA kit

  • 96-well cell culture plates

Protocol:

  • Isolate Primary CD4+ T Cells:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Enrich for CD4+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

  • Activate CD4+ T Cells:

    • Culture the isolated CD4+ T cells at a density of 1 x 10^6 cells/mL in RPMI-1640 complete medium.

    • Stimulate the cells with 2 µg/mL PHA for 48-72 hours.

    • After stimulation, wash the cells and resuspend them in fresh medium containing 20 U/mL IL-2.

  • This compound Treatment and Infection:

    • Seed the activated CD4+ T cells in a 96-well plate at a density of 2 x 10^5 cells/well.

    • Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.01 nM to 100 nM. Add the this compound dilutions to the respective wells. Include a no-drug control.

    • Pre-incubate the cells with this compound for 1 hour at 37°C.

    • Add the R5-tropic HIV-1 virus stock at a predetermined multiplicity of infection (MOI).

  • Incubation and Readout:

    • Incubate the infected cells for 3-7 days at 37°C in a humidified incubator with 5% CO2.

    • On the day of harvest, collect the cell culture supernatant.

    • Measure the concentration of HIV-1 p24 antigen in the supernatant using a p24 ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each this compound concentration relative to the no-drug control.

    • Determine the IC50 (the concentration of this compound that inhibits viral replication by 50%) by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for HIV-1 Entry Assay

HIV1_Entry_Assay cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis PBMC_Isolation Isolate PBMCs CD4_Isolation Isolate CD4+ T Cells PBMC_Isolation->CD4_Isolation Activation Activate with PHA & IL-2 CD4_Isolation->Activation Seeding Seed Activated CD4+ T Cells Activation->Seeding Maraviroc_Add Add this compound (Serial Dilutions) Seeding->Maraviroc_Add Preincubation Pre-incubate (1 hr) Maraviroc_Add->Preincubation Infection Infect with R5-tropic HIV-1 Preincubation->Infection Incubation Incubate (3-7 days) Infection->Incubation Supernatant Collect Supernatant Incubation->Supernatant p24_ELISA Measure p24 Antigen Supernatant->p24_ELISA Data_Analysis Calculate IC50 p24_ELISA->Data_Analysis

Caption: Workflow for assessing this compound's inhibition of HIV-1 entry in primary CD4+ T cells.

Chemotaxis Assay in Primary Monocytes

This protocol describes a transwell migration assay to evaluate the effect of this compound on the chemotactic response of primary human monocytes to CCR5 ligands.

Materials:

  • Ficoll-Paque

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Monocyte Isolation Kit

  • RPMI-1640 medium with 0.5% Bovine Serum Albumin (BSA)

  • Chemoattractant: RANTES (CCL5) or MIP-1β (CCL4)

  • This compound stock solution (in DMSO)

  • Transwell inserts (5 µm pore size)

  • 24-well companion plates

  • Flow cytometer or cell counter

Protocol:

  • Isolate Primary Monocytes:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque.

    • Enrich for monocytes using a negative selection MACS kit.

  • This compound Pre-treatment:

    • Resuspend the isolated monocytes in RPMI-1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.

    • Incubate the cells with different concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 18 hours at 37°C.

  • Chemotaxis Assay:

    • Add 600 µL of RPMI-1640 with 0.5% BSA containing the chemoattractant (e.g., 100 ng/mL RANTES) to the lower chamber of the 24-well plate.

    • Add 100 µL of the this compound-treated or control monocyte suspension (1 x 10^5 cells) to the upper chamber of the transwell insert.

  • Incubation and Cell Quantification:

    • Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.

    • After incubation, carefully remove the transwell inserts.

    • Collect the migrated cells from the lower chamber.

    • Quantify the number of migrated cells using a flow cytometer or a cell counter.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each this compound concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the this compound concentration.

Experimental Workflow for Chemotaxis Assay

Chemotaxis_Assay cluster_prep Cell Preparation cluster_assay Transwell Migration cluster_analysis Analysis PBMC_Isolation Isolate PBMCs Monocyte_Isolation Isolate Monocytes PBMC_Isolation->Monocyte_Isolation Pretreatment Pre-treat with this compound (18 hours) Monocyte_Isolation->Pretreatment Upper_Chamber Add Treated Monocytes to Upper Chamber Pretreatment->Upper_Chamber Lower_Chamber Add Chemoattractant to Lower Chamber Incubation Incubate (2-4 hours) Upper_Chamber->Incubation Collect_Cells Collect Migrated Cells Incubation->Collect_Cells Quantify_Cells Quantify Cells Collect_Cells->Quantify_Cells Data_Analysis Calculate Migration Inhibition Quantify_Cells->Data_Analysis

Caption: Workflow for a transwell-based chemotaxis assay with this compound-treated primary monocytes.

Calcium Flux Assay in Primary Lymphocytes

This protocol details a method to measure changes in intracellular calcium concentration in primary lymphocytes in response to a CCR5 ligand and the inhibitory effect of this compound.

Materials:

  • Ficoll-Paque

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 1% FBS

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

  • Pluronic F-127

  • Probenecid

  • This compound stock solution (in DMSO)

  • CCR5 Ligand (e.g., RANTES/CCL5)

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Flow cytometer with a UV laser (for Indo-1) or a blue laser (for Fluo-4)

Protocol:

  • Isolate and Prepare Lymphocytes:

    • Isolate PBMCs from healthy donor blood. The lymphocyte population within the PBMCs can be used directly.

  • Dye Loading:

    • Resuspend the cells at 1-5 x 10^6 cells/mL in RPMI-1640 with 1% FBS.

    • Add the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM or 1-5 µM Indo-1 AM) and Pluronic F-127 (at a final concentration of 0.02%) to the cell suspension.

    • Incubate for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with medium containing probenecid (to prevent dye leakage) and resuspend in the same medium.

  • This compound Treatment:

    • Aliquot the dye-loaded cells into flow cytometry tubes.

    • Add this compound at the desired final concentration (e.g., 100 nM) or vehicle control and incubate for 10-15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Acquire a baseline fluorescence signal for each sample on the flow cytometer for approximately 30-60 seconds.

    • Pause the acquisition, add the CCR5 ligand (e.g., 100 ng/mL RANTES), and immediately resume acquisition.

    • Record the fluorescence signal for 3-5 minutes to observe the calcium flux.

    • At the end of the recording, add ionomycin to elicit a maximal calcium response, followed by EGTA to chelate calcium and obtain a minimal signal.

  • Data Analysis:

    • Analyze the flow cytometry data by plotting the fluorescence intensity (or ratio for Indo-1) over time.

    • Compare the peak fluorescence signal in this compound-treated cells to that of the control cells to determine the extent of inhibition.

Experimental Workflow for Calcium Flux Assay

Calcium_Flux_Assay cluster_prep Cell Preparation cluster_assay Flow Cytometry cluster_analysis Analysis Isolate_Cells Isolate PBMCs Dye_Loading Load with Calcium Sensitive Dye Isolate_Cells->Dye_Loading Maraviroc_Treat Treat with this compound Dye_Loading->Maraviroc_Treat Baseline Acquire Baseline Fluorescence Maraviroc_Treat->Baseline Add_Ligand Add CCR5 Ligand Baseline->Add_Ligand Record_Flux Record Calcium Flux Add_Ligand->Record_Flux Controls Add Ionomycin/EGTA Record_Flux->Controls Plot_Data Plot Fluorescence vs. Time Controls->Plot_Data Compare_Peaks Compare Peak Signals Plot_Data->Compare_Peaks

Caption: Workflow for measuring this compound's effect on chemokine-induced calcium flux in primary lymphocytes.

Signaling Pathways

This compound, by blocking the interaction of natural ligands like CCL5 with CCR5, inhibits the downstream signaling cascade. CCR5 is a G-protein coupled receptor (GPCR). Upon ligand binding, it activates intracellular signaling pathways that are crucial for cell migration and other cellular functions. One such pathway involves the Signal Transducer and Activator of Transcription 3 (STAT3) and the Suppressor of Cytokine Signaling 3 (SOCS3). The CCL5-CCR5 axis can lead to the phosphorylation and activation of STAT3, which in turn can be negatively regulated by SOCS3. This compound's inhibition of CCR5 can therefore modulate the STAT3-SOCS3 signaling pathway.

CCR5 Signaling Pathway and this compound Inhibition

CCR5_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR5 CCR5 G_Protein G-protein CCR5->G_Protein Activates CCL5 CCL5 (RANTES) CCL5->CCR5 Binds This compound This compound This compound->CCR5 Blocks STAT3 STAT3 G_Protein->STAT3 Leads to pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation SOCS3 SOCS3 pSTAT3->SOCS3 Induces Cellular_Response Cellular Response (e.g., Migration) pSTAT3->Cellular_Response Promotes SOCS3->pSTAT3 Inhibits

Caption: this compound blocks CCL5 binding to CCR5, inhibiting downstream signaling including the STAT3 pathway.

References

Maraviroc in Animal Models of HIV: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Maraviroc, a CCR5 co-receptor antagonist, in preclinical animal models of HIV infection. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacokinetics of this compound and related compounds.

Introduction to this compound and its Mechanism of Action

This compound is an entry inhibitor that functions by binding to the human C-C chemokine receptor type 5 (CCR5), a primary co-receptor for the entry of R5-tropic HIV into host cells. This binding induces a conformational change in CCR5, preventing the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby blocking viral entry and subsequent replication.[1][2] Its efficacy is specific to CCR5-tropic HIV strains. Animal models are crucial for the preclinical evaluation of this compound's potential in various therapeutic and prophylactic strategies.

Application of this compound in Humanized Mouse Models

Humanized mice, immunodeficient mice engrafted with human cells or tissues, provide a valuable small animal model for studying HIV-1 infection and for the preclinical evaluation of antiretroviral drugs.[3] Two commonly used models are the RAG-hu and BLT mice.

Efficacy of Topical this compound in Humanized Mice

Topical application of this compound gel has demonstrated significant efficacy in preventing vaginal HIV-1 transmission in humanized RAG-hu mice.[4][5]

Quantitative Data Summary: Topical this compound in Humanized RAG-hu Mice

ParameterValueAnimal ModelHIV-1 StrainReference
This compound Gel Concentration5 mM in 2.2% HECRAG-hu miceHIV-1 BaL (R5-tropic)
Protection Efficacy100%RAG-hu miceHIV-1 BaL (R5-tropic)
Viral Load in a Control GroupDetectable viremia in all miceRAG-hu miceHIV-1 BaL (R5-tropic)
CD4+ T Cell CountsStable in treated mice, declined in the control groupRAG-hu miceHIV-1 BaL (R5-tropic)
Experimental Protocol: Topical Vaginal Challenge in Humanized RAG-hu Mice

This protocol outlines the key steps for evaluating the efficacy of a topical this compound gel in preventing vaginal HIV-1 transmission.

1. Preparation of Humanized RAG-hu Mice:

  • Sublethally irradiate newborn (2-3 days old) BALB/c-Rag2-/-γc-/- mice (350 rads).

  • Intrahepatically inject 0.5-1 x 106 human fetal liver-derived CD34+ hematopoietic stem cells.

  • Screen for human cell engraftment at 10-12 weeks post-reconstitution by flow cytometry for human CD45+ cells in peripheral blood.

2. Formulation of this compound Gel:

  • Dissolve this compound in sterile phosphate-buffered saline (PBS).

  • Add hydroxyl-ethyl cellulose (HEC) to achieve a final concentration of 5 mM this compound in a 2.2% HEC gel.

3. Drug Administration and Viral Challenge:

  • Anesthetize female RAG-hu mice.

  • Intravaginally administer 25 µL of the 5 mM this compound gel or a placebo gel (2.2% HEC).

  • One hour post-gel application, challenge the mice intravaginally with a high-titer stock of an R5-tropic HIV-1 strain (e.g., HIV-1 BaL).

4. Monitoring of Infection:

  • Collect peripheral blood weekly.

  • Quantify plasma HIV-1 RNA levels using a validated quantitative reverse transcription PCR (qRT-PCR) assay.

  • Monitor peripheral blood CD4+ T cell counts using flow cytometry.

Application of this compound in Non-Human Primate (NHP) Models

Rhesus macaques are a key NHP model for HIV research, often utilizing simian immunodeficiency virus (SIV) or chimeric simian-human immunodeficiency virus (SHIV) for infection studies.

Efficacy of this compound in NHP Models

This compound has been evaluated in NHP models as a topical microbicide for pre-exposure prophylaxis (PrEP) and as part of combination antiretroviral therapy (cART).

Quantitative Data Summary: this compound in Rhesus Macaques

ApplicationThis compound Formulation/DoseProtection/EfficacyAnimal ModelChallenge VirusReference
Topical Vaginal PrEP0.3% w/w (6 mM) gel86% protectionRhesus MacaquesSHIV-162P3
Topical Rectal PrEP1% gel82% protectionRhesus MacaquesSHIV-162P3
Oral PrEP44 mg/kgNo significant protectionRhesus MacaquesRectal SHIV
cART ("mega-HAART")Part of a five-drug regimenSuppression of SIVmac replicationRhesus MacaquesSIVmac
Experimental Protocol: Rectal SHIV Challenge in Rhesus Macaques with Topical this compound Gel

This protocol describes a model for assessing the efficacy of a rectally applied this compound gel.

1. Animal Model:

  • Use adult male rhesus macaques (Macaca mulatta) of Chinese origin.

2. This compound Gel Formulation:

  • Prepare a 1% this compound gel in a suitable low-osmolar vehicle.

3. Drug Administration and Viral Challenge:

  • Anesthetize the macaques.

  • Administer 4 mL of the 1% this compound gel or a placebo gel into the rectum.

  • Thirty minutes after gel application, rectally challenge with a defined infectious dose of SHIV162P3.

  • Repeat the gel application and challenge twice weekly for a set period (e.g., 5 weeks).

4. Monitoring of Infection:

  • Collect blood samples weekly.

  • Quantify plasma SHIV RNA levels by qRT-PCR.

  • Monitor CD4+ T cell counts in peripheral blood via flow cytometry.

Visualizations

Signaling Pathway

maraviroc_mechanism cluster_cell Host CD4+ T Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding (Blocked by this compound) CD4->gp120 Conformational Change This compound This compound This compound->CCR5 Binding & Allosteric Change Membrane Cell Membrane

Caption: this compound's mechanism of action, blocking HIV-1 entry.

Experimental Workflow: Humanized Mouse Model

humanized_mouse_workflow start Start create_mice Create Humanized Mice (RAG-hu or BLT) start->create_mice group_assignment Assign Mice to Treatment and Control Groups create_mice->group_assignment drug_admin Administer Topical this compound Gel or Placebo group_assignment->drug_admin viral_challenge Vaginal HIV-1 Challenge drug_admin->viral_challenge monitoring Weekly Monitoring: - Viral Load (qRT-PCR) - CD4+ T Cell Counts (Flow Cytometry) viral_challenge->monitoring data_analysis Data Analysis and Efficacy Determination monitoring->data_analysis end End data_analysis->end

Caption: Workflow for topical this compound efficacy testing in humanized mice.

Experimental Workflow: Non-Human Primate Model

nhp_workflow start Start animal_selection Select Rhesus Macaques start->animal_selection group_assignment Assign to Treatment and Control Groups animal_selection->group_assignment drug_admin Administer this compound (Topical or Oral) group_assignment->drug_admin viral_challenge Rectal/Vaginal SHIV Challenge drug_admin->viral_challenge monitoring Regular Monitoring: - Viral Load (qRT-PCR) - CD4+ T Cell Counts (Flow Cytometry) viral_challenge->monitoring data_analysis Data Analysis and Efficacy/PK Assessment monitoring->data_analysis end End data_analysis->end

Caption: Workflow for this compound studies in non-human primates.

References

Standard Operating Procedure for Dissolving Maraviroc for In Vitro Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maraviroc is a small molecule antagonist of the C-C chemokine receptor 5 (CCR5), which is a critical co-receptor for the entry of R5-tropic HIV-1 into host cells.[1][2] By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the receptor, thereby preventing viral entry.[3] Its potent and selective anti-HIV-1 activity makes it a valuable tool for in vitro studies of viral entry, CCR5 signaling, and the development of novel antiretroviral agents. This document provides a detailed standard operating procedure (SOP) for the dissolution of this compound for various in vitro applications.

Data Presentation

This compound Solubility

This compound is a crystalline solid that is soluble in organic solvents and sparingly soluble in aqueous buffers.[4] The choice of solvent is critical for preparing stock solutions that can be further diluted into aqueous media for in vitro experiments.

SolventMaximum Solubility (mg/mL)Maximum Solubility (mM)Reference
DMSO38.53 - 10075 - 194.67
Ethanol51.37100
Dimethyl formamide5-
Ethanol:PBS (1:1, pH 7.2)~0.5-

Note: The molecular weight of this compound is 513.67 g/mol . Batch-specific molecular weights may vary due to hydration.

Recommended Solvents for Stock Solutions

Based on the solubility data, Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for preparing high-concentration stock solutions of this compound.

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 513.67 g/mol

    • To prepare 1 mL of a 10 mM solution:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 513.67 g/mol * 1 mL = 0.0051367 g

      • Mass (mg) = 5.14 mg

  • Weigh this compound: Accurately weigh 5.14 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve this compound: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming at 37°C or sonication may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are stable for at least one month at -20°C and up to six months at -80°C.

Protocol for Preparing Working Solutions

For most in vitro cell-based assays, the final concentration of the organic solvent should be kept low (typically ≤0.1% v/v) to avoid cytotoxicity.

  • Determine the final desired concentration of this compound for your experiment (e.g., 10 nM, 100 nM).

  • Perform serial dilutions:

    • Prepare an intermediate dilution of the 10 mM stock solution in the appropriate cell culture medium or assay buffer. For example, to get a 100 µM intermediate solution, dilute the 10 mM stock 1:100.

    • From the intermediate dilution, prepare the final working concentration. For example, to get a 100 nM final concentration from a 100 µM intermediate, dilute 1:1000 in the final assay volume.

  • Solvent Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., 0.1% DMSO) as the wells treated with this compound.

Mandatory Visualization

This compound Dissolution and Use Workflow

The following diagram illustrates the standard workflow for dissolving this compound and preparing it for in vitro use.

Maraviroc_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Powder add_solvent Add DMSO or Ethanol weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw serial_dilute Perform Serial Dilutions in Culture Medium thaw->serial_dilute final_conc Prepare Final Working Concentration serial_dilute->final_conc add_to_cells Add to Cell Culture final_conc->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing and using this compound in vitro.

CCR5 Signaling Pathway Inhibition by this compound

This diagram illustrates the mechanism of action of this compound in blocking HIV-1 entry.

Caption: this compound blocks HIV-1 entry by binding to the CCR5 co-receptor.

References

Application Notes and Protocols for Maraviroc Dosing in Murine Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maraviroc (MVC) is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a G protein-coupled receptor.[1] It is an FDA-approved antiretroviral drug for the treatment of HIV-1 infections, specifically those caused by CCR5-tropic viruses.[2][3] this compound functions by blocking the interaction between the HIV-1 envelope glycoprotein gp120 and the CCR5 co-receptor, thereby preventing viral entry into host cells.[4] Beyond its use in HIV, this compound's anti-inflammatory and immunomodulatory properties have led to its investigation in various murine models of diseases, including cancer, neuroinflammation, and graft-versus-host disease (GVHD).[5]

A critical consideration for researchers using this compound in murine models is its selectivity for human CCR5. This compound has a significantly lower affinity for murine CCR5 compared to its human counterpart, with an IC50 of approximately 3600 nM for the murine receptor versus 1.9 nM for the human receptor. This lower potency necessitates careful consideration of dosing strategies to achieve desired biological effects in mice. Additionally, factors such as P-glycoprotein-mediated efflux can limit the oral absorption of this compound in mice.

These application notes provide a comprehensive overview of dosing considerations for this compound in murine research, summarize published dosing regimens, and offer detailed experimental protocols.

Pharmacokinetic and Pharmacodynamic Considerations

  • Selectivity: this compound is a selective antagonist of human CCR5 and exhibits significantly weaker inhibitory action on murine CCR5. While not completely inactive against the murine receptor, higher concentrations may be required to achieve functional antagonism.

  • Absorption and Bioavailability: Oral absorption of this compound in mice can be limited by the P-glycoprotein efflux pump. Studies in Mdr1a/b double knockout mice showed a three-fold increase in systemic exposure compared to wild-type mice. The absolute bioavailability of a 100 mg dose in humans is 23%, and this is predicted to be 33% at a 300 mg dose.

  • Metabolism: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.

  • Half-life: The terminal half-life of this compound in healthy human subjects is between 14 and 18 hours. In rats, the half-life is much shorter at 0.9 hours. The specific half-life in mice has not been clearly delineated in the provided search results but is expected to be short.

Dosing Regimens in Murine Models

The following tables summarize the various dosing regimens of this compound used in a range of murine research models.

Table 1: this compound Dosing in Infectious Disease and Inflammatory Models

Disease ModelMouse StrainDoseRoute of AdministrationFrequency & DurationKey FindingsReference
HIV Pre-Exposure ProphylaxisHumanized RAG-hu62 mg/kgOral gavageDaily for 5 daysProtected against vaginal HIV-1 challenge.
Experimental Autoimmune Encephalomyelitis (EAE)C57BL/65, 25, and 50 mg/kgIntraperitoneal (i.p.)Daily, starting at the onset of clinical signsDecreased clinical score, reduced inflammatory cell infiltration.
Influenza Virus-Induced Lung InflammationC57BL/6Not specifiedOralNot specifiedReduced exacerbated lung inflammatory response.
Traumatic Brain Injury (TBI)C57BL/620 mg/kgIntraperitoneal (i.p.)Once daily for 3 days, starting 1 hour post-TBIImproved neurological function, suppressed neuroinflammation.
Cerebral Ischemia/ReperfusionC57BL/620 mg/kgIntraperitoneal (i.p.)Daily for 3 days post-MCAOAlleviated neurological deficits and infarct volumes.

Table 2: this compound Dosing in Oncology and Liver Disease Models

Disease ModelMouse StrainDoseRoute of AdministrationFrequency & DurationKey FindingsReference
Hepatocellular Carcinoma (HCC)Not specified300 mg/LIn drinking waterContinuousReduced mortality, liver fibrosis, and tumor burden.
Gastric Cancer (Peritoneal Dissemination)SCID10 mg/kgIntraperitoneal (i.p.)Daily for 7 days (starting day 3 post-inoculation)Reduced the number of peritoneal and mesenteric nodules.
Gastric Cancer (Xenograft)NOD-SCID50 mg/kgIntraperitoneal (i.p.)Twice daily for 20-30 days (starting day 10 post-inoculation)Reduced tumor burden.

Signaling Pathways and Experimental Workflows

CCR5 Signaling Pathway

The following diagram illustrates the CCR5 signaling pathway and the mechanism of action of this compound. Chemokines such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4) bind to CCR5, leading to downstream signaling cascades that mediate inflammation and cell migration. In the context of HIV, the gp120 envelope protein binds to CCR5 to facilitate viral entry. This compound acts as a non-competitive antagonist, binding to a hydrophobic pocket within the transmembrane domains of CCR5, which induces a conformational change in the receptor that prevents its interaction with both natural chemokine ligands and HIV-1 gp120.

CCR5_Signaling_Pathway CCR5 Signaling Pathway and this compound Inhibition cluster_intracellular Intracellular Space CCR5 CCR5 Receptor G_protein G-protein CCR5->G_protein Downstream_Signaling Downstream Signaling (e.g., MAPK, NF-κB) G_protein->Downstream_Signaling initiates Chemokines Chemokines (RANTES, MIP-1α, MIP-1β) Chemokines->CCR5 binds HIV_gp120 HIV-1 gp120 HIV_gp120->CCR5 binds This compound This compound This compound->CCR5 blocks Cellular_Response Cellular Response (Inflammation, Migration, Proliferation) Downstream_Signaling->Cellular_Response leads to

Caption: this compound allosterically inhibits the CCR5 receptor.

General Experimental Workflow for this compound Studies in Murine Models

This diagram outlines a typical workflow for conducting a study with this compound in a murine model.

Maraviroc_Workflow General Experimental Workflow for this compound in Murine Models cluster_preclinical Pre-clinical Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Model 1. Animal Model Selection and Acclimatization Grouping 2. Randomization into Treatment Groups Animal_Model->Grouping Disease_Induction 3. Disease Induction (e.g., tumor implantation, EAE immunization) Grouping->Disease_Induction Dosing 4. This compound/Vehicle Administration (Oral gavage, IP, etc.) Disease_Induction->Dosing Monitoring 5. Monitoring (Clinical signs, body weight, etc.) Dosing->Monitoring Endpoint 6. Study Endpoint Reached (e.g., specific time point, tumor size) Monitoring->Endpoint Sample_Collection 7. Sample Collection (Blood, tissues, etc.) Endpoint->Sample_Collection Analysis 8. Data Analysis (Histology, Flow Cytometry, PK/PD) Sample_Collection->Analysis

Caption: A typical workflow for a this compound study in mice.

Detailed Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Oral Gavage

This protocol is adapted from studies using this compound for HIV pre-exposure prophylaxis in humanized mice.

Materials:

  • This compound (e.g., Selzentry® tablets or pure powder)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Mortar and pestle (if using tablets)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal gavage needles (20-22 gauge, ball-tipped)

  • 1 mL syringes

Procedure:

  • Preparation of Dosing Solution:

    • If using tablets, calculate the required amount of this compound based on the desired dose (e.g., 62 mg/kg) and the number and weight of the mice.

    • Crush the tablet(s) into a fine powder using a mortar and pestle.

    • Weigh the appropriate amount of this compound powder.

    • Suspend the powder in a known volume of sterile PBS to achieve the desired final concentration (e.g., 6.2 mg/mL for a 10 mL/kg dosing volume).

    • Vortex vigorously for 2-3 minutes to ensure a uniform suspension. Sonication can be used to aid dissolution if necessary. Prepare fresh daily.

  • Animal Dosing:

    • Weigh each mouse immediately before dosing to determine the precise volume of the this compound suspension to be administered.

    • Gently restrain the mouse.

    • Draw the calculated volume of the suspension into a 1 mL syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

    • Monitor the animal for a few minutes post-administration to ensure no adverse effects.

Protocol 2: Preparation and Administration of this compound for Intraperitoneal (IP) Injection

This protocol is based on studies in neuroinflammation and cancer models.

Materials:

  • This compound powder

  • Vehicle solution (e.g., 5% Dimethyl sulfoxide (DMSO), 40% Polyethylene glycol 300 (PEG300), 5% Tween 80 in saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 1 mL syringes

  • 25-27 gauge needles

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the number and weight of the mice.

    • Prepare the vehicle solution. For example, to make 10 mL of the vehicle mentioned above, combine 0.5 mL DMSO, 4 mL PEG300, 0.5 mL Tween 80, and 5 mL sterile saline.

    • Weigh the this compound powder and dissolve it in the vehicle to the desired final concentration (e.g., 2 mg/mL for a 10 mL/kg dosing volume).

    • Vortex thoroughly until the this compound is completely dissolved.

  • Animal Dosing:

    • Weigh each mouse to calculate the injection volume.

    • Restrain the mouse, exposing the abdomen.

    • Draw the calculated volume into a 1 mL syringe.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline, and inject the solution into the peritoneal cavity.

    • Return the mouse to its cage and monitor for any signs of distress.

Protocol 3: Administration of this compound in Drinking Water

This protocol is based on a study in a model of hepatocellular carcinoma.

Materials:

  • This compound powder

  • Drinking water bottles for mice

  • Graduated cylinder

Procedure:

  • Preparation of Medicated Water:

    • Calculate the total volume of drinking water consumed by the mice per day (typically 3-5 mL per mouse).

    • Prepare a stock solution of this compound in water if desired, or add it directly to the drinking bottles.

    • To achieve a concentration of 300 mg/L, dissolve 30 mg of this compound in 100 mL of drinking water.

    • Shake the bottle well to ensure the drug is fully dissolved.

  • Administration:

    • Replace the regular drinking water bottles with the this compound-containing bottles.

    • Monitor the water consumption to estimate the daily dose received by the mice.

    • Prepare fresh medicated water every 2-3 days to ensure stability.

Conclusion and Recommendations

The use of this compound in murine research models presents both opportunities and challenges. Its established clinical safety profile makes it an attractive candidate for repurposing in various disease contexts. However, researchers must be mindful of its lower affinity for murine CCR5 and potential for poor oral bioavailability.

Key Recommendations:

  • Dose Selection: The dose of this compound should be carefully selected based on the specific research question and the disease model. Doses ranging from 5 mg/kg to over 60 mg/kg have been reported, with different routes of administration.

  • Route of Administration: Intraperitoneal injection may provide more consistent systemic exposure compared to oral gavage, which can be affected by P-glycoprotein efflux. Administration in drinking water offers a less stressful, continuous dosing method but may lead to variability in intake.

  • Humanized Mouse Models: For studies where high-affinity CCR5 antagonism is crucial, the use of humanized mouse models expressing human CCR5 should be considered.

  • Pharmacokinetic Analysis: Whenever possible, pilot pharmacokinetic studies should be conducted to determine the plasma and tissue concentrations of this compound achieved with the chosen dosing regimen.

  • Target Engagement: It is advisable to include pharmacodynamic endpoints to confirm target engagement, such as measuring the downstream effects of CCR5 signaling in relevant tissues.

By carefully considering these factors, researchers can design robust experiments to effectively evaluate the therapeutic potential of this compound in a wide range of murine disease models.

References

Application Notes: Development of Maraviroc as a Potential Topical Microbicide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Maraviroc is an antiretroviral drug that belongs to a class of medications known as C-C chemokine receptor type 5 (CCR5) antagonists.[1][2][3] Its unique mechanism of action, which involves blocking a human cellular protein rather than a viral enzyme, makes it a compelling candidate for HIV prevention strategies.[2][4] this compound selectively and reversibly binds to the CCR5 co-receptor on the surface of immune cells, such as T-cells and macrophages. This binding prevents the viral envelope protein, gp120, of CCR5-tropic (R5) HIV-1 strains from interacting with the co-receptor, thereby blocking the virus from entering and infecting the host cell. Since viral entry is the first step in establishing infection, inhibiting this process is a primary goal for an effective microbicide. These application notes provide an overview of the preclinical development of this compound in topical formulations, such as gels and vaginal rings, for the prevention of sexual HIV transmission.

Mechanism of Action: HIV-1 Entry and this compound Inhibition

HIV-1 entry into a target CD4+ T-cell is a multi-step process. The virus's gp120 envelope protein first binds to the CD4 receptor on the cell surface. This initial binding triggers a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5. The subsequent interaction with CCR5 facilitates the fusion of the viral and cellular membranes, allowing the viral core to enter the cell. This compound acts as an allosteric antagonist by binding to CCR5 and inducing a conformational change in the receptor that prevents its interaction with gp120. This effectively blocks the entry of R5-tropic HIV-1.

HIV_Maraviroc_MOA cluster_hiv HIV-1 Virion cluster_cell Host T-Cell cluster_inhibition This compound Action HIV gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Blocked_CCR5 Blocked CCR5 gp120->Blocked_CCR5 Entry Inhibited CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Membrane CCR5->Membrane 3. Membrane Fusion & Entry This compound This compound This compound->CCR5 Binds & Blocks

Caption: Mechanism of HIV-1 entry and its inhibition by this compound.

Data Presentation

Preclinical Efficacy of this compound Topical Gel

Proof-of-concept studies have demonstrated the high efficacy of this compound formulated as a topical gel in preventing vaginal HIV-1 transmission in humanized mouse models.

Table 1: Efficacy of 5 mM this compound Gel in Humanized RAG-hu Mice

Treatment Group Challenge Virus Number of Animals Outcome Reference
5 mM this compound Gel HIV-1 (R5-tropic) 5 100% Protection (0/5 infected) ,,

| Placebo Gel | HIV-1 (R5-tropic) | 5 | 0% Protection (5/5 infected) |,, |

This compound Formulations for Topical Delivery

This compound has been formulated for topical delivery in both hydrogels and silicone elastomer vaginal rings for preclinical and clinical evaluation.

Table 2: this compound Topical Microbicide Formulations

Formulation Type This compound Concentration/Dose Vehicle/Matrix Target Use Key Finding Reference
Hydrogel 5 mM 2.2% Hydroxyl Ethyl Cellulose (HEC) Vaginal Fully protective in humanized mice. ,
Vaginal Ring 100 mg Silicone Elastomer Vaginal Low drug concentrations in vaginal fluid and tissue in a human trial. ,

| Vaginal Ring | 400 mg | Silicone Elastomer (Matrix-type) | Vaginal (Macaque model) | Sustained release over 28 days with high vaginal fluid concentrations. | |

Experimental Protocols

Protocol 1: Preparation of this compound Topical Gel (2.2% HEC)

This protocol describes the formulation of a 5 mM this compound gel, as used in preclinical mouse studies.

Materials:

  • This compound powder

  • Hydroxyl Ethyl Cellulose (HEC)

  • Phosphate-buffered saline (PBS), sterile

  • Sterile water

  • Magnetic stirrer and stir bar

  • Weighing scale

  • pH meter

  • Sterile container for storage

Procedure:

  • Calculate Required Masses: Determine the required mass of this compound for a 5 mM final concentration and HEC for a 2.2% (w/v) final concentration in the desired total volume of gel.

  • Dissolve this compound: Weigh the calculated amount of this compound and dissolve it in a portion of the sterile PBS or water. Gentle warming and stirring may be required.

  • Prepare HEC Gel: In a separate beaker, slowly add the weighed HEC powder to the remaining volume of PBS/water while stirring vigorously with a magnetic stirrer to prevent clumping.

  • Combine Components: Once the HEC is fully hydrated and a viscous gel has formed, slowly add the this compound solution to the gel while continuing to stir.

  • Homogenize: Continue stirring the mixture until the this compound is evenly distributed and the gel is homogenous.

  • pH Adjustment: Check the pH of the final formulation and adjust to a physiologically compatible range (typically pH 4.5-5.5 for vaginal use) if necessary.

  • Storage: Store the final gel formulation in a sterile, airtight container at 4°C.

Protocol 2: In Vivo Efficacy Evaluation in Humanized RAG-hu Mice

This protocol outlines the methodology for assessing the protective efficacy of a topical this compound formulation against vaginal HIV-1 challenge, based on published studies.

Model: RAG-hu mice (Rag2−/−γc−/− mice reconstituted with human hematopoietic stem cells), which possess a functional human immune system.

Procedure:

  • Animal Acclimatization: House mice under appropriate pathogen-free conditions and allow them to acclimatize.

  • Baseline Sampling: Collect a baseline blood sample from each mouse to determine pre-challenge human cell engraftment levels and CD4+ T-cell counts via FACS analysis.

  • Gel Application:

    • Anesthetize the mice in the experimental group.

    • Intravaginally administer a defined volume (e.g., 20-30 µL) of the 5 mM this compound gel.

    • Administer an equal volume of placebo gel to the control group.

  • Viral Challenge: One hour after the gel application, intravaginally challenge all mice with a standardized, high-titer dose of an R5-tropic HIV-1 strain.

  • Post-Challenge Monitoring:

    • Collect blood samples weekly.

    • Separate plasma and peripheral blood mononuclear cells (PBMCs).

  • Viral Load Quantification:

    • Extract viral RNA from plasma and perform quantitative reverse transcription PCR (Q-RT-PCR) to determine plasma viral load (copies/mL).

    • Extract DNA from PBMCs and perform quantitative PCR (Q-PCR) to determine cell-associated viral DNA load.

  • Immunological Monitoring:

    • Use weekly blood samples to monitor CD4+ T-cell counts by FACS to assess disease progression in infected animals.

  • Data Analysis:

    • Plot the time to appearance of viremia for each group using Kaplan-Meier survival curves.

    • Compare viral loads and CD4+ T-cell trends between the this compound-treated and placebo-treated groups.

Experimental_Workflow Start Select Humanized Mice Baseline Collect Baseline Blood (FACS for CD4+ T-cells) Start->Baseline Grouping Divide into Groups Baseline->Grouping GroupA Group A: This compound Gel Application Grouping->GroupA Treatment GroupB Group B: Placebo Gel Application Grouping->GroupB Control Challenge Vaginal HIV-1 Challenge (1 hour post-application) GroupA->Challenge GroupB->Challenge Monitor Weekly Blood Sampling (for 4-6 weeks) Challenge->Monitor Analysis Sample Analysis Monitor->Analysis RNA_DNA Plasma RNA & Cell DNA Quantification (Q-PCR) Analysis->RNA_DNA FACS CD4+ T-Cell Count (FACS) Analysis->FACS Results Determine Protection Efficacy RNA_DNA->Results FACS->Results

Caption: Experimental workflow for testing this compound gel efficacy.

Summary and Future Directions

Preclinical studies in humanized mice have provided strong proof-of-concept evidence that topically applied this compound gel can be highly effective in preventing vaginal HIV-1 transmission. The development of long-acting formulations, such as vaginal rings, offers a promising approach to improve adherence and user convenience. While initial clinical trials of a this compound-containing ring did not yield sufficient local drug concentrations, other studies in macaques have shown that sustained release is achievable with different ring designs. Future research should focus on optimizing these long-acting delivery systems to ensure they can deliver and maintain protective concentrations of this compound at the mucosal site of transmission. Further studies are also needed to evaluate its efficacy against cell-associated virus and in the context of repeated viral exposures.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Maraviroc Resistance in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Maraviroc resistance in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of HIV-1 resistance to this compound?

A1: this compound resistance in HIV-1 primarily occurs through two distinct pathways:

  • Co-receptor Tropism Switch: The virus may switch its co-receptor usage from CCR5 to CXCR4.[1][2] this compound is only effective against CCR5-tropic (R5) HIV-1 strains, so a switch to CXCR4-tropic (X4) or dual/mixed-tropic virus renders it ineffective.[3] This can happen through the selection of pre-existing CXCR4-using variants in the viral population.[2]

  • Usage of this compound-Bound CCR5: The virus can develop mutations, predominantly in the V3 loop of the gp120 envelope protein, that allow it to bind to and utilize the CCR5 co-receptor even when this compound is bound to it.[1] This mechanism does not involve a change in co-receptor tropism.

Q2: How is this compound resistance typically detected in an experimental setting?

A2: this compound resistance is detected using phenotypic and genotypic assays:

  • Phenotypic Assays: These assays, such as the PhenoSense™ Entry assay, directly measure the susceptibility of the virus to this compound. Key indicators of resistance are a reduction in the Maximal Percent Inhibition (MPI) and an increase in the 50% inhibitory concentration (IC50). An MPI of less than 95-98% is a strong indicator that the virus can use the drug-bound receptor.

  • Genotypic Assays: These involve sequencing the V3 loop of the viral env gene to identify mutations known to be associated with CXCR4 usage or resistance to CCR5 antagonists.

Q3: My virus is showing a reduced Maximal Percent Inhibition (MPI) in a phenotypic assay. What does this signify?

A3: A reduced MPI, often referred to as a "plateau" in the dose-response curve, is the hallmark of a virus that has developed the ability to use the this compound-bound CCR5 co-receptor for entry. Essentially, even at saturating concentrations of this compound, the drug cannot completely block viral entry because the virus can utilize the altered conformation of the receptor.

Q4: Can a virus that is resistant to this compound be resistant to other CCR5 antagonists as well?

A4: Cross-resistance is variable and depends on the specific mutations conferring resistance. Some this compound-resistant strains show cross-resistance to other CCR5 antagonists like vicriviroc and aplaviroc, while others remain sensitive. The degree of cross-resistance often depends on how the resistant virus interacts with the drug-bound conformation of CCR5, which can differ between antagonists.

Troubleshooting Guides

Problem 1: Unexpected Virologic Failure in an in vitro this compound Efficacy Experiment.

Possible Cause Troubleshooting Step
Pre-existing CXCR4-tropic virus in the viral stock. Perform a highly sensitive tropism assay on the baseline viral stock to detect minor CXCR4-using variants.
Emergence of this compound-resistant R5 virus. Conduct a phenotypic susceptibility assay on the virus from the failing culture to check for a reduced MPI and/or a significant shift in IC50. Sequence the V3 loop of the env gene to identify resistance-associated mutations.
Suboptimal drug concentration. Verify the concentration and stability of the this compound stock solution. Ensure accurate dilutions and appropriate dosing schedules in the experimental protocol.
Cell culture conditions affecting drug activity. Ensure consistent cell density and health. Some cell culture components can potentially interfere with drug activity. Review and standardize all cell culture procedures.

Problem 2: Inconsistent Results in this compound Susceptibility Assays.

Possible Cause Troubleshooting Step
Variability in the viral inoculum. Prepare and use a single, well-characterized viral stock for all related experiments. Titer the viral stock accurately before each experiment.
Inconsistency in target cell lines. Use a consistent source and passage number for your target cells. Regularly check for stable expression of CD4 and CCR5.
Assay methodology drift. Strictly adhere to the standardized protocol for the susceptibility assay. Ensure all reagents are within their expiration dates and properly stored.
Data analysis inconsistencies. Use a standardized method for calculating MPI and IC50 values. Employ appropriate curve-fitting models for dose-response data.

Strategies to Overcome this compound Resistance

Next-Generation CCR5 Antagonists

Several newer CCR5 antagonists have been developed with different binding modes and improved resistance profiles compared to this compound.

Compound Mechanism of Action Activity against this compound-Resistant Strains
Cenicriviroc Dual CCR5/CCR2 antagonist.Has shown activity against some this compound-resistant isolates.
Vicriviroc CCR5 antagonist.Variable; some this compound-resistant strains retain susceptibility while others are cross-resistant.
Aplaviroc CCR5 antagonist.Variable; some studies show it can inhibit this compound-resistant HIV-1.
PRO-140 (Leronlimab) Humanized monoclonal antibody targeting CCR5.Binds to a different epitope on CCR5 than this compound and is effective against this compound-resistant viruses.
Dual CCR5/CXCR4 Antagonists

Given that tropism switching is a major escape mechanism, compounds that can block both CCR5 and CXCR4 are a promising strategy.

  • Rationale: A dual antagonist would be effective against R5, X4, and dual/mixed-tropic viruses, thus preventing viral escape through co-receptor switching.

  • Experimental Approach: Evaluate the efficacy of dual antagonists against this compound-resistant strains that have switched tropism to CXCR4.

Combination Therapies

Combining this compound or a next-generation CCR5 antagonist with other antiretroviral agents can synergistically inhibit viral replication and suppress the emergence of resistance.

Combination Rationale Reported Efficacy
This compound + CCR5 Monoclonal Antibody (e.g., HGS004) Synergistic inhibition of R5 HIV-1. The antibody and small molecule bind to different sites on CCR5.The combination has shown potent antiviral synergy, leading to significant dose reductions for both agents.
This compound + Fusion Inhibitors (e.g., Enfuvirtide) Targeting two different steps in the viral entry process.This compound-resistant viruses that use the drug-bound CCR5 receptor generally remain sensitive to fusion inhibitors.
This compound + Reverse Transcriptase or Protease Inhibitors Targeting different stages of the viral life cycle.This is the standard clinical approach and is effective in suppressing viral replication and preventing the emergence of resistance.

Experimental Protocols

Protocol 1: In Vitro Generation of this compound-Resistant HIV-1

This protocol describes a method for selecting this compound-resistant HIV-1 strains in cell culture.

  • Initial Infection:

    • Culture activated peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., U87.CD4.CCR5).

    • Infect the cells with a CCR5-tropic HIV-1 isolate at a low multiplicity of infection (MOI) in the presence of a sub-optimal concentration of this compound (e.g., at the IC50).

  • Serial Passage:

    • Monitor viral replication by measuring p24 antigen levels in the culture supernatant.

    • When viral replication is detected, harvest the cell-free supernatant containing the virus.

    • Use this supernatant to infect fresh cells, gradually increasing the concentration of this compound in the culture medium with each passage.

  • Confirmation of Resistance:

    • After several passages (typically 15-20 weeks), isolate the virus from the culture with the highest this compound concentration.

    • Perform a phenotypic susceptibility assay to confirm a reduced MPI and/or a shift in IC50 compared to the parental virus.

    • Sequence the V3 loop of the env gene to identify mutations associated with resistance.

Protocol 2: Phenotypic Susceptibility Assay for this compound

This protocol outlines the general steps for determining the susceptibility of an HIV-1 isolate to this compound using a pseudovirus assay.

  • Generation of Pseudovirus:

    • Amplify the env gene from the HIV-1 isolate of interest.

    • Clone the env gene into an expression vector.

    • Co-transfect HEK293T cells with the env expression vector and an env-deficient HIV-1 backbone vector that contains a reporter gene (e.g., luciferase or GFP).

    • Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection.

  • Infection of Target Cells:

    • Seed target cells (e.g., U87.CD4.CCR5) in a 96-well plate.

    • Pre-incubate the cells with serial dilutions of this compound for 1-2 hours.

    • Add a standardized amount of pseudovirus to each well.

  • Measurement of Viral Entry:

    • Incubate the plates for 48-72 hours.

    • Measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP).

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

    • Plot the percentage of inhibition against the this compound concentration and use non-linear regression to determine the IC50 and MPI.

Visualizations

Maraviroc_Resistance_Pathways cluster_wildtype Wild-Type R5 HIV-1 Infection cluster_this compound This compound Action cluster_resistance Resistance Mechanisms HIV-1 (R5) HIV-1 (R5) CD4 CD4 HIV-1 (R5)->CD4 Binds Blocked CCR5 Blocked CCR5 HIV-1 (R5)->Blocked CCR5 Binding Blocked CCR5 CCR5 Viral Entry Viral Entry CCR5->Viral Entry Co-receptor Binding CCR5->Blocked CCR5 Alters Conformation CD4->CCR5 Conformational Change This compound This compound This compound->CCR5 Binds to No Viral Entry No Viral Entry Blocked CCR5->No Viral Entry Resistant HIV-1 Resistant HIV-1 CXCR4 CXCR4 Resistant HIV-1->CXCR4 Tropism Switch This compound-Bound CCR5 This compound-Bound CCR5 Resistant HIV-1->this compound-Bound CCR5 Binds to altered CCR5 Viral Entry (Resistance) Viral Entry (Resistance) CXCR4->Viral Entry (Resistance) This compound-Bound CCR5->Viral Entry (Resistance)

Caption: Mechanisms of this compound action and HIV-1 resistance pathways.

Experimental_Workflow cluster_problem Problem Identification cluster_analysis Resistance Analysis cluster_strategy Overcoming Resistance Virologic Failure Virologic Failure Tropism Assay Tropism Assay Virologic Failure->Tropism Assay Is it an X4 virus? Phenotypic Assay Phenotypic Assay Virologic Failure->Phenotypic Assay Is there a reduced MPI? Dual CCR5/CXCR4 Antagonist Dual CCR5/CXCR4 Antagonist Tropism Assay->Dual CCR5/CXCR4 Antagonist If X4 or Dual/Mixed Genotypic Assay Genotypic Assay Phenotypic Assay->Genotypic Assay If reduced MPI Next-Gen CCR5 Antagonist Next-Gen CCR5 Antagonist Genotypic Assay->Next-Gen CCR5 Antagonist Identify V3 mutations Combination Therapy Combination Therapy Genotypic Assay->Combination Therapy Broaden therapeutic approach

Caption: Troubleshooting workflow for this compound resistance.

Signaling_Pathway cluster_entry HIV-1 Entry Pathway cluster_inhibition Points of Therapeutic Intervention gp120 gp120 CD4 CD4 gp120->CD4 1. Binding CCR5 CCR5 CD4->CCR5 2. Conformational change & co-receptor binding gp41 gp41 CCR5->gp41 3. gp41 exposure Membrane Fusion Membrane Fusion gp41->Membrane Fusion 4. Fusion peptide insertion This compound This compound This compound->CCR5 Blocks interaction with gp120 Fusion Inhibitors Fusion Inhibitors Fusion Inhibitors->gp41 Prevents conformational change

Caption: HIV-1 entry pathway and targets for entry inhibitors.

References

Technical Support Center: Investigating Potential Off-Target Effects of Maraviroc In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for investigating the potential off-target effects of Maraviroc in in vitro research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the known or suspected off-target effects of this compound in vitro?

A1: While this compound is a highly selective CCR5 antagonist, some in vitro studies have suggested potential off-target effects, including:

  • NF-κB Pathway Activation: this compound has been observed to induce the activation of the NF-κB signaling pathway in various cell types, including resting CD4+ T cells and HeLa cells overexpressing CCR5.[1][2][3][4] This effect appears to be CCR5-dependent.[1]

  • MAPK/JNK Pathway Modulation: In the context of cerebral ischemia/reperfusion injury models, this compound has been shown to decrease the activation of the JNK signaling pathway.

  • T-Cell Function Modulation: At high concentrations (e.g., 100 μM), this compound has been reported to inhibit T-cell proliferation and alter the expression of some T-cell activation markers. It can also inhibit T-cell migration induced by chemokines in a dose-dependent manner.

  • Ion Channel Interaction: this compound has a low affinity for the hERG ion channel, with a 50% inhibitory concentration (IC50) greater than 10 μM, suggesting a low risk of cardiac-related off-target effects at therapeutic concentrations.

Q2: At what concentrations are off-target effects of this compound typically observed in vitro?

A2: The concentrations at which off-target effects are observed can vary depending on the cell type and the specific effect being measured.

  • NF-κB activation has been seen at concentrations as low as 5 μM in HeLa cells expressing CCR5.

  • Inhibition of T-cell proliferation has been noted at 100 μM.

  • It's important to note that the IC90 for this compound's primary anti-HIV-1 activity is in the low nanomolar range (e.g., geometric mean of 2.0 nM against primary isolates). Off-target effects are generally observed at concentrations significantly higher than this.

Q3: Is this compound known to interfere with common in vitro assay readouts?

A3: There is limited specific information on this compound's interference with assay readouts. However, general principles for small molecules should be considered:

  • Autofluorescence: Like many small molecules, there is a potential for autofluorescence, which could interfere with fluorescence-based assays. It is crucial to include appropriate controls, such as wells with this compound alone, to assess its intrinsic fluorescence at the excitation and emission wavelengths used in your assay.

  • Solubility and Precipitation: this compound has defined solubility in common solvents like DMSO and ethanol. Exceeding its solubility limit in cell culture media (e.g., RPMI-1640, DMEM) could lead to precipitation, which can interfere with optical-based assays and cause non-specific cellular stress. Always prepare fresh dilutions and visually inspect for precipitates.

Q4: How can I distinguish between on-target and off-target effects of this compound in my experiments?

A4: Several strategies can be employed:

  • Use a Structurally Unrelated CCR5 Antagonist: If a similar effect is observed with another CCR5 antagonist that has a different chemical structure, it is more likely to be an on-target effect mediated through CCR5.

  • Knockdown or Knockout of CCR5: In cell lines, using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate CCR5 expression can help determine if the observed effect is CCR5-dependent.

  • Dose-Response Analysis: A clear dose-response relationship that aligns with the known affinity of this compound for CCR5 would suggest an on-target effect. Off-target effects may only appear at much higher concentrations.

  • Rescue Experiments: If possible, overexpressing a mutant form of CCR5 that does not bind this compound could be used to see if the effect is abolished.

Data Presentation: this compound Selectivity and Off-Target Activity

The following tables summarize available quantitative data on the in vitro activity of this compound.

Table 1: this compound Activity Against Primary Target (CCR5) and Related Chemokine Receptors

TargetAssay TypeIC50 (nM)Reference
CCR5 (MIP-1α binding)Radioligand Binding3.3
CCR5 (MIP-1β binding)Radioligand Binding7.2
CCR5 (RANTES binding)Radioligand Binding5.2
CCR1, CCR2, CCR3, CCR4, CCR7, CCR8Not specified>1000x IC50 for CCR5
CXCR1, CXCR2Not specified>1000x IC50 for CCR5

Table 2: this compound Activity Against Selected Off-Target Proteins

TargetAssay TypeIC50 (µM)Percent Inhibition @ 10µMReference
hERG Ion ChannelNot specified>10-
CYP1A2Metabolism>30-
CYP2B6Metabolism>30-
CYP2C8Metabolism>30-
CYP2C9Metabolism>30-
CYP2C19Metabolism>30-
CYP2D6Metabolism>30-
CYP3A4Metabolism>30<35%

Note: Comprehensive quantitative data from broad off-target screening panels (e.g., Eurofins SafetyScreen44) for this compound are not publicly available. The data presented here is based on published literature.

Experimental Protocols

Radioligand Binding Assay for Off-Target Assessment

Objective: To determine the binding affinity of this compound to a panel of off-target receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptor of interest.

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Competition Binding:

    • Incubate a fixed concentration of a suitable radioligand for the target receptor with varying concentrations of this compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound for the inhibition of radioligand binding.

In Vitro Cytotoxicity (MTT) Assay

Objective: To assess the cytotoxic potential of this compound on a given cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value for cytotoxicity.

NF-κB Reporter Assay

Objective: To investigate the effect of this compound on NF-κB signaling.

Methodology:

  • Cell Transfection: Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Compound Treatment: Treat the transfected cells with various concentrations of this compound for a defined period (e.g., 2, 6, 12, 24 hours). Include a positive control (e.g., TNF-α) and a vehicle control.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Add luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration. Express the results as fold induction over the vehicle control.

Western Blot for Phospho-JNK

Objective: To determine the effect of this compound on the phosphorylation of JNK.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Normalize the p-JNK signal to the total JNK signal from a stripped and re-probed blot or a parallel blot.

Troubleshooting Guides

Issue 1: High Background in Radioligand Binding Assay

Possible Cause Troubleshooting Steps
Radioligand sticking to filters Pre-soak filters in a solution like 0.5% polyethyleneimine (PEI).
Non-specific binding to membranes Include a blocking agent like 0.1% BSA in the assay buffer. Optimize the amount of membrane protein used.
Inefficient washing Increase the number of wash steps with ice-cold wash buffer. Ensure the wash is rapid to prevent dissociation of the specific binding.

Issue 2: Inconsistent Results in MTT Assay

Possible Cause Troubleshooting Steps
This compound precipitation Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Do not exceed the final recommended solvent concentration in the culture medium (typically <0.5%). Visually inspect wells for any precipitate before adding MTT.
Interference with formazan production Run a cell-free control with this compound and MTT to check for any direct chemical reaction.
Variability in cell seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistent cell distribution.

Issue 3: High Variability in NF-κB Reporter Assay

Possible Cause Troubleshooting Steps
Variable transfection efficiency Optimize the transfection protocol. Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla).
Cell stress Handle cells gently during transfection and treatment. Ensure optimal cell culture conditions.
This compound autofluorescence (if using fluorescent reporter) Run a control with this compound-treated, non-transfected cells to measure background fluorescence.

Issue 4: Weak or No Signal in Western Blot for p-JNK

Possible Cause Troubleshooting Steps
Suboptimal antibody concentration Titrate the primary antibody to determine the optimal concentration.
Inefficient protein transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer.
Phosphatase activity Ensure that phosphatase inhibitors are included in the cell lysis buffer and are fresh.
Transient phosphorylation Perform a time-course experiment to identify the optimal time point for detecting JNK phosphorylation after this compound treatment.

Mandatory Visualizations

G Experimental Workflow for Investigating this compound Off-Target Effects cluster_0 Initial Screening cluster_1 Functional Assays for Hits cluster_2 Validation Broad Panel Screening Broad Panel Screening (e.g., Radioligand Binding Assays) Signaling Pathway Analysis Signaling Pathway Analysis (e.g., NF-κB, MAPK Reporter Assays) Broad Panel Screening->Signaling Pathway Analysis Identified Hits Cytotoxicity Assay Cytotoxicity Assay (e.g., MTT) Western Blot Western Blot for Phosphorylated Proteins Signaling Pathway Analysis->Western Blot Secondary Assays Secondary Assays with Structurally Different Antagonists Signaling Pathway Analysis->Secondary Assays Target Knockdown/Knockout Target Knockdown/Knockout (siRNA, CRISPR) Western Blot->Target Knockdown/Knockout This compound This compound This compound->Broad Panel Screening This compound->Cytotoxicity Assay

Caption: Workflow for in vitro off-target effect investigation.

Caption: this compound's potential activation of the NF-κB pathway.

References

Improving Maraviroc solubility for research laboratory buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving Maraviroc solubility in research laboratory buffers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for preparing this compound solutions for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for making a stock solution of this compound?

A1: this compound is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] For preparing a high-concentration stock solution, ethanol is an excellent choice with a solubility of approximately 25 mg/mL, while DMSO can dissolve this compound up to about 3.3 mg/mL.[1]

Q2: How do I prepare a working solution of this compound in an aqueous buffer like PBS?

A2: this compound has limited solubility in purely aqueous buffers.[1] The recommended method is to first dissolve this compound in an organic solvent, such as ethanol, and then dilute this stock solution with your aqueous buffer of choice. For example, a 1:1 solution of ethanol and PBS (pH 7.2) can achieve a this compound solubility of approximately 0.5 mg/mL. It is not recommended to store aqueous solutions of this compound for more than one day.

Q3: What is the solubility of this compound at different pH values?

A3: this compound has been reported to have high solubility across the physiological pH range (pH 1.0 to 7.5). One study found the solubility of pure this compound in a 10 mM sodium citrate buffer at pH 4.0 to be 21.3 ± 6.4 mg/mL. However, at a higher pH of 7.0, dissolving crystalline this compound can take significantly longer, even overnight. This suggests that while it is soluble, the dissolution rate can be slow at neutral and higher pH.

Q4: I am seeing a precipitate when I dilute my this compound stock solution into my cell culture medium. What should I do?

A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds dissolved in organic solvents. Please refer to our detailed troubleshooting guide below for a step-by-step approach to resolving this issue.

Quantitative Solubility Data

The following tables summarize the known solubility of this compound in various solvents and buffer systems.

Table 1: this compound Solubility in Organic Solvents

SolventSolubility (mg/mL)Molar Solubility (mM)*
Ethanol~25~48.7
DMSO~3.3~6.4
Dimethyl Formamide~5~9.7

*Calculated based on a molecular weight of 513.68 g/mol .

Table 2: this compound Solubility in Aqueous Buffer Systems

Buffer SystempHCo-solventThis compound Concentration
Phosphate-Buffered Saline (PBS)7.250% Ethanol~0.5 mg/mL
Sodium Citrate (10 mM)4.0None21.3 ± 6.4 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol

Materials:

  • This compound powder (crystalline solid)

  • Anhydrous Ethanol (USP grade)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weigh out 5.14 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous ethanol to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved. The solution should be clear and free of any visible particles.

  • Store the stock solution at -20°C in a tightly sealed container. For long-term storage, purging the vial with an inert gas like argon or nitrogen is recommended to prevent solvent evaporation and degradation.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in ethanol (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium

  • Sterile conical tubes

Procedure:

  • Create an intermediate dilution by adding 10 µL of the 10 mM this compound stock solution to 990 µL of pre-warmed cell culture medium in a sterile microcentrifuge tube. This will give you a 100 µM intermediate solution. Mix gently by flicking the tube or pipetting up and down.

  • In a sterile conical tube, add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed cell culture medium.

  • Mix the final working solution gently by inverting the tube several times.

  • This will result in a final this compound concentration of 10 µM with a final ethanol concentration of 0.1%. This low ethanol concentration is generally well-tolerated by most cell lines. Always include a vehicle control (0.1% ethanol in medium) in your experiments.

Troubleshooting Guide

This guide will help you address common issues encountered when preparing this compound solutions.

dot

Caption: Troubleshooting workflow for this compound precipitation issues.

This compound Mechanism of Action

This compound is a CCR5 antagonist. It functions by binding to the C-C chemokine receptor type 5 (CCR5) on the surface of host cells, which is a co-receptor used by HIV-1 to enter the cell. This binding blocks the interaction between the viral envelope glycoprotein gp120 and CCR5, thereby preventing the virus from entering and infecting the host cell.

dot

Maraviroc_Mechanism cluster_cell Host Cell Membrane CCR5 CCR5 Receptor NoEntry Viral Entry Blocked CCR5->NoEntry CD4 CD4 Receptor CD4->CCR5 2. Conformational Change HIV HIV-1 Virus gp120 gp120 gp120->CCR5 3. Binds to CCR5 (enabling viral entry) gp120->CD4 1. Binds This compound This compound This compound->CCR5 Binds and blocks gp120 interaction Maraviroc_Prep_Workflow start Start: Prepare this compound Solution weigh 1. Weigh this compound powder start->weigh dissolve 2. Dissolve in 100% Ethanol or DMSO to create a concentrated stock solution weigh->dissolve vortex 3. Vortex/sonicate until fully dissolved dissolve->vortex intermediate_dilution 4. Prepare an intermediate dilution in a small volume of pre-warmed (37°C) aqueous buffer vortex->intermediate_dilution final_dilution 5. Add the intermediate dilution to the final volume of pre-warmed aqueous buffer intermediate_dilution->final_dilution mix 6. Mix gently and visually inspect for clarity final_dilution->mix end End: Solution ready for experiment mix->end

References

Technical Support Center: Troubleshooting Variability in Maraviroc Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Maraviroc radioligand binding assays. The following guides and frequently asked questions (FAQs) address common issues encountered during these experiments to help ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and solutions for specific problems you may encounter during your this compound radioligand binding assays.

Q1: My non-specific binding (NSB) is excessively high, leading to a poor signal-to-noise ratio. What are the potential causes and how can I reduce it?

A1: High non-specific binding can obscure the specific binding signal and is a common challenge. Here are the likely causes and solutions:

  • Radioligand Issues:

    • Concentration: Using too high a concentration of the radioligand can increase NSB. For competition assays, a concentration at or below the dissociation constant (Kd) is recommended. In saturation experiments, non-specific binding should ideally be less than 50% of the total binding at the highest radioligand concentration.[1]

    • Purity: Radioligand impurities can contribute to high NSB. Ensure the radiochemical purity is high (typically >90%).[1]

    • Hydrophobicity: Hydrophobic radioligands tend to exhibit higher non-specific binding.[1]

  • Membrane/Cell Preparation:

    • Protein Amount: Excessive amounts of membrane protein can increase NSB. A typical range for many receptor assays is 100-500 µg of membrane protein per well, but this should be optimized for your specific system.[1]

    • Washing: Inadequate washing of membranes during preparation can leave behind endogenous ligands or other interfering substances. Ensure thorough homogenization and washing steps.[1]

  • Assay Conditions:

    • Incubation Time and Temperature: Shorter incubation times or lower temperatures can sometimes reduce NSB. However, you must ensure that the specific binding still reaches equilibrium.

    • Assay Buffer: The composition of your assay buffer is critical. Including agents like Bovine Serum Albumin (BSA) can help reduce non-specific interactions by blocking sites on the filter and other surfaces. Modifying salt concentrations may also be beneficial.

    • Washing Steps: Increasing the volume and/or number of washes after incubation can help remove unbound radioligand more effectively. Using ice-cold wash buffer is crucial to minimize the dissociation of the specific radioligand-receptor complex during the wash steps.

  • Filtration and Apparatus:

    • Filter Pre-treatment: Pre-soaking the filters in a buffer containing a blocking agent like polyethyleneimine (PEI) or BSA can significantly reduce the binding of the radioligand to the filter itself.

    • Filter Type: The type of filter material can influence NSB. While glass fiber filters are common, it may be worth testing different types to find one with the lowest NSB for your assay.

Q2: I am observing a very low or even no specific binding signal. What are the likely causes?

A2: A weak or absent specific binding signal can be due to several factors related to the integrity of your reagents and the assay conditions.

  • Receptor Integrity:

    • Degradation: The CCR5 receptor in your membrane preparation may have degraded due to improper storage or handling. It is essential to keep membrane preparations frozen at -80°C and minimize freeze-thaw cycles.

    • Low Expression: The cells used for membrane preparation might have a low density of the target receptor. Consider using a cell line known to express high levels of CCR5 or optimizing your transfection protocol if you are using a transient expression system.

  • Radioligand Issues:

    • Degradation: The radioligand may have degraded over time, leading to a loss of binding activity. Always check the expiration date and handle the radioligand according to the manufacturer's instructions.

    • Low Specific Activity: A low specific activity of the radioligand can make it difficult to detect a signal, especially if the receptor density is low. For tritiated ligands like [³H]this compound, a specific activity above 20 Ci/mmol is generally recommended.

  • Assay Conditions:

    • Incubation Time: The incubation time may be too short for the binding to reach equilibrium. The time required to reach equilibrium should be determined experimentally.

    • Buffer Composition: The pH, ionic strength, and presence of necessary divalent cations (e.g., Mg²⁺, Ca²⁺) in the assay buffer can significantly impact binding. Ensure your buffer composition is optimized for the CCR5 receptor.

Q3: My results show high variability between replicate wells and between experiments. How can I improve reproducibility?

A3: Poor reproducibility is a significant issue that can undermine the validity of your results. Here are key areas to focus on to improve consistency:

  • Pipetting and Dispensing:

    • Calibration: Regularly calibrate and maintain your pipettes to ensure accurate and precise liquid handling.

    • Technique: Use consistent pipetting techniques for all additions. For viscous solutions, consider using reverse pipetting.

  • Reagent Preparation and Handling:

    • Batch Preparation: Prepare large batches of reagents and aliquot them to minimize variability between experiments.

    • Mixing: Ensure all solutions are thoroughly mixed before dispensing into the assay plate.

  • Standardized Protocol:

    • Adherence: Develop a detailed and standardized protocol and adhere to it strictly for every experiment.

    • Consistency: Maintain consistent incubation times and temperatures for all samples and across all experiments.

  • Data Analysis:

    • Appropriate Models: Use appropriate non-linear regression models for curve fitting your binding data.

    • Software: Utilize robust data analysis software to ensure consistent and accurate calculations of binding parameters.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound binding assays, providing a reference for expected values and experimental conditions.

Table 1: this compound Binding Affinity (IC₅₀) in Competition Assays

RadioligandCell/Membrane SourceAssay ConditionsThis compound IC₅₀ (nM)Reference
¹²⁵I-MIP-1αHEK-293 cell membranes expressing CCR550 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.43.3Selleckchem
¹²⁵I-MIP-1βHEK-293 cell membranes expressing CCR550 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.47.2Selleckchem
¹²⁵I-RANTESHEK-293 cell membranes expressing CCR550 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.45.2Selleckchem

Table 2: Typical Experimental Parameters for [³H]this compound Saturation Binding Assay

ParameterValueReference
Radioligand[³H]this compound
Specific Activity16 Ci/mmol
Membrane Protein2.5 µg per well
[³H]this compound Concentration Range0.5 to 32 nM
Incubation Time1 hour
Incubation TemperatureRoom Temperature
Assay Buffer50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4
Non-specific Binding Definition2 µM unlabeled this compound
Separation MethodCentrifugation (800 x g for 10 min at 4°C)

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound radioligand binding assays.

Protocol 1: Preparation of Cell Membranes Expressing CCR5
  • Cell Culture: Culture cells expressing CCR5 (e.g., transiently transfected HEK293T cells or a stable cell line) to confluency.

  • Cell Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells into fresh ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with freshly added protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or by passing it through a fine-gauge needle.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer. Repeat the centrifugation step.

  • Final Resuspension and Storage: Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.

Protocol 2: [³H]this compound Saturation Binding Assay
  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of [³H]this compound.

  • Reagent Addition:

    • Total Binding Wells: Add assay buffer.

    • Non-specific Binding Wells: Add a saturating concentration of unlabeled this compound (e.g., 2 µM).

    • Add increasing concentrations of [³H]this compound to the respective wells (e.g., 0.5 - 32 nM).

    • Initiate the binding reaction by adding the CCR5-expressing cell membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for 1 hour with gentle agitation to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Filtration Method: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Centrifugation Method: Centrifuge the plate at 800 x g for 10 minutes at 4°C. Carefully aspirate the supernatant.

  • Quantification:

    • For filtration, dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

    • For centrifugation, add scintillation cocktail to the pellets, resuspend, and count.

  • Data Analysis: Subtract the non-specific binding counts from the total binding counts to determine the specific binding. Plot the specific binding against the concentration of [³H]this compound and use non-linear regression to determine the Kd and Bmax values.

Mandatory Visualizations

Diagram 1: this compound Radioligand Binding Assay Workflow

Maraviroc_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep CCR5 Membrane Preparation Assay_Plate 96-well Plate Setup (Total & NSB) Membrane_Prep->Assay_Plate Radioligand_Prep [3H]this compound Dilution Series Radioligand_Prep->Assay_Plate Competitor_Prep Unlabeled this compound (for NSB) Competitor_Prep->Assay_Plate Separation Filtration or Centrifugation Assay_Plate->Separation Incubate (e.g., 1h, RT) Scintillation Scintillation Counting Separation->Scintillation Data_Analysis Data Analysis (Kd, Bmax) Scintillation->Data_Analysis

Caption: Workflow for a this compound radioligand binding assay.

Diagram 2: this compound's Mechanism of Action on the CCR5 Signaling Pathway

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling CCR5 CCR5 Receptor G_Protein G-protein (Gαi, Gβγ) CCR5->G_Protein Activates JAK JAK CCR5->JAK G-protein independent PLC PLCβ G_Protein->PLC PI3K PI3K G_Protein->PI3K Chemokine Chemokine (e.g., CCL5) Chemokine->CCR5 Binds This compound This compound This compound->CCR5 Blocks (Allosteric) Downstream Downstream Effectors (MAPK, STAT, etc.) PLC->Downstream PI3K->Downstream JAK->Downstream Response Cellular Response (Chemotaxis, Inflammation) Downstream->Response

Caption: this compound's inhibitory effect on CCR5 signaling.

References

Technical Support Center: Maraviroc & CYP3A4 Inhibition Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the impact of CYP3A4 inhibitors on Maraviroc metabolism.

Troubleshooting Guides

This section addresses common issues that may arise during your in vitro experiments.

Issue 1: Unexpectedly Low or No this compound Metabolism

  • Question: My in vitro assay with human liver microsomes (HLMs) shows very little or no metabolism of this compound, even without an inhibitor. What could be the cause?

  • Answer: Several factors could contribute to this issue:

    • Inactive Cofactors: The NADPH regenerating system is crucial for CYP450 activity. Ensure that your NADPH, isocitric acid, and isocitric acid dehydrogenase are all active and have been stored correctly. Prepare the regenerating system fresh for each experiment.

    • Degraded Microsomes: Human liver microsomes are sensitive to storage conditions. Ensure they have been stored consistently at -80°C and have not undergone multiple freeze-thaw cycles. The metabolic activity of microsomes can vary between donors and lots, so it's important to use a qualified source.[1][2]

    • Suboptimal Incubation Conditions: Verify the pH of your incubation buffer (typically pH 7.4 for CYP assays). Also, confirm the incubation temperature is maintained at 37°C.[3]

    • Low this compound Concentration: While unlikely to show no metabolism, using a this compound concentration significantly below the Km (approximately 13-21 µM) might result in metabolite levels that are below the limit of detection of your analytical method.[4][5]

Issue 2: High Variability Between Replicate Wells

  • Question: I'm observing significant variability in this compound metabolism rates between my replicate wells in a 96-well plate format. What are the potential reasons?

  • Answer: High variability can often be traced to procedural inconsistencies:

    • Pipetting Errors: Ensure accurate and consistent pipetting of all reagents, especially the microsomal suspension and the NADPH regenerating system. Pre-warm the incubation plate to 37°C before adding the regenerating system to start the reaction simultaneously in all wells.

    • Inconsistent Mixing: Gently mix the contents of the wells after adding all components to ensure a homogenous reaction mixture.

    • Edge Effects: In 96-well plates, "edge effects" can occur due to temperature gradients. To mitigate this, consider not using the outer wells of the plate for your experimental samples and instead fill them with buffer.

    • Time Delays in Reaction Quenching: Ensure that the quenching solution (e.g., cold acetonitrile) is added to all wells at the precise end of the incubation period to stop the reaction consistently.

Issue 3: LC-MS/MS Analysis Problems

  • Question: I'm having trouble with the LC-MS/MS quantification of this compound and its N-dealkylated metabolite. What are some common troubleshooting steps?

  • Answer: LC-MS/MS issues can be complex, but here are some starting points:

    • Poor Peak Shape: This can be caused by column overload, contamination, or an inappropriate mobile phase. Ensure your sample concentration is within the linear range of the assay and that your mobile phase is correctly prepared.

    • Low Signal Intensity: A weak signal could be due to a dirty ion source, incorrect MS parameters, or sample degradation. Clean the ion source regularly and optimize the MS parameters for this compound and its metabolite. Also, ensure proper sample handling and storage to prevent degradation.

    • Matrix Effects: Components from the microsomal incubation mixture can suppress or enhance the ionization of your analytes. The use of a stable isotope-labeled internal standard for this compound is highly recommended to compensate for these effects. A thorough sample cleanup, such as protein precipitation followed by solid-phase extraction, can also minimize matrix effects.

    • Carryover: If you observe peaks in your blank injections, it indicates carryover from previous samples. Implement a robust needle wash protocol between injections.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of this compound?

A1: The primary metabolic pathway of this compound is N-dealkylation, which is almost exclusively mediated by the cytochrome P450 enzyme CYP3A4. Other oxidative metabolites are also formed.

Q2: Which CYP3A4 inhibitors have been shown to significantly impact this compound metabolism?

A2: Potent CYP3A4 inhibitors such as ketoconazole and the HIV protease inhibitors ritonavir and saquinavir have been shown to significantly increase plasma concentrations of this compound in clinical studies.

Q3: Can I use recombinant CYP3A4 enzymes instead of human liver microsomes for my experiments?

A3: Yes, recombinant CYP3A4 enzymes can be a valuable tool, especially for confirming that CYP3A4 is the primary enzyme responsible for this compound metabolism. However, human liver microsomes provide a more physiologically relevant system as they contain the full complement of phase I enzymes and can reveal potential contributions from other enzymes, although in the case of this compound, CYP3A4 is the dominant one.

Q4: What are the typical Km and Vmax values for this compound metabolism by CYP3A4?

A4: In vitro studies have reported the following kinetic parameters for this compound N-dealkylation:

  • Human Liver Microsomes: Km of approximately 21 µM and Vmax of 0.45 pmol/pmol/min.

  • Recombinant CYP3A4: Km of approximately 13 µM and Vmax of 3 pmol/pmol CYP/min.

Q5: Are there any known inducers of CYP3A4 that affect this compound metabolism?

A5: Yes, strong CYP3A4 inducers like rifampicin and efavirenz have been shown to significantly decrease this compound plasma concentrations.

Data Presentation

Table 1: Impact of Potent CYP3A4 Inhibitors on this compound Pharmacokinetics in Healthy Volunteers

Co-administered DrugThis compound DoseInhibitor DoseChange in this compound AUCChange in this compound CmaxReference
Ketoconazole100 mg b.i.d.400 mg q.d.5.01-fold increase3.38-fold increase
Saquinavir (SQV)100 mg b.i.d.1200 mg t.i.d.4.25-fold increase3.32-fold increase
Ritonavir-boosted Saquinavir (SQV/r)100 mg b.i.d.1000 mg/100 mg b.i.d.8.3-fold increase-
Ritonavir (RTV)100 mg b.i.d.100 mg b.i.d.2.6-fold increase-
Ritonavir-boosted Darunavir150 mg b.i.d.600 mg/100 mg b.i.d.4.05-fold increase2.29-fold increase

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; b.i.d.: twice daily; q.d.: once daily; t.i.d.: three times daily.

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay with Human Liver Microsomes

  • Prepare Reagents:

    • Phosphate Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.

    • Human Liver Microsomes (HLMs): Thaw a vial of pooled HLMs on ice. Dilute to the desired concentration (e.g., 0.2 mg/mL) with cold phosphate buffer.

    • This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Inhibitor Stock Solution: Prepare a concentrated stock solution of the CYP3A4 inhibitor (e.g., ketoconazole) in the same solvent as this compound.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Quenching Solution: Cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Incubation Procedure:

    • In a 96-well plate, add phosphate buffer, HLM suspension, and the CYP3A4 inhibitor at various concentrations.

    • Add this compound to each well to achieve the final desired concentration (typically at or near the Km).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring linear metabolite formation.

    • Stop the reaction by adding an equal volume of cold quenching solution to each well.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples for the concentration of the N-dealkylated metabolite of this compound.

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence and absence of the inhibitor.

    • Plot the percent inhibition against the inhibitor concentration and determine the IC50 value.

Protocol 2: this compound Quantification by LC-MS/MS

  • Sample Preparation (from in vitro incubation):

    • Following protein precipitation with cold acetonitrile (containing internal standard), vortex the samples and centrifuge at high speed (e.g., 4000 x g) for 10 minutes to pellet the protein.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase, such as 50:50 water:acetonitrile with 0.1% formic acid.

  • LC-MS/MS Conditions (example):

    • LC Column: A C18 or similar reversed-phase column (e.g., Waters BEH C8, 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A suitable gradient to separate this compound and its metabolite from other matrix components.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound, its N-dealkylated metabolite, and the internal standard.

  • Data Analysis:

    • Generate a calibration curve using standards of known concentrations.

    • Quantify the concentration of this compound and its metabolite in the experimental samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizations

Maraviroc_Metabolism This compound This compound Metabolite N-dealkylated Metabolite This compound->Metabolite N-dealkylation Excretion Excretion Metabolite->Excretion CYP3A4 CYP3A4 CYP3A4->this compound Inhibitor CYP3A4 Inhibitor (e.g., Ketoconazole, Ritonavir) Inhibitor->CYP3A4 Inhibition

Caption: Metabolic pathway of this compound via CYP3A4 and the site of action for inhibitors.

Experimental_Workflow start Start prep_reagents Prepare Reagents (HLMs, Buffers, this compound, Inhibitor, NADPH system) start->prep_reagents incubation Incubation at 37°C (HLMs + this compound + Inhibitor) prep_reagents->incubation start_reaction Initiate Reaction (Add NADPH system) incubation->start_reaction stop_reaction Quench Reaction (Add cold Acetonitrile + Internal Standard) start_reaction->stop_reaction sample_prep Sample Preparation (Protein Precipitation, Supernatant Transfer) stop_reaction->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_analysis Data Analysis (Calculate % Inhibition, IC50) lcms->data_analysis end End data_analysis->end

Caption: In vitro experimental workflow for assessing CYP3A4 inhibition of this compound metabolism.

Troubleshooting_Flowchart start Unexpected Results (e.g., No Metabolism, High Variability) check_reagents Check Reagent Viability (Microsomes, NADPH system) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Incubation Conditions (Temperature, pH) reagents_ok->check_conditions Yes replace_reagents Solution: Replace/Re-prepare Reagents reagents_ok->replace_reagents No conditions_ok Conditions Correct? check_conditions->conditions_ok check_procedure Review Experimental Procedure (Pipetting, Mixing, Timing) conditions_ok->check_procedure Yes adjust_conditions Solution: Adjust Conditions and Re-run conditions_ok->adjust_conditions No procedure_ok Procedure Consistent? check_procedure->procedure_ok check_lcms Troubleshoot LC-MS/MS (Source, Column, Method) procedure_ok->check_lcms Yes refine_procedure Solution: Refine Technique and Re-run procedure_ok->refine_procedure No optimize_lcms Solution: Optimize LC-MS/MS Method check_lcms->optimize_lcms

Caption: Troubleshooting flowchart for unexpected results in this compound metabolism experiments.

References

Technical Support Center: Assessing Potential Hepatotoxicity of Maraviroc in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for assessing the potential hepatotoxicity of Maraviroc in preclinical animal studies. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: Does this compound demonstrate direct hepatotoxicity in healthy animal models?

A1: Based on available animal studies, this compound does not appear to cause direct hepatotoxicity in healthy animals when administered on a normal control diet. In a study using a mouse model of diet-induced hepatocellular carcinoma (HCC), animals treated with this compound on a standard diet showed no evidence of toxicity or morphological changes in the liver compared to untreated controls[1][2][3][4]. Similarly, in a mouse model of non-alcoholic fatty liver disease (NAFLD), the control group receiving this compound with a standard chow diet showed no significant differences in liver health compared to the untreated control group[5].

Q2: What are the observed effects of this compound in animal models of pre-existing liver disease?

A2: In animal models of established liver disease, this compound has been observed to have protective effects.

  • Hepatocellular Carcinoma (HCC) Model: In mice on a hepatotoxic diet designed to induce HCC, this compound treatment was associated with higher survival rates, reduced liver fibrosis, lower levels of liver injury markers, and a smaller tumor burden compared to untreated animals on the same diet.

  • Non-Alcoholic Fatty Liver Disease (NAFLD) Model: In a high-fat diet (HFD) induced mouse model of NAFLD, this compound administration was shown to ameliorate hepatic steatosis and significantly lower the concentration of hepatic triglycerides.

  • Sepsis-Associated Liver Injury Model: In a mouse model of sepsis-induced liver injury, this compound treatment significantly ameliorated liver damage, as indicated by reduced serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

Q3: Have there been any reports of liver toxicity with other CCR5 antagonists in preclinical studies?

A3: Yes, Aplaviroc, another CCR5 antagonist, was discontinued during preclinical development due to concerns about hepatotoxicity. However, the liver toxicity associated with Aplaviroc is considered to be drug-specific and not a class effect of CCR5 antagonists.

Troubleshooting Guide

Issue: Unexpected elevation in liver enzymes (ALT, AST) in control animals receiving this compound.

  • Possible Cause 1: Vehicle/Solvent Effects. The vehicle used to dissolve or suspend this compound may have inherent hepatotoxic effects.

    • Troubleshooting Step: Run a vehicle-only control group to assess the impact of the vehicle on liver enzymes. Ensure the vehicle is well-tolerated and widely used in preclinical studies.

  • Possible Cause 2: Animal Strain Susceptibility. Certain animal strains may have a genetic predisposition to drug-induced liver injury.

    • Troubleshooting Step: Review the literature for the known sensitivities of the chosen animal strain. Consider using a different, more robust strain if the issue persists.

  • Possible Cause 3: Dosing and Administration. An incorrect dose or a stressful administration route (e.g., gavage) could lead to transient liver enzyme elevations.

    • Troubleshooting Step: Double-check all dose calculations and ensure proper administration techniques. For oral dosing, ensure the gavage volume is appropriate for the animal's size.

Issue: Inconsistent or contradictory results in a liver disease model treated with this compound.

  • Possible Cause 1: Variability in Disease Induction. The method used to induce liver disease may not be consistently producing the desired level of pathology.

    • Troubleshooting Step: Standardize the disease induction protocol. For diet-induced models, ensure consistent diet composition and intake. For chemically-induced models, verify the purity and concentration of the inducing agent.

  • Possible Cause 2: Timing of this compound Administration. The therapeutic window for this compound's protective effects may be specific to the model.

    • Troubleshooting Step: Conduct a pilot study to evaluate different treatment initiation times (e.g., prophylactic vs. therapeutic).

Data from Animal Studies

Liver Enzyme and Bilirubin Levels
Study ModelAnimalTreatment GroupnALT (U/L)AST (U/L)Alkaline Phosphatase (U/L)Bilirubin (mg/dL)Citation
Diet-Induced HCCMiceControl20~50~75~100~0.2
MVC20~50~75~100~0.2
CDE (Hepatotoxic Diet)20~400 (week 1), ~200 (week 16)~700 (week 1), ~400 (week 16)~250~0.4
CDE + MVC20~250 (week 1), ~150 (week 16)~450 (week 1), ~300 (week 16)~175~0.3
Sepsis-Associated Liver InjuryMiceSham6~40~100N/AN/A
Sham + MVC6~40~100N/AN/A
CLP (Sepsis)6~250~450N/AN/A
CLP + MVC (20 mg/kg)6~100~250N/AN/A
Histopathological Findings
Study ModelAnimalTreatment GroupKey Histopathological ObservationsCitation
Diet-Induced HCCMiceControl & MVCNormal liver morphology with no fibrosis, necrosis, or dysplasia.
CDE (Hepatotoxic Diet)Large atypical hepatocytes, pleomorphic nuclei, and numerous tumors.
CDE + MVCIntermediate characteristics between control and CDE groups, with reduced atypia and tumor burden.
Sepsis-Associated Liver InjuryMiceSham & Sham + MVCNormal hepatic lobular structure.
CLP (Sepsis)Significant hepatic lobular destruction and inflammatory infiltration.
CLP + MVCMarked decrease in hepatic lobular destruction and inflammatory infiltration.

Experimental Protocols

Diet-Induced Hepatocellular Carcinoma (HCC) Mouse Model
  • Animal Model: Male C57BL/6 mice.

  • Experimental Groups:

    • Control: Standard chow diet and regular drinking water.

    • MVC: Standard chow diet with this compound in the drinking water (equivalent to a human dose of 300 mg/day, calculated using an interspecies allometric scaling factor).

    • CDE (Choline-Deficient, Ethionine-supplemented): Choline-deficient diet and drinking water supplemented with 0.165% ethionine.

    • CDE + MVC: CDE diet with this compound in the drinking water at the same concentration as the MVC group.

  • Duration: 16 weeks.

  • Sample Collection and Analysis: Blood samples were collected at multiple time points for liver enzyme analysis. At the end of the study, livers were harvested for histopathological examination.

  • Citation:

Sepsis-Associated Liver Injury Mouse Model
  • Animal Model: Male C57BL/6J mice (6-8 weeks old).

  • Sepsis Induction: Cecal ligation and puncture (CLP) was performed to induce sepsis.

  • Experimental Groups:

    • Sham: Mice underwent a sham operation without CLP.

    • Sham + MVC: Sham-operated mice received this compound.

    • CLP: Mice underwent CLP and received a vehicle.

    • CLP + MVC: Mice underwent CLP and received this compound (20 mg/kg, intraperitoneally) 2 hours after the procedure.

  • Duration: 24 hours post-CLP.

  • Sample Collection and Analysis: Blood was collected for the measurement of serum ALT and AST levels. Liver tissues were collected for histopathological analysis (H&E staining) and Western blot analysis of relevant proteins.

  • Citation:

Visualizations

experimental_workflow_hcc_model cluster_setup Experimental Setup cluster_groups Treatment Groups (16 Weeks) cluster_analysis Analysis start Male C57BL/6 Mice grouping Randomly Assign to 4 Groups start->grouping control Control Diet grouping->control mvc Control Diet + MVC grouping->mvc cde CDE Diet grouping->cde cde_mvc CDE Diet + MVC grouping->cde_mvc blood Blood Collection (ALT, AST, Bili) control->blood liver Liver Histopathology control->liver mvc->blood mvc->liver cde->blood cde->liver cde_mvc->blood cde_mvc->liver

Caption: Workflow for the diet-induced hepatocellular carcinoma (HCC) mouse model.

signaling_pathway_sepsis_liver_injury cluster_stimulus Sepsis Induction (CLP) cluster_response Cellular Response cluster_intervention Therapeutic Intervention CLP Cecal Ligation and Puncture (CLP) Inflammation Inflammatory Infiltration CLP->Inflammation induces Apoptosis Hepatocyte Apoptosis CLP->Apoptosis induces LiverInjury Liver Injury (Elevated ALT/AST) Inflammation->LiverInjury leads to Apoptosis->LiverInjury leads to This compound This compound (CCR5 Antagonist) This compound->Inflammation inhibits This compound->Apoptosis inhibits

Caption: this compound's protective mechanism in sepsis-associated liver injury.

References

Drug-drug interaction profile of Maraviroc with other research compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the drug-drug interaction (DDI) profile of Maraviroc. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound and which cytochrome P450 (CYP) enzyme is predominantly involved?

This compound is extensively metabolized, primarily through N-dealkylation.[1][2] In vitro studies using human liver microsomes and recombinant CYP enzymes have conclusively identified CYP3A4 as the major enzyme responsible for its metabolism.[1][2][3] While other CYPs such as CYP2B6 may show some minor metabolic activity, their contribution is considered clinically insignificant compared to CYP3A4.

Q2: How do inhibitors and inducers of CYP3A4 affect this compound's pharmacokinetics?

As this compound is a substrate of CYP3A4, its plasma concentrations are significantly altered by co-administration of CYP3A4 modulators.

  • CYP3A4 Inhibitors: Potent inhibitors of CYP3A4, such as ketoconazole and ritonavir-boosted protease inhibitors (e.g., lopinavir/ritonavir, darunavir/ritonavir), can lead to a substantial increase in this compound exposure (AUC) and maximum concentration (Cmax). This necessitates a dose reduction of this compound when co-administered with strong CYP3A4 inhibitors.

  • CYP3A4 Inducers: Conversely, co-administration with CYP3A4 inducers, such as efavirenz and rifampin, can significantly decrease this compound's plasma concentrations, potentially reducing its efficacy. A dose increase of this compound is often required in such cases.

Q3: Is this compound a substrate for any major drug transporters?

Yes, in addition to its metabolism by CYP3A4, this compound is also a substrate for the efflux transporter P-glycoprotein (P-gp; MDR1) . This means that P-gp can actively transport this compound out of cells, which can influence its absorption and distribution.

Q4: What is the clinical significance of this compound being a P-gp substrate?

The role of P-gp in this compound's disposition means that compounds that inhibit P-gp can increase this compound's bioavailability and plasma concentrations. Many potent CYP3A4 inhibitors are also P-gp inhibitors, leading to a combined effect on increasing this compound exposure.

Q5: Does this compound inhibit or induce any major CYP enzymes?

In vitro studies have shown that at clinically relevant concentrations, this compound is not a significant inhibitor of major CYP enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Therefore, it is unlikely to be the perpetrator of clinically significant CYP-mediated drug interactions.

Troubleshooting Guide for In Vitro Experiments

Issue: Inconsistent results in this compound metabolism assays using human liver microsomes (HLMs).

  • Possible Cause 1: Variability in HLM activity. The metabolic activity of HLMs can vary between donors.

    • Troubleshooting Step: Use pooled HLMs from a large number of donors to average out individual variability. Always include a positive control substrate for CYP3A4 (e.g., midazolam, testosterone) to verify the metabolic competency of the microsomal batch.

  • Possible Cause 2: Inappropriate cofactor concentration. The NADPH-generating system is crucial for CYP activity.

    • Troubleshooting Step: Ensure the NADPH-generating system is freshly prepared and used at the optimal concentration as recommended in established protocols.

  • Possible Cause 3: Solvent effects. The solvent used to dissolve this compound and test compounds (e.g., DMSO, acetonitrile) can inhibit CYP activity at high concentrations.

    • Troubleshooting Step: Keep the final concentration of organic solvents in the incubation mixture low (typically ≤0.5% for DMSO). Run a solvent control to assess its impact on enzyme activity.

Issue: High variability in Caco-2 cell permeability assays for this compound.

  • Possible Cause 1: Inconsistent monolayer integrity. The tightness of the Caco-2 cell monolayer is critical for reliable permeability data.

    • Troubleshooting Step: Regularly measure the transepithelial electrical resistance (TEER) of the monolayers before and after the transport experiment. Only use monolayers that meet a predefined TEER threshold. Additionally, the permeability of a paracellular marker (e.g., Lucifer yellow) can be assessed to confirm monolayer integrity.

  • Possible Cause 2: Variable expression of P-gp. The expression of P-gp in Caco-2 cells can vary with passage number and culture conditions.

    • Troubleshooting Step: Use Caco-2 cells within a defined passage number range. Standardize cell seeding density and culture duration (typically 21 days for full differentiation and stable P-gp expression). Include a known P-gp substrate (e.g., digoxin, rhodamine 123) as a positive control and a non-P-gp substrate as a negative control in each experiment.

  • Possible Cause 3: Non-specific binding of this compound. this compound may bind to the plastic of the assay plates, leading to inaccurate concentration measurements.

    • Troubleshooting Step: Use low-binding plates for the assay. At the end of the experiment, measure the amount of compound remaining in the donor and receiver wells, as well as the amount associated with the cell monolayer, to calculate mass balance and assess recovery.

Quantitative Data on this compound Drug-Drug Interactions

The following tables summarize the pharmacokinetic changes of this compound when co-administered with other compounds.

Table 1: Effect of CYP3A4 Inhibitors on this compound Pharmacokinetics

Co-administered DrugThis compound DoseInteracting Drug DoseChange in this compound AUCChange in this compound CmaxReference(s)
Ketoconazole100 mg twice daily400 mg once daily↑ ~5-fold↑ ~3.4-fold
Lopinavir/Ritonavir100 mg twice daily400/100 mg twice daily↑ ~2.6-fold↑ ~1.8-fold
Darunavir/Ritonavir150 mg twice daily600/100 mg twice daily↑ ~2.3- to 4-foldNot specified

Table 2: Effect of CYP3A4 Inducers on this compound Pharmacokinetics

Co-administered DrugThis compound DoseInteracting Drug DoseChange in this compound AUCChange in this compound CmaxReference(s)
Efavirenz300 mg single doseEfavirenz-containing ART↓ ~50%↓ ~24-33%
RifampinNot specifiedNot specified

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; ART: Antiretroviral therapy.

Experimental Protocols

Key Experiment 1: In Vitro Metabolism of this compound in Human Liver Microsomes

Objective: To determine the metabolic stability of this compound and identify the CYP enzymes involved in its metabolism.

Methodology:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL protein), and this compound (at various concentrations, e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a freshly prepared NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the reaction mixture at 37°C with shaking.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound (this compound) and the formation of its metabolites using a validated LC-MS/MS method.

  • Data Analysis: Calculate the rate of metabolism (e.g., half-life, intrinsic clearance). To identify the specific CYP enzymes involved, repeat the assay in the presence of selective chemical inhibitors for different CYP isoforms or use recombinant human CYP enzymes.

Key Experiment 2: Bidirectional Caco-2 Permeability Assay

Objective: To determine if this compound is a substrate of efflux transporters like P-glycoprotein (P-gp).

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the Caco-2 cell monolayers to ensure their integrity.

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Apical to Basolateral (A-B) Transport:

    • Add the transport buffer containing this compound to the apical (upper) chamber of the Transwell® insert.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time intervals, collect samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B-A) Transport:

    • Add the transport buffer containing this compound to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Inhibitor Study: Repeat the bidirectional transport experiment in the presence of a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to assess the contribution of P-gp to the efflux of this compound.

  • LC-MS/MS Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER significantly greater than 1, which is reduced in the presence of a P-gp inhibitor, indicates that the compound is a substrate of P-gp.

Visualizations

This compound Metabolism and Transport Pathway

Maraviroc_Pathway cluster_absorption Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation This compound (Oral) This compound (Oral) Maraviroc_in_cell This compound This compound (Oral)->Maraviroc_in_cell Absorption CYP3A4 CYP3A4 Maraviroc_in_cell->CYP3A4 Metabolism P-gp P-gp Maraviroc_in_cell->P-gp Efflux Maraviroc_circ This compound Maraviroc_in_cell->Maraviroc_circ Metabolites Metabolites CYP3A4->Metabolites N-dealkylation P-gp->this compound (Oral)

Caption: this compound's absorption, metabolism by CYP3A4, and efflux by P-gp in an enterocyte.

Experimental Workflow for In Vitro CYP Inhibition Assay

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_HLM Prepare Human Liver Microsomes (HLM) Incubate Incubate HLM, Substrate, and this compound at 37°C Prepare_HLM->Incubate Prepare_Substrate Prepare CYP3A4 Probe Substrate (e.g., Midazolam) Prepare_Substrate->Incubate Prepare_this compound Prepare this compound (Test Inhibitor) Prepare_this compound->Incubate Prepare_Cofactor Prepare NADPH Generating System Initiate Initiate reaction with NADPH Generating System Prepare_Cofactor->Initiate Incubate->Initiate Stop_Reaction Stop reaction at defined time points Initiate->Stop_Reaction LCMS Analyze metabolite formation by LC-MS/MS Stop_Reaction->LCMS Calculate Calculate IC50 value LCMS->Calculate

References

Managing pH-dependent stability of Maraviroc in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the pH-dependent stability of Maraviroc in aqueous solutions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for preparing and storing aqueous solutions of this compound?

A1: this compound is a weakly basic compound with a pKa of 7.3[1][2]. It is highly soluble and generally stable across the physiological pH range of 1.0 to 7.5[1][3]. For routine experimental use, maintaining the pH below its pKa (e.g., pH 4.0-6.5) is recommended to ensure the compound remains in its more soluble, ionized form. While stable at neutral and mildly acidic/alkaline pH under standard conditions, significant degradation only occurs under harsh stress conditions, such as high temperatures combined with strong acids or bases[4].

Q2: My this compound solution is cloudy or has formed a precipitate. What is the likely cause and how can I fix it?

A2: Cloudiness or precipitation is typically due to the formation of the less soluble free base form of this compound. This can happen if:

  • The pH of the solution is above its pKa of 7.3 , causing the equilibrium to shift from the soluble ionized form to the neutral, less soluble form.

  • The concentration of this compound exceeds its solubility limit in the specific aqueous buffer being used. This compound is described as sparingly soluble in aqueous buffers without a co-solvent.

Troubleshooting Steps:

  • Verify the pH of your solution and adjust it to be slightly acidic (pH < 7.0).

  • For maximum solubility, first dissolve this compound in an organic solvent like ethanol and then dilute it with the aqueous buffer of your choice. A 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.

  • If precipitation persists, consider reducing the final concentration of the this compound solution.

Q3: I am observing unexpected degradation of this compound in my experiment. What are the most common degradation pathways?

A3: While this compound is relatively stable, it is susceptible to degradation under specific stress conditions. The primary degradation pathways are:

  • Hydrolysis: Degradation via hydrolysis (reaction with water) is slow under neutral conditions. It requires harsh acidic (e.g., 5N HCl at 60°C) or alkaline (e.g., 2N NaOH at 60°C) conditions to become significant. Some studies indicate it is more sensitive to alkaline hydrolysis.

  • Oxidation: this compound is susceptible to oxidative degradation. The formation of an N-oxide impurity has been reported in the presence of oxidizing agents like hydrogen peroxide (H₂O₂).

  • Photodegradation: Exposure to UVA light can cause significant degradation, leading to the formation of multiple photodegradation products. Therefore, solutions should be protected from light during storage and handling.

Q4: What is a reliable analytical method for monitoring the stability of this compound?

A4: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method is recommended. These methods can separate this compound from its potential impurities and degradation products. A typical method would involve a C18 column, a mobile phase consisting of an aqueous buffer (like ammonium acetate or potassium dihydrogen phosphate) and an organic modifier (like acetonitrile), with UV detection at 210 nm.

Data Summary

For easy reference, the key physicochemical properties and a summary of stability under forced degradation conditions are provided below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₉H₄₁F₂N₅O
Molecular Weight513.7 g/mol
pKa7.3
AppearanceWhite to pale-colored powder
Aqueous SolubilityHighly soluble across physiological pH range (1.0-7.5). Sparingly soluble in aqueous buffers without co-solvents.

Table 2: Summary of this compound Stability Under Forced Degradation Conditions

Stress ConditionReagents & ConditionsObservationReference
Acid Hydrolysis 2 M HCl, 80°C, 8 hoursSignificant degradation observed.
5N HCl, 60°C, 1 hourSignificant degradation observed. (Note: Stable in 0.1N & 1N HCl).
Base Hydrolysis 2 M NaOH, 80°C, 8 hoursSignificant degradation observed.
2N NaOH, 60°C, 1 hourSignificant degradation observed. (Note: Stable in 0.1N & 1N NaOH).
Oxidation 5% H₂O₂, 80°C, 15 minutesSignificant degradation observed.
30% H₂O₂, 60°C, 1 hourSignificant degradation observed.
Photostability UVA IrradiationSusceptible to degradation; multiple products formed.
Thermal 105°C, 3 daysStable.
Neutral Hydrolysis Water, 80°C, 3 hoursResistant to degradation.

Visual Guides and Workflows

The following diagrams illustrate key concepts and workflows for managing this compound stability.

cluster_pH_Effect Influence of pH on this compound Form (pKa = 7.3) Low_pH pH < 7.3 (Acidic) Equilibrium Ionized Predominantly Ionized Form (Protonated Amine) ✓ High Water Solubility Low_pH->Ionized Favors High_pH pH > 7.3 (Basic) Neutral Predominantly Neutral Form (Free Base) ✗ Low Water Solubility (Risk of Precipitation) High_pH->Neutral Favors

Caption: Logical diagram of pH's effect on this compound's ionization and solubility.

prep 1. Solution Preparation - Weigh this compound - Dissolve in co-solvent (optional) - Dilute with aqueous buffer - Adjust pH initial_analysis 2. Initial Analysis (T=0) - Withdraw aliquot - Analyze via HPLC/UPLC - Establish initial concentration prep->initial_analysis stress 3. Apply Stress Conditions (e.g., specific pH, Temp, Light) initial_analysis->stress sampling 4. Time-Point Sampling - Withdraw aliquots at predetermined intervals (e.g., 1h, 4h, 8h, 24h) stress->sampling final_analysis 5. Sample Analysis - Analyze all aliquots - Quantify remaining this compound - Identify degradants sampling->final_analysis data 6. Data Interpretation - Calculate % degradation - Determine degradation rate - Assess stability final_analysis->data

Caption: Experimental workflow for a pH-dependent stability study of this compound.

Detailed Experimental Protocols

Protocol 1: Preparation of a this compound Aqueous Working Solution

This protocol is designed to prepare a 1 mg/mL stock solution, which can be further diluted as needed.

  • Materials : this compound powder, Ethanol (or DMSO), appropriate aqueous buffer (e.g., 10 mM phosphate buffer), pH meter, volumetric flasks.

  • Procedure : a. Weigh the required amount of this compound powder. b. Dissolve the powder in a minimal amount of ethanol. This compound has a solubility of approximately 25 mg/mL in ethanol. c. In a volumetric flask, slowly add the desired aqueous buffer to the ethanol-Maraviroc mixture while stirring. d. Continue adding buffer to reach the final desired volume. Note: The final concentration of ethanol should be kept as low as possible for the experiment. e. Verify the pH of the final solution using a calibrated pH meter. Adjust as necessary using dilute acid (e.g., 0.1N HCl) or base (e.g., 0.1N NaOH). f. Store the solution protected from light, preferably at 2-8°C. It is not recommended to store aqueous solutions for more than one day.

Protocol 2: Forced Degradation (Stress Testing) Procedure

This protocol provides a general framework for assessing stability under hydrolytic and oxidative stress, based on published methods.

  • Preparation : Prepare a this compound solution (e.g., 10 µg/mL) in the relevant stress medium.

  • Acid Hydrolysis : a. Mix the this compound stock with an equal volume of a strong acid to achieve a final concentration of 2-5N HCl. b. Incubate the solution in a sealed glass tube at 60-80°C for a specified period (e.g., 1-8 hours). c. After incubation, cool the solution to room temperature and neutralize it with an equivalent molarity of NaOH. d. Dilute to the target concentration for analysis.

  • Base Hydrolysis : a. Mix the this compound stock with an equal volume of a strong base to achieve a final concentration of 2N NaOH. b. Follow the incubation, cooling, and neutralization (with HCl) steps as described for acid hydrolysis.

  • Oxidative Degradation : a. Mix the this compound stock with hydrogen peroxide to a final concentration of 5-30% H₂O₂. b. Incubate at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 15 minutes to 3 hours). c. Dilute to the target concentration for analysis.

  • Analysis : Analyze all stressed samples, along with an unstressed control sample (T=0), using a validated stability-indicating HPLC/UPLC method.

Protocol 3: Example Stability-Indicating UPLC Method

This method is adapted from published literature and serves as a starting point for method development.

  • Column : Acquity UPLC BEH Shield RP-18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase : Isocratic elution with 0.01 M ammonium acetate in water and acetonitrile in a 63:37 (v/v) ratio.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • Detection Wavelength : 210 nm.

  • Injection Volume : 2-5 µL.

  • Diluent : A mixture of water and acetonitrile is typically used.

Validation : As per ICH guidelines, the method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness to ensure it is suitable for its intended purpose.

References

Technical Support Center: Maraviroc and HIV Co-receptor Tropism

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maraviroc and studying its effects on HIV co-receptor usage.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a CCR5 co-receptor antagonist.[1][2] It functions by binding to the human chemokine receptor CCR5, which is present on the surface of CD4+ cells.[1][2] This binding allosterically modifies the CCR5 co-receptor, preventing the HIV-1 envelope protein gp120 from interacting with it.[3] Consequently, this compound blocks the entry of CCR5-tropic (R5) HIV-1 into host cells. It is not effective against HIV-1 strains that use the CXCR4 co-receptor (X4-tropic) or both co-receptors (dual/mixed-tropic).

Q2: What are the primary mechanisms of resistance to this compound?

Resistance to this compound can occur through two main pathways:

  • Co-receptor switching: The virus may develop mutations that allow it to use the CXCR4 co-receptor for entry, thus bypassing the CCR5 blockade. This can involve the emergence of pre-existing minority CXCR4-using variants.

  • Usage of drug-bound CCR5: CCR5-tropic viruses can acquire mutations, often in the V3 loop of the gp120 protein, that enable them to bind to and use the this compound-bound conformation of the CCR5 co-receptor for entry.

Q3: What is the difference between phenotypic and genotypic tropism assays?

Phenotypic and genotypic assays are the two main methods for determining HIV-1 co-receptor usage.

  • Phenotypic assays , such as the Trofile™ assay, are considered the "gold standard". They involve creating recombinant pseudoviruses with the patient's HIV-1 envelope proteins and testing their ability to infect cell lines expressing either CCR5 or CXCR4.

  • Genotypic assays predict co-receptor usage by sequencing the V3 loop of the HIV-1 env gene. The sequence data is then analyzed using bioinformatic algorithms to infer tropism. While faster and less expensive, their sensitivity for detecting minor CXCR4-using variants can be a limitation compared to enhanced phenotypic assays.

Q4: When should a co-receptor tropism assay be performed?

A co-receptor tropism assay is recommended whenever the use of a CCR5 antagonist like this compound is being considered. It is also recommended for patients who experience virologic failure while on a CCR5 antagonist to determine if a shift in co-receptor usage has occurred.

Troubleshooting Guides

Interpreting Tropism Assay Results

Problem: Discordant results between genotypic and phenotypic assays.

Possible Causes and Solutions:

  • Low-frequency CXCR4 variants: Genotypic assays based on population sequencing may not detect CXCR4-using viruses that are present as a minor population, while more sensitive phenotypic assays might. Consider using a more sensitive genotypic method like deep sequencing, or rely on the phenotypic result.

  • Discordant predictions for non-B subtypes: Genotypic prediction algorithms are generally trained on subtype B viruses and may have lower accuracy for other subtypes. If working with non-B subtypes, discordant results with phenotypic assays are more likely. In such cases, the phenotypic result is generally more reliable.

  • Treatment interruption: If a patient has interrupted treatment, the viral population can shift. A genotypic test performed during a treatment interruption might incorrectly show an R5-tropic virus if CXCR4-using variants have temporarily become less prevalent in the absence of drug pressure. It is recommended to perform tropism testing while the patient is on therapy.

Investigating this compound Resistance

Problem: Virologic failure in a patient on this compound-based therapy despite a baseline R5-tropic virus determination.

Troubleshooting Steps:

  • Repeat Tropism Testing: Perform a tropism assay on the current viral population to check for the emergence of CXCR4-using virus. In the MOTIVATE 1 and 2 trials, a significant portion of virologic failures on this compound were associated with the detection of CXCR4-using virus at the time of failure.

  • Phenotypic Resistance Testing: If the virus is still R5-tropic, assess for phenotypic resistance to this compound. This is characterized by a reduced maximal percent inhibition (MPI) in a dose-response curve, indicating the virus can use the drug-bound CCR5 receptor. An MPI of less than 95% is often considered indicative of resistance.

  • V3 Loop Sequencing: Sequence the V3 loop of the gp120 gene from the resistant R5 virus. Compare this to the baseline sequence to identify mutations that may confer resistance. Note that resistance mutations can vary between patients.

  • Assess Adherence and Background Regimen: Poor adherence or a failing background antiretroviral regimen can contribute to virologic failure. Resistance to this compound is more likely to develop when the background regimen is not fully active.

Quantitative Data Summary

Table 1: In Vitro Susceptibility of HIV-1 Strains to this compound

HIV-1 Strain/GroupTropismMean IC50 (nM)Maximal Percent Inhibition (MPI) (%)Reference
HIV-1/M R5 strain (ARP1102)R51.8990.3
HIV-1/M X4 strainsX4> 1,0000
HIV-1/O (40 strains)R51.3395.3
This compound-resistant virus (MVC.21)R521681
This compound-resistant clones (from patient)R5--13.2 to 0.5

Table 2: Virologic Failure and Tropism in MOTIVATE 1 & 2 Trials (48-week analysis)

ParameterThis compound RecipientsPlacebo RecipientsReference
Total Virologic Failures with Tropism Data 13395
- With CXCR4-using virus at failure76 (57%)6 (6%)
- With R5 virus at failure57 (43%)Not specified
R5 Virologic Failures with Susceptibility Data 62-
- With this compound-resistant HIV-122 (35%)-

Experimental Protocols

Protocol 1: Genotypic Tropism Assay (V3 Loop Sequencing)

This protocol outlines the general steps for determining HIV-1 co-receptor tropism by sequencing the V3 loop.

  • Viral RNA Extraction:

    • Extract viral RNA from at least 500 µL of patient plasma using a validated commercial kit.

    • Elute the RNA into a suitable volume (e.g., 60 µL) and store at -20°C or proceed immediately to RT-PCR.

  • Reverse Transcription and Nested PCR:

    • Perform a one-step RT-PCR in triplicate to amplify the V3 region of the env gene. This involves using primers that flank the V3 loop.

    • The use of triplicate reactions increases the likelihood of detecting minority variants.

    • A nested PCR is then performed on the product of the first reaction to increase the yield and specificity of the V3 amplicon.

  • Amplicon Verification:

    • Confirm the successful amplification of the V3 region by running the PCR products on an agarose gel. A band of the expected size should be visible.

  • DNA Sequencing:

    • Purify the PCR products and perform population-based Sanger sequencing using specific sequencing primers for the V3 region.

  • Sequence Analysis and Tropism Prediction:

    • Analyze the sequencing chromatograms using base-calling software.

    • Submit the V3 loop sequence to a bioinformatic algorithm such as geno2pheno[coreceptor].

    • The algorithm will provide a prediction of co-receptor usage (R5 or non-R5) based on the sequence.

Protocol 2: Phenotypic Tropism Assay (Recombinant Pseudovirus Assay)

This protocol is based on the principles of the Trofile™ assay.

  • Sample Preparation:

    • Requires a plasma HIV RNA level of at least 1,000 copies/mL.

  • Generation of Recombinant Pseudoviruses:

    • Viral RNA is extracted from patient plasma.

    • The patient's env gene, which codes for the gp120 and gp41 proteins, is amplified by RT-PCR.

    • The amplified env gene is inserted into a proviral vector that lacks its own env gene but contains a reporter gene (e.g., luciferase).

    • This vector is then used to transfect producer cells, which generate replication-defective viral particles "pseudotyped" with the patient's envelope proteins.

  • Infection of Target Cells:

    • The pseudoviruses are used to infect target cell lines that express the CD4 receptor and either the CCR5 or the CXCR4 co-receptor.

  • Detection of Viral Entry:

    • Viral entry and subsequent gene expression are detected by measuring the activity of the reporter gene (e.g., luciferase activity).

    • Infection of CCR5-expressing cells indicates an R5-tropic virus.

    • Infection of CXCR4-expressing cells indicates an X4-tropic virus.

    • Infection of both cell lines indicates a dual/mixed-tropic virus population.

  • Confirmation with Specific Inhibitors:

    • The tropism assignment is confirmed by testing the susceptibility of the pseudoviruses to specific CCR5 (e.g., this compound) and CXCR4 inhibitors.

Visualizations

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3a. R5-tropic Binding CXCR4 CXCR4 Co-receptor gp120->CXCR4 3b. X4-tropic Binding gp41 gp41 CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. Fusion CXCR4->gp41 4. Fusion CellMembrane Cell Membrane This compound This compound This compound->CCR5 Blocks Interaction Tropism_Assay_Workflow cluster_sample Sample Collection cluster_phenotypic Phenotypic Assay (e.g., Trofile) cluster_genotypic Genotypic Assay PatientSample Patient Plasma (HIV RNA >1000 c/mL) P1 Generate Recombinant Pseudoviruses PatientSample->P1 G1 Extract Viral RNA PatientSample->G1 P2 Infect CCR5+ and CXCR4+ Cell Lines P1->P2 P3 Measure Reporter Gene Activity P2->P3 P4 Determine Tropism (R5, X4, D/M) P3->P4 G2 RT-PCR and Sequencing of V3 Loop G1->G2 G3 Bioinformatic Analysis (e.g., geno2pheno) G2->G3 G4 Predict Tropism (R5 or non-R5) G3->G4 Troubleshooting_Maraviroc_Failure Start Virologic Failure on this compound (Baseline: R5-tropic) RepeatTropism Repeat Tropism Assay Start->RepeatTropism CheckResistance Phenotypic Resistance Test for R5 Virus RepeatTropism->CheckResistance R5 X4Emerged Result: CXCR4-using virus detected. Cause: Co-receptor switch. RepeatTropism->X4Emerged non-R5 CheckAdherence Assess Adherence and Background Regimen CheckResistance->CheckAdherence Sensitive (MPI >95%) R5Resistant Result: R5-tropic, MPI <95%. Cause: R5 resistance. CheckResistance->R5Resistant Resistant (MPI <95%) R5Sensitive Result: R5-tropic, MPI >95%. Cause: Likely non-adherence or failing background regimen. CheckAdherence->R5Sensitive

References

Validation & Comparative

A Comparative Guide to CCR5 Antagonists: Maraviroc, Vicriviroc, and Aplaviroc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three key CCR5 antagonists—maraviroc, vicriviroc, and aplaviroc—which have been investigated for their potential in treating HIV-1 infection. By blocking the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for viral entry into host cells, these drugs represent a significant therapeutic strategy. This document summarizes their performance, supported by available experimental data, and details the methodologies behind these findings.

Performance and Efficacy

The clinical development of these three CCR5 antagonists has seen varied outcomes, largely dictated by their safety and efficacy profiles. This compound is the only one of the three to have received FDA approval and remains a viable option in antiretroviral therapy.

This compound (MVC) has demonstrated potent in vitro antiviral activity against a wide range of CCR5-tropic HIV-1 primary isolates from various clades, with a geometric mean 90% inhibitory concentration (IC90) of 2.0 nM.[1] It has also shown efficacy in both treatment-naive and treatment-experienced patients.

Vicriviroc (VVC) also showed promise in clinical trials, demonstrating the ability to reduce viral loads.[2] However, its development was initially hampered by concerns over an increased incidence of malignancies, although these concerns were not substantiated in larger phase 3 studies.[3]

Aplaviroc (APL) showed initial potent antiviral activity.[4] Unfortunately, its clinical development was halted due to severe idiosyncratic hepatotoxicity observed in clinical trials.[5]

Antiviral Potency
CompoundHIV-1 Strain(s)IC50 (nM)Cell LineReference
This compound Primary Isolates (Clades A-J, O)0.1 - 1.25 (EC50)Cell Culture
HIV-1 Ba-L, JRFL, MOKW~2.0 (IC90)-
Aplaviroc HIV-1 Ba-L, JRFL, MOKW0.1 - 0.4-
HIV-1 MDR Variants0.4 - 0.6-
Vicriviroc -Data not readily available in a comparable format--

Safety and Tolerability

The safety profiles of these three CCR5 antagonists have been a critical factor in their clinical development trajectories.

CompoundKey Safety FindingsClinical Development Status
This compound Generally well-tolerated. A boxed warning for hepatotoxicity exists, though large-scale analyses have not shown an increased risk compared to other regimens. Long-term studies of up to five years have not revealed new or unexpected safety concerns.Approved for clinical use
Vicriviroc Initial phase 2 studies raised concerns about a potential increased risk of malignancies. However, larger phase 3 studies did not confirm this association.Development has not progressed to approval
Aplaviroc Associated with severe, idiosyncratic hepatotoxicity.Development terminated

Resistance Profiles

Resistance to CCR5 antagonists can emerge through two primary mechanisms: a shift in co-receptor usage from CCR5 to CXCR4 (tropism switch), or the development of mutations that allow the virus to utilize the drug-bound CCR5 co-receptor.

Mutations in the V3 loop of the viral envelope glycoprotein gp120 are most commonly associated with resistance to CCR5 antagonists. Interestingly, the specific mutations conferring resistance can differ between this compound and vicriviroc, suggesting subtle differences in their interaction with the CCR5 receptor.

Cross-resistance between these agents has been observed. For instance, vicriviroc-resistant viruses have shown resistance to this compound and aplaviroc. However, some studies have reported instances where this compound-resistant HIV-1 remained susceptible to aplaviroc, potentially due to aplaviroc's distinct binding mode to the CCR5 receptor.

Experimental Methodologies

HIV-1 Pseudovirus Neutralization Assay

This assay is a common method for determining the in vitro potency of entry inhibitors like CCR5 antagonists.

Objective: To measure the concentration of a compound required to inhibit 50% of viral entry (IC50) into target cells.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout p1 Co-transfect 293T cells with Env-expressing plasmid and Env-deficient HIV-1 backbone plasmid p2 Harvest pseudovirus-containing supernatant after 48-72 hours p1->p2 p3 Determine virus titer (e.g., TCID50) p2->p3 a3 Pre-incubate pseudovirus with diluted antagonist p3->a3 a1 Seed target cells (e.g., TZM-bl) in 96-well plates a4 Add virus-drug mixture to target cells a1->a4 a2 Prepare serial dilutions of CCR5 antagonist a2->a3 a3->a4 a5 Incubate for 48 hours a4->a5 r1 Lyse cells and add luciferase substrate a5->r1 r2 Measure luminescence r1->r2 r3 Calculate IC50 values from dose-response curves r2->r3

HIV-1 Pseudovirus Neutralization Assay Workflow

Detailed Protocol:

  • Pseudovirus Production:

    • HEK 293T cells are co-transfected with two plasmids: one encoding the HIV-1 envelope glycoprotein (Env) of interest and another being an Env-deficient HIV-1 backbone vector that contains a reporter gene, such as luciferase.

    • The transfected cells produce viral particles that are "pseudotyped" with the desired Env protein. These particles can infect target cells in a single round but are replication-incompetent.

    • The supernatant containing the pseudoviruses is harvested 48-72 hours post-transfection and filtered.

  • Virus Titration:

    • The infectious titer of the pseudovirus stock is determined by infecting target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) with serial dilutions of the virus.

    • The 50% tissue culture infectious dose (TCID50) is calculated based on the luciferase activity.

  • Neutralization Assay:

    • Target cells are seeded in 96-well plates.

    • The CCR5 antagonist is serially diluted to create a range of concentrations.

    • A standardized amount of pseudovirus is pre-incubated with the diluted antagonist for approximately one hour at 37°C.

    • The virus-drug mixture is then added to the target cells.

    • After a 48-hour incubation, the cells are lysed, and a luciferase substrate is added.

    • The luminescence, which is proportional to the level of viral infection, is measured using a luminometer.

  • Data Analysis:

    • The percentage of inhibition is calculated for each drug concentration relative to the virus control (no drug).

    • The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

CCR5 Radioligand Binding Assay

This assay is used to determine the affinity of a compound for the CCR5 receptor.

Objective: To measure the concentration of a compound that displaces 50% of a specific radioligand from the CCR5 receptor (IC50), from which the inhibitory constant (Ki) can be calculated.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout p1 Prepare cell membranes expressing CCR5 p2 Determine protein concentration p1->p2 a1 Incubate membranes with a fixed concentration of radioligand (e.g., [125I]MIP-1α) and varying concentrations of the antagonist p2->a1 a2 Separate bound from free radioligand by rapid filtration a1->a2 r1 Quantify radioactivity on filters using a scintillation counter a2->r1 r2 Calculate Ki values from competition binding curves r1->r2 G cluster_hiv HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_antagonist CCR5 Antagonist gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding (Conformational Change) gp41 gp41 CCR5->gp41 3. gp41-mediated Membrane Fusion Antagonist This compound/ Vicriviroc/ Aplaviroc Antagonist->CCR5 Inhibition

References

Navigating HIV Entry: A Comparative Guide to Cross-Resistance Between Maraviroc and Other Entry Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of HIV drug resistance is paramount. This guide provides a comprehensive comparison of cross-resistance profiles between the CCR5 antagonist Maraviroc and other classes of HIV entry inhibitors, supported by experimental data and detailed methodologies. The evidence strongly indicates a lack of significant cross-resistance, a crucial factor in the strategic sequencing of antiretroviral therapies.

HIV entry into host cells is a multi-step process, and each step presents a potential target for therapeutic intervention. Entry inhibitors are a class of antiretroviral drugs designed to block this initial stage of the viral lifecycle. This compound, a CCR5 co-receptor antagonist, prevents the virus from using this specific pathway to enter the cell. Other entry inhibitors, with distinct mechanisms of action, include the fusion inhibitor Enfuvirtide, the post-attachment inhibitor Ibalizumab, and the attachment inhibitor Fostemsavir. A key concern in antiretroviral therapy is the development of drug resistance and the potential for cross-resistance, where resistance to one drug confers resistance to another.

Minimal Cross-Resistance: A Tale of Different Targets

Extensive research and clinical data have demonstrated a general lack of cross-resistance between this compound and other classes of HIV entry inhibitors.[1][2][3] This is primarily attributed to their different molecular targets and mechanisms of action. This compound binds to the host's CCR5 co-receptor, inducing a conformational change that prevents the viral envelope protein gp120 from interacting with it.[4][5] In contrast, Enfuvirtide targets the gp41 protein, preventing the fusion of the viral and cellular membranes. Ibalizumab, a monoclonal antibody, binds to the CD4 receptor on the host cell, blocking the conformational changes in gp120 necessary for co-receptor binding. Fostemsavir is a prodrug of Temsavir, which inhibits gp120, preventing the initial attachment of the virus to the CD4 receptor.

Resistance to this compound typically involves the virus either switching its co-receptor usage from CCR5 to CXCR4 (tropism switch) or developing the ability to use the this compound-bound form of the CCR5 co-receptor. These resistance mechanisms do not fundamentally alter the targets of other entry inhibitors.

Quantitative Analysis of Cross-Resistance

Phenotypic susceptibility assays are crucial for quantifying the extent of drug resistance. These assays measure the concentration of a drug required to inhibit viral replication by 50% (IC50). The results are often expressed as a fold change (FC) in IC50 for a patient's viral isolate compared to a wild-type reference strain. An increased fold change indicates reduced susceptibility.

While comprehensive head-to-head clinical studies with extensive quantitative data are limited, in vitro studies provide valuable insights into the lack of cross-resistance.

Table 1: Cross-Resistance Profile of this compound-Resistant HIV-1 Isolates

Drug ClassDrugTargetFold Change in IC50 for this compound-Resistant StrainsReference
CCR5 AntagonistThis compoundCCR5>100 (Resistant)
Fusion InhibitorEnfuvirtidegp41No significant change
Post-attachment InhibitorIbalizumabCD4Not linked to this compound resistance
Attachment InhibitorFostemsavir (Temsavir)gp120Not linked to this compound resistance

One study investigating this compound resistance in patients from the MOTIVATE 1 and 2 trials found that this compound-resistant viruses did not exhibit cross-resistance to the fusion inhibitor Enfuvirtide. Similarly, a study on Fostemsavir demonstrated that decreased susceptibility to its active form, Temsavir, was not linked to resistance to this compound or Ibalizumab.

Experimental Protocols: The PhenoSense Entry Assay

The Monogram Biosciences PhenoSense Entry assay is a widely used method for determining the phenotypic susceptibility of HIV-1 to entry inhibitors.

Principle: This is a single-cycle, recombinant virus assay. The patient's viral env gene, which codes for the gp120 and gp41 proteins, is amplified from a plasma sample and inserted into a proviral vector that lacks its own env gene but contains a luciferase reporter gene. This creates a panel of pseudoviruses that are replication-incompetent but can infect target cells once. The ability of these viruses to infect target cells in the presence of varying concentrations of an entry inhibitor is measured by the amount of light produced by the luciferase enzyme.

Methodology:

  • Sample Collection and Preparation: A plasma sample is collected from the patient, typically requiring a viral load of at least 500 copies/mL. Viral RNA is then extracted from the plasma.

  • Amplification and Cloning of the env Gene: The full-length env gene is amplified from the viral RNA using reverse transcription-polymerase chain reaction (RT-PCR). This amplified DNA is then cloned into a specialized vector.

  • Production of Pseudovirus: The env-containing vector is co-transfected into producer cells along with an env-deficient proviral vector containing the luciferase reporter gene. The producer cells then generate pseudoviruses carrying the patient-derived envelope proteins on their surface.

  • Infection of Target Cells: Target cells expressing CD4 and the appropriate co-receptors (CCR5 and/or CXCR4) are incubated with the pseudoviruses in the presence of serial dilutions of the entry inhibitor being tested.

  • Measurement of Viral Entry: After a set incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. The amount of light produced is directly proportional to the number of cells successfully infected.

  • Data Analysis: The luciferase readings are used to generate a dose-response curve, from which the IC50 value is calculated. The fold change in IC50 is determined by comparing the IC50 of the patient's virus to that of a drug-sensitive reference virus. A maximal percent inhibition (MPI) of less than 95% is often indicative of resistance to this compound.

Visualizing the Landscape of HIV Entry and Inhibition

To better understand the mechanisms of action and the basis for the lack of cross-resistance, the following diagrams illustrate the HIV entry pathway and the experimental workflow for assessing drug susceptibility.

HIV_Entry_Pathway cluster_virus HIV-1 cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor   Binding Fostemsavir Fostemsavir (Temsavir) Fostemsavir->gp120 Blocks Ibalizumab Ibalizumab Ibalizumab->CD4 Blocks Conformational Change This compound This compound This compound->CCR5 Blocks Enfuvirtide Enfuvirtide Enfuvirtide->gp41 Blocks PhenoSense_Workflow cluster_sample Patient Sample cluster_lab Laboratory Process cluster_assay Phenotypic Assay cluster_analysis Data Analysis plasma Plasma (Viral Load ≥500 copies/mL) rna_extraction Viral RNA Extraction plasma->rna_extraction rt_pcr RT-PCR Amplification of env Gene rna_extraction->rt_pcr cloning Cloning into Expression Vector rt_pcr->cloning transfection Co-transfection into Producer Cells cloning->transfection pseudovirus Pseudovirus Production transfection->pseudovirus infection Infection of Target Cells with Pseudovirus + Serial Dilutions of Entry Inhibitor pseudovirus->infection incubation Incubation infection->incubation luciferase Luciferase Assay incubation->luciferase dose_response Generate Dose-Response Curve luciferase->dose_response ic50 Calculate IC50 dose_response->ic50 fold_change Determine Fold Change vs. Wild-Type ic50->fold_change

References

Decoding HIV-1 Tropism: A Comparative Guide to Genotypic and Phenotypic Assays for Maraviroc

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate HIV-1 tropism assay is a critical step in the clinical management of patients considered for treatment with the CCR5 antagonist Maraviroc. This guide provides a comprehensive comparison of the two primary methodologies: genotypic and phenotypic assays, supported by experimental data and detailed protocols to inform assay selection and data interpretation.

HIV-1 entry into host cells is mediated by the interaction of the viral envelope glycoprotein (gp120) with the CD4 receptor and a coreceptor, either CCR5 or CXCR4. This compound specifically blocks the CCR5 coreceptor, rendering it effective only against viruses that utilize this pathway (R5-tropic). Viruses that can use the CXCR4 coreceptor (X4-tropic) or both (dual/mixed-tropic) are resistant to this compound. Therefore, accurate determination of viral tropism is mandatory before initiating therapy.

At a Glance: Phenotypic vs. Genotypic Tropism Assays

FeaturePhenotypic Assays (e.g., Trofile™)Genotypic Assays (V3 Loop Sequencing)
Principle Measures the ability of patient-derived HIV-1 envelope proteins to functionally enter cells expressing either CCR5 or CXCR4.Infers coreceptor usage based on the genetic sequence of the V3 loop of the HIV-1 env gene.
"Gold Standard" Considered the "gold standard" for tropism determination.[1]An alternative to phenotypic testing, with performance comparable to phenotypic tests in predicting virologic response in some studies.[1]
Turnaround Time 14-18 days.[2]Shorter than phenotypic assays.[1]
Cost More expensive.[1]Less expensive.
Viral Load Req. ≥1,000 copies/mL.Can be performed on samples with lower viral loads, and proviral DNA can be used in cases of undetectable plasma HIV-1 RNA.
Sensitivity High; enhanced versions can detect minor CXCR4-using variants at levels as low as 0.3%.Generally lower sensitivity for detecting minor CXCR4 variants compared to enhanced phenotypic assays.
Specificity High.Good specificity for detecting CXCR4-using HIV-1.

Performance Data: A Head-to-Head Comparison

The concordance, sensitivity, and specificity of genotypic assays are typically evaluated against the benchmark of phenotypic assays. The following table summarizes key performance data from comparative studies.

Study/ParameterGenotypic Assay Performance vs. Phenotypic Assay (Trofile™)
Concordance - MODERN Study: 91.7% concordance between population genotyping and Trofile ES. - OSCAR Programme: 78.4% to 81.1% concordance with ESTA, depending on the false-positive rate used. - Other studies have reported concordance rates ranging from 79% to over 90%.
Sensitivity for Detecting Non-R5 Virus - Generally lower than phenotypic assays. - One study reported sensitivities of 56% and 63% for two different genotypic approaches compared to the original Trofile assay. - Deep sequencing improves sensitivity over population-based sequencing.
Specificity for Detecting R5 Virus - Generally high. - One study reported specificities of 90% and 91% for two different genotypic approaches. - Another study reported a specificity of 95.3% for detecting R5-tropic viruses.
Predictive Value for this compound Response - The MODERN study, a prospective comparison, found a numerically higher but not statistically significant virologic response rate with a genotypic assay compared to Trofile (80.7% vs. 74.4%). - Both assay types are considered effective in predicting the virological response to this compound.

Experimental Protocols

Phenotypic Tropism Assay: The Trofile™ Assay Methodology

The Trofile™ assay is a proprietary, cell-based phenotypic assay. While the exact, detailed protocol is not publicly available, the methodology involves the following key steps:

  • RNA Extraction and Amplification: Viral RNA is extracted from a patient's plasma sample. The region of the env gene encoding the gp160 protein is then amplified by reverse transcription-polymerase chain reaction (RT-PCR).

  • Pseudovirus Production: The amplified patient-derived env genes are inserted into a proviral vector that lacks its own envelope gene. These vectors are then used to transfect a producer cell line, resulting in the generation of replication-defective pseudoviruses that carry the patient's HIV-1 envelope proteins on their surface.

  • Infection of Target Cells: Two engineered cell lines are used for the infection assay. Both cell lines express the human CD4 receptor, but one expresses the CCR5 coreceptor and the other expresses the CXCR4 coreceptor. These cell lines also contain a luciferase reporter gene that is activated upon viral entry.

  • Luciferase Reporter Gene Assay: The pseudoviruses are incubated with each of the target cell lines. If the viral envelope proteins can mediate entry into the cells, the luciferase gene is expressed, producing a luminescent signal.

  • Data Analysis and Tropism Determination: The light output from each cell line is measured. A significant signal from the CCR5-expressing cells indicates an R5-tropic virus. A signal from the CXCR4-expressing cells indicates an X4-tropic virus. Signals from both cell lines suggest a dual/mixed-tropic population. The enhanced sensitivity version of the assay (ESTA) has a detection limit for minor CXCR4 variants as low as 0.3%.

Genotypic Tropism Assay: V3 Loop Sequencing Protocol

This protocol outlines the general steps for determining HIV-1 tropism by sequencing the V3 loop of the env gene.

  • Viral RNA Extraction: Extract viral RNA from patient plasma using a commercial kit.

  • Reverse Transcription and Nested PCR:

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and a gene-specific primer.

    • Perform a first round of PCR to amplify a larger fragment of the env gene that includes the V3 region.

    • Use the product of the first PCR as a template for a second, nested PCR using primers specific to the V3 loop. This increases the specificity and yield of the target DNA.

  • PCR Product Purification: Purify the nested PCR product to remove primers, dNTPs, and other reaction components that could interfere with sequencing.

  • Sanger Sequencing: Sequence the purified PCR product using a fluorescent dye-terminator method.

  • Sequence Analysis and Tropism Prediction:

    • Assemble and edit the raw sequencing data to obtain the consensus V3 loop sequence.

    • Submit the sequence to a bioinformatic algorithm, such as geno2pheno[coreceptor] or PSSM. These tools use computational models trained on large datasets of known genotype-phenotype pairs to predict the coreceptor usage (R5 or X4). The output often includes a false-positive rate (FPR), which indicates the probability of misclassifying an R5 virus as X4.

Visualizing the Mechanisms

HIV-1 Entry Signaling Pathway

The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope protein gp120 to the CD4 receptor. This binding induces a conformational change in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4. The subsequent interaction with the coreceptor triggers further conformational changes in the gp41 transmembrane protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell or Macrophage) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Coreceptor gp120->CCR5 3a. R5-tropic Binding CXCR4 CXCR4 Coreceptor gp120->CXCR4 3b. X4-tropic Binding gp41 gp41 Membrane Cell Membrane gp41->Membrane 5. Membrane Fusion CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41 Conformational Change & Fusion CXCR4->gp41 4. gp41 Conformational Change & Fusion

Caption: HIV-1 entry pathway.

Experimental Workflow: Phenotypic vs. Genotypic Assays

The following diagram illustrates the distinct workflows for phenotypic and genotypic tropism assays, from sample collection to result interpretation.

Assay_Workflows cluster_phenotypic Phenotypic Assay (e.g., Trofile™) cluster_genotypic Genotypic Assay (V3 Sequencing) P_Start Patient Plasma Sample P_RNA Viral RNA Extraction & env Amplification P_Start->P_RNA P_Pseudo Pseudovirus Production P_RNA->P_Pseudo P_Infect Infection of CCR5 & CXCR4 Cell Lines P_Pseudo->P_Infect P_Luciferase Luciferase Assay P_Infect->P_Luciferase P_Result Tropism Result (R5, X4, or D/M) P_Luciferase->P_Result G_Start Patient Plasma Sample G_RNA Viral RNA Extraction & RT-PCR G_Start->G_RNA G_Nested Nested PCR for V3 Loop G_RNA->G_Nested G_Seq Sanger Sequencing G_Nested->G_Seq G_Analysis Bioinformatic Analysis (e.g., geno2pheno) G_Seq->G_Analysis G_Result Predicted Tropism (R5 or X4) G_Analysis->G_Result

Caption: Assay workflows.

Conclusion

Both phenotypic and genotypic tropism assays are valuable tools for guiding the use of this compound. Phenotypic assays, particularly the enhanced sensitivity versions, remain the gold standard due to their direct functional measurement and high sensitivity for detecting minor CXCR4-using variants. However, their longer turnaround time and higher cost can be limitations. Genotypic assays offer a faster and more cost-effective alternative, and prospective studies have shown their utility in predicting virological response. The choice of assay may depend on factors such as viral load, clinical urgency, cost, and local availability. For patients with low or undetectable viral loads, genotypic analysis of proviral DNA is an important option. Ultimately, a thorough understanding of the principles, performance characteristics, and limitations of each assay is essential for making informed clinical decisions and optimizing antiretroviral therapy for individuals with HIV-1.

References

A Mechanistic Showdown: Maraviroc vs. Fusion Inhibitors in HIV-1 Entry

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers on the Distinct Mechanisms of Two Key HIV-1 Entry Inhibitors

In the intricate battle against HIV-1, blocking the virus from entering host cells is a critical therapeutic strategy. Among the arsenal of antiretroviral drugs, entry inhibitors represent a unique class that thwarts the virus at its very first step. This guide provides a detailed mechanistic comparison of two major types of entry inhibitors: Maraviroc, a CCR5 co-receptor antagonist, and peptide fusion inhibitors, exemplified by Enfuvirtide (T-20). We delve into their distinct modes of action, comparative efficacy based on in vitro studies, resistance profiles, and the experimental protocols used to evaluate them.

Opposing Strategies: Targeting Host vs. Virus

The fundamental difference between this compound and fusion inhibitors lies in their therapeutic target. This compound acts on a host cell protein, while fusion inhibitors target the virus itself. This distinction has profound implications for their mechanism, breadth of activity, and resistance pathways.

This compound , a small molecule, is a non-competitive antagonist of the human CCR5 co-receptor. It binds to a hydrophobic pocket within the transmembrane helices of CCR5.[1] This binding induces a conformational change in the extracellular loops of the receptor, effectively "locking" it in a state that is not recognized by the HIV-1 surface glycoprotein, gp120.[1] By occupying this crucial co-receptor, this compound prevents the initial interaction required for the entry of CCR5-tropic (R5) HIV-1 strains.

In contrast, Enfuvirtide , a 36-amino acid synthetic peptide, mimics a segment of the HIV-1 gp41 transmembrane glycoprotein—specifically, the C-terminal heptad repeat (HR2). Following the initial binding of gp120 to the CD4 receptor on the T-cell surface, gp41 undergoes a dramatic conformational change. This exposes an N-terminal heptad repeat (HR1), which attempts to fold back on the HR2 region to form a stable six-helix bundle. This bundle is essential for bringing the viral and cellular membranes into close proximity for fusion. Enfuvirtide competitively binds to the exposed HR1 region, preventing the formation of this critical six-helix bundle and thereby halting the fusion process.

The following diagram illustrates the distinct points of intervention for this compound and Enfuvirtide in the HIV-1 entry pathway.

Figure 1. HIV-1 entry pathway and points of inhibition.

Comparative Efficacy from In Vitro Mechanistic Studies

The efficacy of antiviral agents is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that inhibits 50% of viral activity in vitro. Mechanistic studies utilize assays such as single-round infectivity assays with pseudoviruses to determine these values.

While direct head-to-head studies are limited, data from various in vitro experiments demonstrate the high potency of both inhibitors. It is important to note that IC50 values can vary depending on the specific viral strain, cell type, and assay conditions used.

Table 1: In Vitro Efficacy (IC50/IC90) of this compound against CCR5-Tropic HIV-1

HIV-1 Strain(s) Assay Type Cell Line Potency (IC50/IC90) Reference
43 Primary Isolates Pseudovirus Infectivity U87.CD4.CCR5 2.0 nM (Geometric Mean IC90) [1]
Group O Strains Pseudovirus Infectivity PBMC 1.23 - 1.33 nM (Mean IC50) [2][3]

| JR-CSF | Pseudovirus Infectivity | U87.CD4.CCR5 | 0.40 nM (IC50) | |

Table 2: In Vitro Efficacy (IC50) of Enfuvirtide against HIV-1

HIV-1 Strain(s) Assay Type Cell Line Potency (IC50) Reference
HIV-1 IIIB Cell-Cell Fusion MT-2 28 nM
HIV-1 IIIB Viral Infection MT-2 26 nM

| HIV-1 JR-CSF | Viral Infection | - | 5.19 nM | |

Divergent Resistance Profiles and Lack of Cross-Resistance

A key advantage in antiretroviral therapy is the lack of cross-resistance between drug classes. Mechanistic studies confirm that the distinct targets of this compound and fusion inhibitors lead to separate resistance pathways.

This compound Resistance: Resistance to this compound can occur through two primary mechanisms:

  • Tropism Switch: The virus may evolve to use the CXCR4 co-receptor for entry, rendering the CCR5-specific this compound ineffective.

  • Recognition of Drug-Bound CCR5: More commonly, mutations in the V3 loop of gp120 allow the virus to recognize and use the this compound-bound conformation of CCR5 for entry, albeit often less efficiently.

Enfuvirtide Resistance: Resistance to Enfuvirtide typically arises from mutations within the HR1 domain of gp41, specifically in the region where Enfuvirtide binds (amino acids 36-45). These mutations reduce the binding affinity of the drug, allowing the six-helix bundle to form.

Crucially, in vitro studies have demonstrated that this compound-resistant HIV-1 strains remain fully susceptible to Enfuvirtide. One study showed that a this compound-resistant virus and its sensitive parent virus were inhibited to similar levels by Enfuvirtide, indicating no cross-resistance. This is because the mechanism of Enfuvirtide action—blocking gp41 conformational change—is completely independent of the gp120-CCR5 interaction that is altered in this compound resistance.

Key Experimental Methodologies

The quantitative data presented in this guide are primarily derived from two types of in vitro assays: pseudovirus neutralization assays and cell-cell fusion assays.

Pseudovirus Neutralization Assay

This assay is a cornerstone for evaluating HIV-1 entry inhibitors. It is safer than using live, replication-competent virus and allows for the specific testing of envelope glycoprotein function from various viral strains.

Experimental Workflow:

Pseudovirus_Neutralization_Assay cluster_prep Virus & Cell Preparation cluster_assay Inhibition Assay cluster_readout Data Acquisition Produce_Pseudovirus 1. Produce Pseudovirus (Co-transfect 293T cells with Env-expressing plasmid and env-deficient backbone plasmid with reporter gene, e.g., Luciferase) Harvest_Virus 2. Harvest & Titer Virus Incubate_Virus_Inhibitor 5. Pre-incubate Virus with Inhibitor Harvest_Virus->Incubate_Virus_Inhibitor Plate_Cells 3. Plate Target Cells (e.g., TZM-bl or U87.CD4.CCR5) Infect_Cells 6. Add Virus-Inhibitor Mix to Target Cells Plate_Cells->Infect_Cells Add_Inhibitor 4. Prepare Serial Dilutions of Inhibitor (this compound or Enfuvirtide) Add_Inhibitor->Incubate_Virus_Inhibitor Incubate_Virus_Inhibitor->Infect_Cells Incubate_Infection 7. Incubate for 48-72h Infect_Cells->Incubate_Infection Lyse_Cells 8. Lyse Cells Incubate_Infection->Lyse_Cells Measure_Luciferase 9. Measure Luciferase Activity Lyse_Cells->Measure_Luciferase Calculate_IC50 10. Calculate % Inhibition and Determine IC50 Measure_Luciferase->Calculate_IC50

Figure 2. Workflow for a pseudovirus neutralization assay.

Detailed Protocol Steps:

  • Pseudovirus Production: HEK293T cells are co-transfected with two plasmids: one that expresses the HIV-1 envelope (Env) protein of interest and a second "backbone" plasmid that is deficient in env but contains the rest of the HIV-1 genome and a reporter gene, such as luciferase.

  • Harvest and Titration: After 48-72 hours, the supernatant containing the pseudovirus particles is harvested, filtered, and its infectivity (titer) is determined on target cells.

  • Target Cell Plating: Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter) are plated in 96-well plates.

  • Inhibition: The pseudovirus is incubated with serial dilutions of the inhibitor (this compound or Enfuvirtide) for approximately one hour at 37°C.

  • Infection: The virus-inhibitor mixture is then added to the target cells.

  • Incubation: The plates are incubated for 48-72 hours to allow for viral entry and expression of the reporter gene.

  • Readout: Cells are lysed, and a substrate for the luciferase enzyme is added. The resulting luminescence, which is proportional to the level of viral infection, is measured using a luminometer.

  • Analysis: The percentage of inhibition is calculated relative to control wells (virus without inhibitor). The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of two different cell populations: one expressing the HIV-1 Env protein (effector cells) and another expressing the CD4 and co-receptors (target cells).

Experimental Workflow:

Cell_Fusion_Assay Effector_Cells 1. Prepare Effector Cells (Expressing HIV-1 Env and a reporter component, e.g., T7 polymerase) Target_Cells 2. Prepare Target Cells (Expressing CD4/CCR5 and a second reporter component, e.g., T7-luciferase gene) Co_culture 3. Co-culture Effector and Target Cells with Serial Dilutions of Inhibitor Target_Cells->Co_culture Incubate_Fusion 4. Incubate to Allow Cell Fusion Co_culture->Incubate_Fusion Measure_Signal 5. Measure Reporter Signal (e.g., Luciferase Activity) Incubate_Fusion->Measure_Signal Calculate_IC50 6. Calculate % Fusion Inhibition and Determine IC50 Measure_Signal->Calculate_IC50

Figure 3. Workflow for a cell-cell fusion assay.

Detailed Protocol Steps:

  • Cell Preparation: Two cell lines are prepared. Effector cells (e.g., HEK293T) are transfected to express the HIV-1 Env protein. Target cells (e.g., QT6 or CEM) are engineered to express CD4 and the appropriate co-receptor (CCR5).

  • Reporter System: A reporter system is integrated into the cells. For example, effector cells might express T7 RNA polymerase, while target cells contain a luciferase gene under the control of a T7 promoter. Fusion allows the polymerase to access and transcribe the luciferase gene.

  • Co-culture: Effector and target cells are mixed and co-cultured in the presence of varying concentrations of the inhibitor.

  • Incubation: The cell mixture is incubated for several hours to allow for cell-cell fusion.

  • Readout and Analysis: Cells are lysed, and the reporter signal (e.g., luminescence) is measured. The IC50 is calculated similarly to the pseudovirus assay.

Conclusion

Mechanistic studies clearly delineate the different strategies employed by this compound and fusion inhibitors like Enfuvirtide to block HIV-1 entry. This compound preemptively alters a host cell receptor (CCR5) to deny access to R5-tropic viruses. In contrast, Enfuvirtide acts as a direct saboteur of the viral fusion machinery (gp41), a mechanism that is effective against both R5- and X4-tropic viruses. This fundamental difference in their targets ensures a lack of cross-resistance, making them valuable and distinct tools in the antiretroviral armamentarium. The in vitro assays detailed here are essential for quantifying their potency and understanding the nuances of their inhibitory mechanisms, thereby guiding the development of next-generation entry inhibitors.

References

A Comparative Analysis of Maraviroc Derivatives: Potency and Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy of Maraviroc and its analogues in inhibiting HIV-1 entry. This report synthesizes available experimental data to provide a clear comparison of the binding affinity and antiviral potency of various this compound derivatives, offering insights into their structure-activity relationships.

I. Comparative Antiviral Potency

This compound is a cornerstone of anti-retroviral therapy, functioning as a CCR5 antagonist to prevent HIV-1 entry into host cells.[1] Research has focused on developing derivatives with improved potency, pharmacokinetic profiles, and resistance profiles. This section compares the antiviral activity of several this compound analogues against different HIV-1 strains.

The antiviral potency is typically measured by the half-maximal inhibitory concentration (IC50) or the 90% inhibitory concentration (IC90), which represent the concentration of the drug required to inhibit 50% or 90% of viral replication in vitro, respectively.

CompoundHIV-1 Strain(s)IC50 (nM)IC90 (µM)Reference
This compound (1) 43 primary CCR5-tropic isolates-0.002 (geometric mean)[1]
HIV-1 Ba-L11-[1]
Panel of six pseudoviruses-0.21[2]
Diazabicyclooctane analogue (2) Panel of six pseudoviruses-0.48[2]
Diazabicyclononane analogue (3) Panel of six pseudoviruses-1.57
Compound 13 (piperidine derivative) Not SpecifiedGood whole cell antiviral activity-
Compound 14 (piperidine derivative) Not SpecifiedGood whole cell antiviral activity-
Compound 30 (imidazopiperidine derivative) HIV BaL in PBMCsImproved vs. This compound-
Compound 32 Not Specified233-

II. Comparative Binding Affinity

The binding affinity of this compound and its derivatives to the CCR5 co-receptor is a key determinant of their antiviral potency. This is often quantified by the half-maximal inhibitory concentration (IC50) in radioligand binding competition assays, where the compound's ability to displace a radiolabeled ligand from the receptor is measured.

CompoundLigand DisplacedIC50 (nM)Reference
This compound MIP-1α3.3
MIP-1β7.2
RANTES5.2

III. Experimental Methodologies

A clear understanding of the experimental protocols is crucial for interpreting the comparative data. The following sections detail the methodologies used to assess antiviral potency and binding affinity.

Antiviral Activity Assay (Pseudovirus Neutralization Assay)

This assay is used to determine the concentration of a compound required to inhibit viral entry into cells.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Pseudovirus Pseudovirus Production Incubation Incubate Pseudovirus with Compound Dilutions Pseudovirus->Incubation TargetCells Target Cell Culture (e.g., TZM-bl cells) Infection Add Virus-Compound Mixture to Target Cells TargetCells->Infection Compounds Compound Dilution Series Compounds->Incubation Incubation->Infection IncubateInfection Incubate for 48-72h Infection->IncubateInfection Lysis Lyse Cells IncubateInfection->Lysis Luciferase Measure Luciferase Activity Lysis->Luciferase Analysis Calculate IC50/IC90 Values Luciferase->Analysis

Fig. 1: Workflow for Pseudovirus Neutralization Assay.

Protocol:

  • Pseudovirus Production: Pseudoviruses expressing the HIV-1 envelope glycoprotein are generated by co-transfecting HEK293T cells with an envelope-expressing plasmid and an envelope-deficient HIV-1 backbone plasmid containing a luciferase reporter gene.

  • Cell Preparation: Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) are seeded in 96-well plates.

  • Compound Dilution: The test compounds are serially diluted to create a range of concentrations.

  • Neutralization Reaction: The pseudovirus is incubated with the diluted compounds for a specific period (e.g., 1 hour at 37°C).

  • Infection: The virus-compound mixture is then added to the target cells.

  • Incubation: The plates are incubated for 48-72 hours to allow for viral entry and gene expression.

  • Readout: The cells are lysed, and the luciferase activity is measured. The reduction in luciferase signal in the presence of the compound compared to the virus-only control is used to calculate the percentage of inhibition.

  • Data Analysis: The IC50 or IC90 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

CCR5 Binding Assay (Radioligand Competition)

This assay measures the ability of a compound to bind to the CCR5 receptor by competing with a radiolabeled natural ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Membranes Prepare Cell Membranes (Expressing CCR5) Incubation Incubate Membranes, Radioligand, and Compound Dilutions Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [125I]MIP-1β) Radioligand->Incubation Compounds Compound Dilution Series Compounds->Incubation Filtration Separate Bound and Free Radioligand (Filtration) Incubation->Filtration Scintillation Measure Radioactivity (Scintillation Counting) Filtration->Scintillation Analysis Calculate IC50 Values Scintillation->Analysis

Fig. 2: Workflow for Radioligand Binding Competition Assay.

Protocol:

  • Membrane Preparation: Cell membranes are prepared from cells engineered to express a high level of the CCR5 receptor (e.g., HEK-293 cells).

  • Reaction Mixture: The cell membranes are incubated in a reaction buffer containing a constant concentration of a radiolabeled CCR5 ligand (e.g., [125I]MIP-1β) and varying concentrations of the test compound.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a filter mat, which traps the cell membranes.

  • Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of radioligand binding against the concentration of the test compound.

IV. CCR5 Signaling Pathway and this compound's Mechanism of Action

This compound acts as a non-competitive allosteric antagonist of the CCR5 receptor. It binds to a pocket within the transmembrane helices of the receptor, distinct from the binding site of the natural chemokine ligands and the HIV-1 gp120 envelope protein. This binding induces a conformational change in the CCR5 receptor, preventing it from adopting the conformation necessary for interaction with gp120, thereby blocking viral entry.

CCR5_Signaling_Pathway CCR5 CCR5 Receptor G_protein G-protein Signaling CCR5->G_protein Initiates Signaling Chemokine Chemokine (e.g., CCL5) Chemokine->CCR5 Binds & Activates HIV HIV-1 gp120 HIV->CCR5 Binds for Viral Entry This compound This compound This compound->CCR5 Allosteric Binding (Blocks gp120 binding)

References

Maraviroc's In Vitro Efficacy: A Comparative Analysis in Treatment-Naive vs. Treatment-Experienced Settings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antiretroviral efficacy is paramount. This guide provides an objective comparison of the in vitro performance of Maraviroc, a CCR5 co-receptor antagonist, against HIV-1 isolates from treatment-naive and treatment-experienced individuals, supported by experimental data and detailed methodologies.

This compound operates by blocking the CCR5 co-receptor on host cells, thereby preventing the entry of CCR5-tropic (R5) HIV-1. Its efficacy is therefore critically dependent on the tropism of the viral population. While clinical outcomes in treatment-naive and -experienced patients have been extensively studied in trials such as MERIT and MOTIVATE respectively, this guide focuses on the foundational in vitro data that underpins our understanding of this compound's activity in these two distinct cellular environments.

Quantitative Efficacy of this compound in Cell-Based Assays

In vitro studies have demonstrated this compound's potent activity against a broad range of HIV-1 primary isolates, irrespective of the patient's treatment history, provided the virus is CCR5-tropic.

One key study evaluated the in vitro antiviral activity of this compound against a panel of 200 clinically derived HIV-1 envelope-recombinant pseudoviruses. This panel included viruses from both antiretroviral-naive and treatment-experienced patients. The results indicated that there was little difference in the sensitivity of these viruses to this compound, with a geometric mean 90% inhibitory concentration (IC90) of 13.7 nM.[1] Another study utilizing activated peripheral blood lymphocytes found a mean 90% minimal inhibitory concentration (MIC90) of 2.0 nmol/L against 43 primary CCR5-tropic HIV-1 isolates.[2]

ParameterHIV-1 Isolates from Treatment-Naive PatientsHIV-1 Isolates from Treatment-Experienced PatientsCell Line/Assay SystemReference
Geometric Mean IC90 13.7 nM (as part of a mixed panel)13.7 nM (as part of a mixed panel)Env pseudotyped viruses in a single-cycle replication assay[1]
Mean MIC90 2.0 nmol/L (against primary isolates)Not specifically segregated, but included in the panelActivated peripheral blood lymphocytes[2]

It is important to note that while the baseline susceptibility of R5-tropic viruses to this compound appears comparable between treatment-naive and -experienced populations in vitro, the development of resistance presents a different profile. Resistance to this compound is primarily characterized by a reduction in the maximal percentage of inhibition (MPI) rather than a significant shift in the 50% inhibitory concentration (IC50). This phenomenon is attributed to the virus evolving to utilize the this compound-bound conformation of the CCR5 co-receptor for entry.

Experimental Protocols

The determination of this compound's in vitro efficacy typically involves the following key experimental methodologies:

Phenotypic Susceptibility Assay Using Recombinant Viruses

This assay is commonly used to determine the susceptibility of HIV-1 to antiviral drugs.

  • Viral Envelope Gene Amplification and Cloning : The env gene, which encodes the gp160 envelope glycoprotein, is amplified by RT-PCR from the plasma RNA of HIV-1 infected patients. This amplified gene is then cloned into an expression vector.

  • Pseudovirus Production : The env-expressing plasmids are co-transfected into producer cells (e.g., HEK293T) along with an env-deficient HIV-1 backbone vector that contains a reporter gene, such as luciferase. This results in the production of replication-defective pseudoviruses carrying the patient-derived envelope proteins.

  • Infection of Target Cells : Target cells expressing CD4 and CCR5 (e.g., U87.CD4.CCR5 cells) are cultured in the presence of serial dilutions of this compound. The cells are then infected with the pseudoviruses.

  • Quantification of Viral Entry : After a set incubation period (e.g., 48-72 hours), the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.

  • Data Analysis : The percentage of viral inhibition at each drug concentration is calculated relative to a no-drug control. The IC50 and MPI values are then determined by fitting the data to a dose-response curve.

G cluster_0 Virus Preparation cluster_1 Cell-Based Assay Patient Plasma Patient Plasma Viral RNA Extraction Viral RNA Extraction Patient Plasma->Viral RNA Extraction RT-PCR of env gene RT-PCR of env gene Viral RNA Extraction->RT-PCR of env gene Cloning into Vector Cloning into Vector RT-PCR of env gene->Cloning into Vector Co-transfection with backbone vector Co-transfection with backbone vector Cloning into Vector->Co-transfection with backbone vector Pseudovirus Production Pseudovirus Production Co-transfection with backbone vector->Pseudovirus Production Infection Infection Pseudovirus Production->Infection Target Cells (e.g., U87.CD4.CCR5) Target Cells (e.g., U87.CD4.CCR5) Target Cells (e.g., U87.CD4.CCR5)->Infection This compound Dilution Series This compound Dilution Series This compound Dilution Series->Infection Incubation Incubation Infection->Incubation Cell Lysis & Luciferase Assay Cell Lysis & Luciferase Assay Incubation->Cell Lysis & Luciferase Assay Data Analysis (IC50, MPI) Data Analysis (IC50, MPI) Cell Lysis & Luciferase Assay->Data Analysis (IC50, MPI)

Experimental workflow for determining this compound's in vitro efficacy.

This compound's Mechanism of Action and Resistance Pathway

This compound is a non-competitive allosteric inhibitor of the CCR5 co-receptor. It binds to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change in the extracellular loops of the receptor. This altered conformation prevents the interaction between the viral gp120 V3 loop and CCR5, thereby inhibiting the fusion of the viral and cellular membranes and blocking viral entry.

G cluster_0 HIV-1 Entry (R5-tropic) cluster_1 This compound Inhibition gp120 HIV-1 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change Fusion Membrane Fusion & Viral Entry CCR5->Fusion This compound This compound CCR5_mod CCR5 (Altered Conformation) This compound->CCR5_mod Binds to CCR5 NoFusion Entry Blocked CCR5_mod->NoFusion gp120_CD4 gp120-CD4 Complex gp120_CD4->CCR5_mod Binding Prevented

References

Head-to-Head In Vitro Comparison of Maraviroc with Other Antiretroviral Classes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the in vitro performance of the CCR5 antagonist Maraviroc compared to other major antiretroviral (ARV) drug classes, supported by experimental data and protocols.

This guide provides an objective in vitro comparison of this compound, a CCR5 co-receptor antagonist, with four other major classes of antiretroviral drugs: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Protease Inhibitors (PIs), and Integrase Strand Transfer Inhibitors (INSTIs). The data presented is intended to offer a comparative framework for researchers and professionals involved in the development of anti-HIV therapeutics.

Mechanism of Action: A Tale of Different Targets

Antiretroviral drugs inhibit HIV replication by targeting different stages of the viral lifecycle. This compound stands out as it targets a host protein, the CCR5 co-receptor, preventing the virus from entering the cell. In contrast, other ARV classes target viral enzymes.

  • This compound (CCR5 Antagonist): this compound is a small molecule that selectively binds to the human chemokine receptor CCR5, which is a co-receptor used by R5-tropic HIV-1 strains to enter CD4+ cells.[1][2] By binding to CCR5, this compound induces a conformational change in the receptor, which in turn blocks the interaction between the viral envelope glycoprotein gp120 and CCR5.[2][3] This action prevents the fusion of the viral and cellular membranes, thus inhibiting viral entry.[4]

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): NRTIs, such as Tenofovir, are nucleoside or nucleotide analogs. They are phosphorylated by host cellular enzymes to their active triphosphate form. These active metabolites are then incorporated into the growing viral DNA chain by the HIV reverse transcriptase. However, they lack the 3'-hydroxyl group necessary for the next phosphodiester bond formation, leading to chain termination and halting of viral DNA synthesis.

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): NNRTIs, like Efavirenz, are allosteric inhibitors of reverse transcriptase. They bind to a hydrophobic pocket near the enzyme's active site, inducing a conformational change that inhibits its function. This prevents the conversion of viral RNA into DNA.

  • Protease Inhibitors (PIs): PIs, such as Darunavir, target the HIV protease enzyme. This enzyme is crucial for the maturation of new virions, as it cleaves the Gag and Gag-Pol polyproteins into functional viral proteins. PIs bind to the active site of the protease, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.

  • Integrase Strand Transfer Inhibitors (INSTIs): INSTIs, like Raltegravir, inhibit the viral enzyme integrase. Integrase is responsible for inserting the viral DNA into the host cell's genome. By blocking this step, INSTIs prevent the establishment of a productive, long-term infection.

Quantitative Comparison of In Vitro Antiviral Activity

The following tables summarize the in vitro antiviral activity of this compound and representatives from other ARV classes. It is important to note that direct head-to-head comparisons in the same study under identical conditions are limited. The data presented here is compiled from various sources and any comparisons should be made with consideration of the different experimental setups (e.g., cell lines, viral strains).

Drug Drug Class Target Cell Line Viral Strain IC50 (nM) Citation
This compound CCR5 AntagonistCCR5 Co-receptorPM-1HIV-1 BaL2
Tenofovir NRTIReverse TranscriptasePBMCsHIV-1 BaL50 - 1250
Efavirenz NNRTIReverse TranscriptasePM-1HIV-1 BaL1
Darunavir Protease InhibitorProteaseMT-2Wild-type HIV-13
Raltegravir INSTIIntegrasePM-1HIV-1 BaL5

Note: IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro. Lower IC50 values indicate higher potency. The experimental conditions, such as the cell line and viral strain used, can significantly influence the IC50 values.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the efficacy of antiretroviral drugs.

p24 Antigen Capture Assay

This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a marker of viral replication.

Materials:

  • 96-well microtiter plates coated with a monoclonal anti-HIV-1 p24 antibody.

  • Cell culture supernatants from HIV-1 infected cells treated with or without antiretroviral drugs.

  • Recombinant HIV-1 p24 antigen standard.

  • Biotinylated polyclonal anti-p24 antibody.

  • Streptavidin-horseradish peroxidase (HRP) conjugate.

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate.

  • Stop solution (e.g., 1N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Plate reader.

Procedure:

  • Add 50 µL of cell culture supernatant or p24 standard to the wells of the coated microtiter plate.

  • Incubate for 1-2 hours at 37°C.

  • Wash the wells three times with wash buffer.

  • Add 50 µL of biotinylated anti-p24 antibody to each well and incubate for 1 hour at 37°C.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Add 50 µL of stop solution to each well to stop the reaction.

  • Read the absorbance at 450 nm using a plate reader.

  • A standard curve is generated using the recombinant p24 antigen, and the concentration of p24 in the samples is determined by interpolating from the standard curve.

Luciferase Reporter Gene Assay

This assay measures HIV-1 infectivity by using a recombinant virus that carries a luciferase reporter gene. The amount of light produced by the luciferase enzyme is proportional to the level of viral gene expression and, therefore, viral replication.

Materials:

  • TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene).

  • Recombinant HIV-1 pseudoviruses carrying a luciferase reporter gene.

  • Antiretroviral drugs at various concentrations.

  • 96-well cell culture plates.

  • Luciferase assay reagent (containing luciferin substrate).

  • Luminometer.

Procedure:

  • Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with serial dilutions of the antiretroviral drug for 1-2 hours.

  • Infect the cells with the luciferase-expressing HIV-1 pseudovirus.

  • Incubate the plates for 48 hours at 37°C.

  • Remove the culture medium and lyse the cells with a lysis buffer.

  • Add the luciferase assay reagent to the cell lysate.

  • Measure the luminescence using a luminometer.

  • The percentage of inhibition is calculated by comparing the luminescence in drug-treated wells to that in untreated control wells.

Visualizing the Mechanisms of Action and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by each antiretroviral class and a typical experimental workflow for evaluating antiviral efficacy.

HIV_Lifecycle_and_ARV_Targets cluster_Cell Host Cell (CD4+ T-cell) cluster_Cytoplasm Cytoplasm cluster_Virus HIV-1 Virion CD4 CD4 Receptor CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding nucleus Nucleus integrated_DNA Integrated Proviral DNA viral_RNA Viral RNA viral_DNA Viral DNA viral_RNA->viral_DNA 3. Reverse Transcription (Reverse Transcriptase) viral_proteins Viral Proteins viral_RNA->viral_proteins 6. Translation viral_DNA->nucleus 4. Integration (Integrase) integrated_DNA->viral_RNA 5. Transcription immature_virion Immature Virion viral_proteins->immature_virion 7. Assembly New Virion New Virion immature_virion->New Virion 8. Budding & Maturation (Protease) gp120 gp120 gp120->CD4 1. Binding This compound This compound This compound->CCR5 Blocks Binding RT_Inhibitors NRTIs & NNRTIs RT_Inhibitors->viral_DNA Inhibit INSTIs INSTIs INSTIs->nucleus Inhibit PIs Protease Inhibitors PIs->New Virion Inhibit Maturation

Caption: HIV-1 lifecycle and targets of different antiretroviral drug classes.

Antiviral_Assay_Workflow start Start cell_culture 1. Culture Target Cells (e.g., PM-1, TZM-bl) start->cell_culture drug_treatment 2. Add Serial Dilutions of Antiretroviral Drugs cell_culture->drug_treatment viral_infection 3. Infect Cells with HIV-1 drug_treatment->viral_infection incubation 4. Incubate for a Defined Period (e.g., 48-72 hours) viral_infection->incubation supernatant_collection 5. Collect Supernatant (for p24) or Lyse Cells (for Luciferase) incubation->supernatant_collection quantification 6. Quantify Viral Replication (p24 ELISA or Luciferase Assay) supernatant_collection->quantification data_analysis 7. Analyze Data and Determine IC50 Values quantification->data_analysis end End data_analysis->end

Caption: General workflow for in vitro anti-HIV drug efficacy testing.

Conclusion

This compound demonstrates potent in vitro activity against CCR5-tropic HIV-1 by uniquely targeting a host cell protein, thereby preventing viral entry. Its efficacy is comparable to other classes of antiretroviral drugs that target viral enzymes. The choice of an in vitro assay system, including the cell line and viral strain, is critical for the accurate determination of antiviral potency. The data and protocols presented in this guide offer a foundational understanding for researchers to conduct their own comparative studies and contribute to the development of novel anti-HIV strategies.

References

Safety Operating Guide

Navigating the Safe Disposal of Maraviroc: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the proper disposal of pharmaceutical compounds like Maraviroc is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents the release of active pharmaceutical ingredients into the environment. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste, aligning with regulatory guidelines and best practices in laboratory management.

Immediate Safety and Logistical Overview

This compound, an antiretroviral compound, requires careful management throughout its lifecycle, including disposal. While not classified as an acutely hazardous waste (P-listed) by the Environmental Protection Agency (EPA), its potential for organ damage through prolonged exposure and its harmful effects on aquatic life necessitate a cautious and informed disposal strategy.[1][2] The primary disposal route for pharmaceutical waste, including this compound, is high-temperature incineration.[3][4][5] It is imperative to handle all forms of this compound waste—including pure compound, solutions, contaminated labware, and personal protective equipment (PPE)—in a manner that prevents environmental release and occupational exposure.

Key Disposal Considerations and Regulatory Framework

The disposal of pharmaceutical waste is governed by a multi-tiered regulatory framework. A summary of the key agencies and regulations is provided below to guide disposal decisions.

ConsiderationRegulatory Body/GuidelineKey Requirements
Hazardous Waste Classification Environmental Protection Agency (EPA) - Resource Conservation and Recovery Act (RCRA)This compound is not found on the P or U lists for hazardous waste. However, waste classification must also consider characteristics such as ignitability, corrosivity, reactivity, and toxicity.
Controlled Substance Status Drug Enforcement Administration (DEA)This compound is not a DEA-scheduled controlled substance and therefore does not require DEA-specific disposal protocols.
Disposal of Hazardous Pharmaceuticals EPA - 40 CFR Part 266 Subpart PProhibits the sewering (flushing down the drain) of hazardous pharmaceutical waste. Mandates specific handling, container, and disposal requirements.
Occupational Safety Occupational Safety and Health Administration (OSHA)Requires the use of appropriate personal protective equipment (PPE) when handling chemical waste and mandates training for all personnel involved in waste management.

Standard Operating Procedure for this compound Disposal

This protocol provides a step-by-step guide for the disposal of various forms of this compound waste generated in a laboratory setting.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a compliant waste management program.

  • Identify the Waste Stream: Determine the appropriate waste category for the this compound-containing material:

    • Non-hazardous Pharmaceutical Waste: Unused or expired this compound tablets or solutions that are not otherwise classified as hazardous.

    • Hazardous Pharmaceutical Waste: While this compound itself is not listed as a P- or U-list waste, mixtures containing this compound and a listed hazardous solvent, or exhibiting a hazardous characteristic (e.g., ignitability from a high-concentration alcohol solution), would fall into this category.

    • Trace-Contaminated Labware: Items such as empty vials, flasks, and petri dishes with minimal residual this compound.

    • Grossly Contaminated Labware and Debris: Items with visible or significant amounts of this compound residue, including spill cleanup materials.

    • Contaminated Sharps: Needles, syringes, and scalpels used in the handling of this compound.

    • Contaminated PPE: Gloves, lab coats, and other protective gear worn during handling.

  • Select the Appropriate Waste Container:

    • Blue or White Containers: Typically used for non-hazardous pharmaceutical waste.

    • Black Containers: Designated for RCRA hazardous pharmaceutical waste.

    • Sharps Containers: Puncture-resistant containers for contaminated sharps.

    • Biohazard Bags/Containers: For other contaminated labware and PPE, as per institutional guidelines.

  • Labeling: All waste containers must be clearly labeled with their contents (e.g., "this compound Waste," "Non-Hazardous Pharmaceutical Waste") and the date of accumulation start.

Step 2: Handling and Interim Storage
  • Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound waste.

  • Container Management: Keep waste containers sealed except when adding waste. Store containers in a designated, secure area away from general laboratory traffic.

Step 3: Final Disposal Pathway
  • Engage a Licensed Waste Management Vendor: All pharmaceutical waste must be disposed of through a licensed and reputable hazardous or medical waste management company.

  • High-Temperature Incineration: The preferred and most effective method for destroying active pharmaceutical ingredients is high-temperature incineration (typically above 850°C). This ensures the complete destruction of the compound.

  • Documentation: Maintain a manifest or other records of waste pickup and disposal provided by the vendor. These documents are essential for regulatory compliance.

Experimental Protocols: Not Applicable

The disposal of this compound is a regulated waste management process and does not involve experimental protocols. Chemical degradation methods, such as forced degradation under acidic, basic, or oxidative conditions, are used for stability testing and analytical studies, not for bulk disposal in a laboratory setting.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Maraviroc_Disposal_Workflow start This compound Waste Generation is_controlled Is it a DEA Controlled Substance? start->is_controlled is_rcra_hazardous Does it meet RCRA hazardous criteria? (P/U list or characteristic) is_controlled->is_rcra_hazardous No (this compound is not a controlled substance) is_sharp Is the waste a sharp? is_rcra_hazardous->is_sharp No black_bin Place in Black Hazardous Waste Container is_rcra_hazardous->black_bin Yes blue_bin Place in Blue/White Non-Hazardous Waste Container is_sharp->blue_bin No sharps_container Place in Sharps Container is_sharp->sharps_container Yes incineration Dispose via Licensed Vendor (High-Temperature Incineration) black_bin->incineration blue_bin->incineration sharps_container->incineration

Caption: Decision workflow for the segregation and disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Maraviroc

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for the handling of Maraviroc in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of all personnel and minimizing environmental impact.

When working with this compound, a powdered substance, laboratory personnel should operate under the assumption that it is a hazardous material.[1] Appropriate engineering controls, such as a fume hood, should be utilized to ensure proper ventilation and to minimize exposure.[2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is mandatory when handling this compound. This includes the use of gloves, gowns, and eye and respiratory protection to prevent skin and eye contact, inhalation, and ingestion.[1][3]

Core PPE Requirements:

  • Gloves: Chemical-resistant, impervious gloves are required at all times.[4] For extensive handling or in the event of a spill, double gloving is recommended.

  • Gown/Lab Coat: A protective gown or lab coat should be worn to prevent skin exposure.

  • Eye Protection: Tightly fitting safety goggles or glasses are necessary to shield the eyes from dust and potential splashes.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if symptoms of irritation occur, a full-face respirator should be used.

Procedural Safety and Handling

Safe handling practices are paramount to minimizing the risk of exposure. Researchers should avoid the formation of dust and aerosols. After handling, a thorough hand-washing is essential.

Storage and Stability:

SolventSolubilityStorage TemperatureShelf Life
DMSO~75 mM-20°C≥4 years (as crystalline solid)
Ethanol~25 mg/ml
Dimethyl Formamide~5 mg/ml
Aqueous BuffersSparingly solubleNot recommended for more than one day

Data sourced from multiple suppliers and may vary.

Emergency Procedures and First Aid

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes.

  • Skin Contact: Remove any contaminated clothing and wash the affected area with plenty of water.

  • Inhalation: Move the individual to an area with fresh air.

  • Ingestion: Wash out the mouth with water.

In all cases of exposure, seek prompt medical attention.

Spill Management and Disposal Plan

A clear and concise plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response Workflow:

This compound Spill Response Workflow cluster_0 Immediate Actions cluster_1 Containment & Cleanup cluster_2 Final Steps A Evacuate non-essential personnel B Alert others in the area A->B C Don appropriate PPE B->C D Contain the spill C->D E Collect spilled material with inert absorbent D->E F Place waste in a sealed, labeled container E->F G Decontaminate the area F->G H Dispose of waste according to regulations G->H I Report the incident H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Maraviroc
Reactant of Route 2
Reactant of Route 2
Maraviroc

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.